molecular formula C12H13ClN2 B147430 1,4-Benzenediamine, N-phenyl-, monohydrochloride CAS No. 2198-59-6

1,4-Benzenediamine, N-phenyl-, monohydrochloride

Cat. No.: B147430
CAS No.: 2198-59-6
M. Wt: 220.7 g/mol
InChI Key: PNEVDCGZQWFIKV-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N-phenyl-, monohydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine;hydrochloride
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InChI

InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PNEVDCGZQWFIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2198-59-6, 101-54-2 (Parent)
Record name 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1)
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Record name p-Aminodiphenylamine HCl
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DSSTOX Substance ID

DTXSID9021132
Record name N-Phenyl-1,4-benzenediamine hydrochloride
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Molecular Weight

220.70 g/mol
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CAS No.

56426-15-4, 2198-59-6
Record name 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:?)
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Record name p-Aminodiphenylamine HCl
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Record name N-(4-Aminophenyl)aniline hydrochloride
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Record name 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1)
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Record name N-Phenyl-1,4-benzenediamine hydrochloride
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Record name N-phenylbenzene-p-diamine monohydrochloride
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Record name N-(4-aminophenyl)aniline hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYL-P-PHENYLENEDIAMINE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-Phenyl-p-phenylenediamine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activity of N-Phenyl-p-phenylenediamine Monohydrochloride (CAS 2198-59-6). This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

N-Phenyl-p-phenylenediamine monohydrochloride is the hydrochloride salt of N-Phenyl-p-phenylenediamine. The addition of the hydrochloride moiety generally influences the compound's solubility and stability compared to its free base form.

Table 1: Chemical Identifiers for N-Phenyl-p-phenylenediamine Monohydrochloride

IdentifierValue
CAS Number 2198-59-6
Molecular Formula C₁₂H₁₃ClN₂
Molecular Weight 220.7 g/mol [1]
IUPAC Name N¹-phenylbenzene-1,4-diamine;hydrochloride
Synonyms 4-Aminodiphenylamine hydrochloride, p-Semidine hydrochloride

Table 2: Physicochemical Properties of N-Phenyl-p-phenylenediamine and its Monohydrochloride Salt

PropertyN-Phenyl-p-phenylenediamine (Free Base)N-Phenyl-p-phenylenediamine Monohydrochloride
Melting Point 70.0-77.0°C[2]Not experimentally determined
Boiling Point 354 °C[3]354.70 °C (estimated)[4]
Solubility Insoluble in water[5]. Soluble in ethanol.[3]Water: 3.829 x 10⁴ mg/L at 25°C (estimated)[4]
Appearance Dark brown or dark purple to dark gray crystals or powder[2]Blue-Gray Powder
Vapor Pressure -0.000033 mmHg @ 25.00 °C (estimated)[4]
Flash Point 199 °C197.80 °C (estimated)[4]
logP (o/w) -1.287 (estimated)[4]

Experimental Protocols

Synthesis of N-Phenyl-p-phenylenediamine Monohydrochloride

A common method for the synthesis of N-Phenyl-p-phenylenediamine monohydrochloride involves the reaction of the free base, N-Phenyl-p-phenylenediamine, with hydrochloric acid.

Protocol:

  • Dissolve N-Phenyl-p-phenylenediamine in a suitable organic solvent, such as ethanol or isopropanol.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.

  • Dry the product under vacuum to obtain pure N-Phenyl-p-phenylenediamine monohydrochloride.

G cluster_reactants Reactants cluster_process Process cluster_product Product N-Phenyl-p-phenylenediamine N-Phenyl-p-phenylenediamine Dissolution in Organic Solvent Dissolution in Organic Solvent N-Phenyl-p-phenylenediamine->Dissolution in Organic Solvent Hydrochloric Acid Hydrochloric Acid Addition & Precipitation Addition & Precipitation Hydrochloric Acid->Addition & Precipitation Dissolution in Organic Solvent->Addition & Precipitation Filtration & Washing Filtration & Washing Addition & Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying N-Phenyl-p-phenylenediamine Monohydrochloride N-Phenyl-p-phenylenediamine Monohydrochloride Drying->N-Phenyl-p-phenylenediamine Monohydrochloride

Caption: Synthesis workflow for N-Phenyl-p-phenylenediamine Monohydrochloride.

Analytical Methods

A reversed-phase HPLC method can be employed for the analysis of N-Phenyl-p-phenylenediamine monohydrochloride. The amine salt can be converted to the free amine upon injection by using a buffered mobile phase.

Protocol:

  • Column: C18 stationary phase (e.g., Phenomenex C18, 100 mm x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) can be used. The aqueous phase should be buffered to a neutral pH (e.g., with a phosphate buffer) to ensure the conversion of the salt to the free amine.

  • Flow Rate: 0.55 ml/min.

  • Detection: UV detection at a wavelength of 242 nm.[6]

  • Sample Preparation: Dissolve a known amount of N-Phenyl-p-phenylenediamine monohydrochloride in the mobile phase to prepare a stock solution. Further dilutions can be made as required.

G Sample Sample Injection Injection Sample->Injection Mobile Phase C18 Column C18 Column Injection->C18 Column Separation UV Detector (242 nm) UV Detector (242 nm) C18 Column->UV Detector (242 nm) Detection Chromatogram Chromatogram UV Detector (242 nm)->Chromatogram

Caption: HPLC analysis workflow.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups present in N-Phenyl-p-phenylenediamine monohydrochloride. The spectrum would show characteristic peaks for N-H stretching of the primary and secondary amines, as well as aromatic C-H and C=C stretching. The presence of the hydrochloride salt may cause shifts in the amine-related peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the compound. The spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectra for N-phenyl-p-phenylenediamine, hydrochloride are available in public databases.[7]

Biological Activity and Toxicology

The biological activity and toxicological profile of N-Phenyl-p-phenylenediamine monohydrochloride are primarily inferred from studies on the free base, N-Phenyl-p-phenylenediamine.

Toxicology Summary
  • Acute Toxicity: The oral median lethal dose (LD₅₀) of N-Phenyl-p-phenylenediamine in rats has been reported to be in the range of 464 mg/kg to 1,000 mg/kg.[8]

  • Skin Sensitization: N-Phenyl-p-phenylenediamine is a known skin sensitizer and can cause allergic contact dermatitis.[8]

  • Irritation: The compound can cause irritation to the skin and eyes.[8]

  • Developmental Toxicity: Oral administration to female rats showed maternal and fetal toxicity at a dose of 100 mg/kg, but it was not considered teratogenic. Dermal application of a hair dye formulation containing 2.0% N-Phenyl-p-phenylenediamine did not show developmental toxicity in rats and mice.[8]

  • Carcinogenicity: Studies in rats and female mice did not show evidence of carcinogenicity. However, male mice showed a non-dose-dependent increased incidence of hepatocellular neoplasms.[8]

Signaling Pathways

Specific signaling pathways for N-Phenyl-p-phenylenediamine monohydrochloride have not been extensively studied. However, research on the parent compound, p-phenylenediamine, has shown that it can induce apoptosis in human urothelial cells. This process is mediated by the generation of reactive oxygen species (ROS) and involves the mitochondrial pathway. Furthermore, it has been observed to inhibit the NF-κB, mTOR, and Wnt signaling pathways.

G cluster_upstream Upstream Events cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_downstream Downstream Effect p-Phenylenediamine p-Phenylenediamine ROS Generation ROS Generation p-Phenylenediamine->ROS Generation NF-κB NF-κB p-Phenylenediamine->NF-κB mTOR mTOR p-Phenylenediamine->mTOR Wnt Wnt p-Phenylenediamine->Wnt Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis NF-κB->Apoptosis mTOR->Apoptosis Wnt->Apoptosis

Caption: Potential signaling pathways affected by p-phenylenediamine.

References

Synthesis Pathway of 1,4-Benzenediamine, N-phenyl-, monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1,4-Benzenediamine, N-phenyl-, monohydrochloride, a significant chemical intermediate. The synthesis is primarily approached as a two-stage process: the formation of the free amine, N-phenyl-p-phenylenediamine, followed by its conversion to the monohydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data.

Overview of Synthesis Strategies

The synthesis of N-phenyl-p-phenylenediamine can be achieved through several established methods in organic chemistry. The most prominent and contemporary approaches involve transition metal-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination is a widely recognized and effective method.[1] An alternative, classical approach is the Ullmann condensation. Following the successful synthesis of the free amine, the final product is obtained by salt formation with hydrochloric acid.

Experimental Protocols

This section details the experimental procedures for the synthesis of N-phenyl-p-phenylenediamine and its subsequent conversion to the monohydrochloride salt.

2.1. Synthesis of N-phenyl-p-phenylenediamine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile and efficient route for the formation of the C-N bond required in N-phenyl-p-phenylenediamine. The reaction couples an aniline with a suitable p-substituted aniline derivative, typically a haloaniline.

Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromoaniline (1.0 equivalent), aniline (1.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base, typically sodium tert-butoxide (1.4 equivalents).[1]

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe.[1]

  • Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[1] The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to obtain the crude N-phenyl-p-phenylenediamine.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-phenyl-p-phenylenediamine.[1]

2.2. Synthesis of this compound

The final step is the formation of the hydrochloride salt. This is typically achieved by treating the purified free amine with hydrochloric acid.

Protocol:

  • Dissolution: Dissolve the purified N-phenyl-p-phenylenediamine in a suitable organic solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a stoichiometric amount (1.0 equivalent) of concentrated hydrochloric acid to the solution while stirring. The monohydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting material or excess acid. Dry the product under vacuum to yield this compound.

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of N-phenyl-p-phenylenediamine and its dihydrochloride salt, based on a related procedure for o-phenylenediamine dihydrochloride.[2]

ParameterValueReference
Starting Material o-nitroaniline[2]
Reducing Agent Zinc Dust[2]
Yield of crude o-phenylenediamine 85-93%[2]
Yield of purified o-phenylenediamine 74-85%[2]
Yield of o-phenylenediamine dihydrochloride 85-90%[2]

Note: The yields for N-phenyl-p-phenylenediamine monohydrochloride are expected to be in a similar range, but will be dependent on the specific reaction conditions and purification efficiency.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Materials (4-bromoaniline, aniline) Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Pd catalyst, ligand, base, toluene, 100-110°C Workup Work-up & Purification Coupling->Workup FreeAmine N-phenyl-p- phenylenediamine Workup->FreeAmine SaltFormation Salt Formation (HCl) FreeAmine->SaltFormation Isopropanol Isolation Isolation & Drying SaltFormation->Isolation FinalProduct 1,4-Benzenediamine, N-phenyl-, monohydrochloride Isolation->FinalProduct

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to 4-Aminodiphenylamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the molecular structure, chemical properties, synthesis, and biological implications of 4-Aminodiphenylamine Hydrochloride.

This technical guide provides a comprehensive analysis of 4-Aminodiphenylamine Hydrochloride (4-ADPA HCl), a compound of significant interest in various industrial and research applications. This document details its molecular characteristics, physicochemical properties, established synthesis protocols, and available toxicological data.

Molecular Structure and Chemical Identity

4-Aminodiphenylamine hydrochloride is the hydrochloride salt of 4-aminodiphenylamine. The structure consists of a diphenylamine core with an amino group substituted at the para position of one of the phenyl rings. The hydrochloride salt is formed by the protonation of one of the amino groups.

Molecular Formula: C₁₂H₁₃ClN₂[1]

Chemical Names: 4-Aminodiphenylamine hydrochloride, N-Phenyl-p-phenylenediamine hydrochloride, 4-Anilinoanilinium chloride[2]

CAS Numbers: Two CAS numbers are commonly associated with this compound: 56426-15-4[2][3] and 2198-59-6[4][5]. It is crucial for researchers to note the specific CAS number when sourcing this chemical to ensure the correct isomer and salt form.

Molecular Weight: 220.70 g/mol [2][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Aminodiphenylamine and its hydrochloride salt is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Appearance White to Gray to Dark blue powder/crystal
Melting Point 258-261 °C (for CAS 56426-15-4)[2]
241 °C (lit.) (for CAS 2198-59-6)[6]
Boiling Point 354 °C (for the free base)[7][8]
Solubility Sparingly soluble in water. Soluble in ethanol. Slightly soluble in DMSO.[6][7][9]
logP (estimated) 1.287[6]

Synthesis of 4-Aminodiphenylamine Hydrochloride

Several synthetic routes for the preparation of 4-aminodiphenylamine have been established, which can then be converted to the hydrochloride salt. The primary industrial methods include:

  • Ullmann Condensation and Reduction: This common industrial route involves the copper-catalyzed reaction of p-chloronitrobenzene with aniline to form 4-nitrodiphenylamine. The nitro group is subsequently reduced to an amine, followed by salt formation with hydrochloric acid.[10]

  • Fischer-Hepp Rearrangement: This method involves the N-nitrosation of diphenylamine, followed by an acid-catalyzed rearrangement to form 4-nitrosodiphenylamine. The nitroso group is then reduced to the corresponding amine.[10]

  • Nucleophilic Aromatic Substitution of Hydrogen (NASH): A greener alternative involves the direct reaction of aniline with nitrobenzene in the presence of a strong base to yield 4-nitrodiphenylamine and 4-nitrosodiphenylamine, which are then reduced.[11]

  • One-Pot Reaction from Aniline and Nitrobenzene: A high-yield, one-pot procedure has been developed involving the coupling of aniline and nitrobenzene, followed by reduction of the crude mixture using a Raney Ni-Al alloy and aluminum powder.[12]

Experimental Protocol: One-Pot Synthesis of 4-Aminodiphenylamine

This protocol is adapted from a reported one-pot procedure.[12]

Step 1: Coupling Reaction

  • In a reaction vessel, combine aniline (11 molar equivalents) and nitrobenzene (1 molar equivalent).

  • Add a 25 wt% aqueous solution of tetramethylammonium hydroxide and sodium hydroxide.

  • Stir the reaction mixture at 80°C for 2 hours. The reaction progress can be monitored by Gas Chromatography (GC).

Step 2: Reduction

  • To the reaction mixture, add water.

  • Gradually add Raney Ni-Al alloy and aluminum powder over 30 minutes.

  • Stir the mixture at 80°C for 3 hours.

  • Cool the reaction to room temperature and filter through Celite.

  • The filtrate is then subjected to further purification steps to isolate the 4-aminodiphenylamine.

Below is a DOT script for a visual representation of the one-pot synthesis workflow.

G Workflow for the One-Pot Synthesis of 4-Aminodiphenylamine cluster_coupling Coupling Reaction cluster_reduction Reduction cluster_workup Workup reactants Aniline + Nitrobenzene + Base (TMAH, NaOH) reaction_conditions Stir at 80°C for 2h reactants->reaction_conditions Step 1 add_water Add Water reaction_conditions->add_water add_reducing_agents Add Raney Ni-Al alloy + Al powder add_water->add_reducing_agents reduction_conditions Stir at 80°C for 3h add_reducing_agents->reduction_conditions Step 2 cool_filter Cool and Filter through Celite reduction_conditions->cool_filter product 4-Aminodiphenylamine cool_filter->product Isolation G Logical Flow of Skin Sensitization by a Hapten hapten 4-Aminodiphenylamine (Hapten) hapten_protein_complex Hapten-Protein Complex hapten->hapten_protein_complex Covalent Binding skin_protein Skin Protein skin_protein->hapten_protein_complex apc Antigen Presenting Cell (e.g., Langerhans Cell) hapten_protein_complex->apc Uptake and Processing t_cell_activation T-Cell Activation and Proliferation apc->t_cell_activation Antigen Presentation inflammatory_response Inflammatory Response (Allergic Contact Dermatitis) t_cell_activation->inflammatory_response Leads to

References

In-Depth Technical Guide to N-phenyl-4-aminophenol (CAS 101-54-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-4-aminophenol, also known as 4-aminodiphenylamine or N-phenyl-p-phenylenediamine, with the CAS registry number 101-54-2, is an aromatic amine of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential mechanisms of action relevant to drug development and toxicology. The information is presented to support researchers and scientists in their understanding and utilization of this compound.

Chemical and Physical Properties

N-phenyl-4-aminophenol is a purple-black solid or flake-like substance at room temperature.[1] It is an organic compound that features two amine groups attached to a phenyl-substituted p-phenylenediamine structure.[2] Its properties make it suitable for applications as an antioxidant and as an intermediate in the synthesis of dyes and polymers.[2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of N-phenyl-4-aminophenol.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂[2]
Molecular Weight 184.24 g/mol [2]
Appearance Purple-black solid or flakes[1]
Melting Point 68-72 °C
Boiling Point 354 °C at 760 mmHg[2]
Flash Point 199 °C
Density 1.15 g/cm³[2]
logP (Octanol/Water) 2.5[2]
PropertyValueReference
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol
pKa (predicted) 5.1 (for the related compound N-isopropyl-N'-phenyl-p-phenylenediamine)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-phenyl-4-aminophenol.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of N-phenyl-p-phenylenediamine is available and can be used for the identification of its functional groups.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are available for N-phenyl-p-phenylenediamine and its hydrochloride salt, which are essential for structural elucidation.[5][6][7][8]

  • UV-Visible Spectroscopy: While a specific spectrum for N-phenyl-4-aminophenol was not found, analysis of related p-phenylenediamine compounds can be performed using UV-Vis spectrophotometry.[9]

Experimental Protocols

Synthesis of N-phenyl-4-aminophenol via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and efficient method for the synthesis of N-phenyl-4-aminophenol.[1]

Materials:

  • 4-bromoaniline (1.0 equivalent)

  • Aniline (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos, 0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox purged with nitrogen, combine 4-bromoaniline, aniline, the palladium catalyst, the phosphine ligand, and sodium tert-butoxide in a dry Schlenk flask.

  • Add anhydrous toluene to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-phenyl-4-aminophenol by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Diagram of Synthesis Workflow:

SynthesisWorkflow Buchwald-Hartwig Synthesis of N-phenyl-4-aminophenol cluster_reactants Reactants cluster_process Process Reactant1 4-Bromoaniline Reaction Reaction at 100-110 °C Reactant1->Reaction Reactant2 Aniline Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Toluene Solvent->Reaction Workup Workup (Filtration, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-phenyl-4-aminophenol Purification->Product

Caption: Workflow for the synthesis of N-phenyl-4-aminophenol.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for N-phenyl-4-aminophenol is not detailed in the provided search results, methods for the analysis of the related compound p-phenylenediamine can be adapted. A common approach involves using a mixed-mode stationary phase column.[10][11]

General HPLC Parameters (for adaptation):

  • Column: A mixed-mode stationary phase column, such as Primesep 100 (4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic buffer (e.g., sulfuric acid). A typical starting point could be a 30:70 ratio of acetonitrile to water.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of N-phenyl-4-aminophenol. For related compounds, wavelengths around 210-242 nm have been used.[10][11]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as the mobile phase, to a known concentration.

Diagram of Analytical Workflow:

AnalyticalWorkflow HPLC Analysis of N-phenyl-4-aminophenol cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: General workflow for the HPLC analysis of N-phenyl-4-aminophenol.

Biological Activity and Mechanism of Action

N-phenyl-4-aminophenol exhibits biological activity that is of interest to toxicologists and drug development professionals. It is known to be a skin sensitizer and can cause allergic reactions.[2]

Toxicity and Allergenicity

Exposure to N-phenyl-4-aminophenol can lead to skin irritation, dermatitis, and methemoglobinemia, a condition that impairs oxygen transport in the blood.[2] Its potential to cause allergic contact dermatitis is a significant consideration in occupational health.

A study on the quinone derivative of a related compound, N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), revealed a toxicity mechanism involving the formation of DNA adducts in mammalian cells and aquatic organisms.[12] This suggests that the metabolic activation of such compounds can lead to genotoxicity.

Signaling Pathways

While specific signaling pathways for N-phenyl-4-aminophenol are not well-elucidated in the context of drug development, studies on the parent compound, p-phenylenediamine (PPD), provide some insights. PPD has been shown to induce apoptosis in human urothelial cells through the activation of a reactive oxygen species (ROS)-mediated mitochondrial pathway.[13] This process was also associated with the inhibition of the NF-κB, mTOR, and Wnt signaling pathways.[13] It is plausible that N-phenyl-4-aminophenol could exert its biological effects through similar mechanisms, although further research is required to confirm this.

Diagram of Potential Signaling Pathway Involvement (based on p-phenylenediamine data):

SignalingPathway Potential Apoptotic Pathway of PPD (for reference) PPD p-Phenylenediamine ROS Increased ROS PPD->ROS NFkB NF-κB Pathway PPD->NFkB Inhibition mTOR mTOR Pathway PPD->mTOR Inhibition Wnt Wnt Pathway PPD->Wnt Inhibition Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptotic pathways induced by p-phenylenediamine.

Conclusion

N-phenyl-4-aminophenol (CAS 101-54-2) is a versatile aromatic amine with a range of industrial applications. This guide has provided a detailed summary of its physical and chemical properties, along with protocols for its synthesis and analysis. While its biological activity is primarily characterized by its toxicity and allergenicity, the mechanisms of action of related compounds suggest potential interactions with key cellular signaling pathways. Further research is warranted to fully elucidate its pharmacological and toxicological profile, which will be crucial for its safe handling and for exploring any potential applications in drug development.

References

Literature review on the toxicological profile of N-phenyl-p-phenylenediamine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of N-phenyl-p-phenylenediamine

Introduction

N-phenyl-p-phenylenediamine (NPPD) is an aromatic amine with the CAS number 101-54-2.[1] It is utilized as an industrial intermediate in the manufacturing of various chemical products, including photographic chemicals, pharmaceuticals, and microbicides.[1] It is also used in the production of dyes and as an antiozonant in rubber.[1] Furthermore, NPPD has been reported as an ingredient in some oxidation-type hair dye formulations.[1] This guide provides a comprehensive review of the toxicological data available for NPPD, focusing on its effects across various endpoints to inform researchers, scientists, and drug development professionals.

Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion

Studies on the toxicokinetics of p-phenylenediamine (PPD), a related compound, indicate that it is absorbed through the skin and is subsequently distributed throughout the body.[2] Following dermal application in rats, the primary metabolite found in plasma is N,N'-diacetyl-p-phenylenediamine (DAPPD).[2] Elimination is predominantly through renal excretion, with about 90% of the dose excreted within the first 24 hours in animal models.[3] The elimination half-life after dermal exposure is approximately 7.8 hours.[3]

Metabolism

The primary metabolic pathway for p-phenylenediamines in humans is N-acetylation.[2][4] In the skin and liver, N-phenyl-p-phenylenediamine can be metabolized by N-acetyltransferase-1 (NAT-1) into its monoacetylated (MAPPD) and subsequently its diacetylated (DAPPD) derivatives.[5][6][7] This acetylation process is generally considered a detoxification pathway, as the acetylated metabolites are biologically less reactive than the parent compound.[5] There is a lack of evidence for significant metabolism of PPD by hepatic cytochrome P450 (CYP) enzymes to form N-hydroxylamine, a key activation step for many carcinogenic arylamines.[4]

NPPD N-phenyl-p-phenylenediamine (NPPD) NAT1 N-acetyltransferase-1 (NAT-1) (in Skin/Liver) NPPD->NAT1 Metabolism MAPPD Monoacetylated Metabolite (MAPPD) NAT1->MAPPD DAPPD Diacetylated Metabolite (DAPPD) MAPPD->DAPPD Further Acetylation Excretion Renal Excretion DAPPD->Excretion

Caption: Metabolic pathway of N-phenyl-p-phenylenediamine.

Acute Toxicity

Acute toxicity studies have been conducted via oral and dermal routes in several animal species. The oral median lethal dose (LD50) in rats ranges from 464 mg/kg to 1,000 mg/kg.[8] In cats, acute oral exposure led to increased methemoglobin and Heinz body formation at doses as low as 25 mg/kg, with a 100 mg/kg dose being fatal.[8] Symptoms of acute toxicity in humans following high-level exposure can include severe dermatitis, eye irritation, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma.[9][10]

Table 1: Acute Toxicity of N-phenyl-p-phenylenediamine

SpeciesRouteLD50Reference
Rat (Wistar)Oral847 mg/kg[8]
RatOral464 mg/kg[8]
RatOral720 mg/kg[8]
RatOral~1,000 mg/kg[8]
RabbitOral>5,000 mg/kg[8]
RabbitDermal>5,000 mg/kg[11]
Experimental Protocols: Acute Oral Toxicity (Rat)

A representative acute oral toxicity study was conducted by Litton Bionetics, Inc. in 1973.[8]

  • Test Substance: N-phenyl-p-phenylenediamine.

  • Species: Rats (strain not specified).

  • Administration: The test substance was administered orally.

  • Dose Levels: Multiple dose levels were tested to determine the LD50.

  • Observation: Animals were observed for signs of toxicity and mortality over a specified period.

  • Endpoint: The LD50 was calculated to be 464 mg/kg.[8]

Irritation and Sensitization

Skin and Eye Irritation

N-phenyl-p-phenylenediamine is considered a skin and eye irritant.[8][12] In a study using rabbits, 100 mg of NPPD powder was instilled into the conjunctival sac, resulting in an average primary Draize irritation score of 8.1 (on a scale of 0 to 110), classifying it as an ocular irritant.[8] Chronic exposure in humans can lead to eczematoid contact dermatitis.[9]

Skin Sensitization

NPPD is a known skin sensitizer in humans and has been observed to cause sensitization in guinea pigs.[8][10] Clinical data indicate that sensitization reactions are more common among individuals with occupational exposure, such as hairdressers.[8]

Repeated Dose Toxicity

Sub-chronic and chronic toxicity studies have been conducted in rats and mice, primarily through dietary administration. The main effects observed were related to reduced body weight gain and liver inflammation.[1]

Table 2: Repeated Dose Toxicity of N-phenyl-p-phenylenediamine

SpeciesRouteDose LevelsDurationKey FindingsReference
Rat (Fischer 344)Oral (diet)0, 600, 1,200 ppm78 weeksNo significant clinical signs of toxicity or effects on body weight gain. Unusually extensive hepatic inflammation in dosed males.[1]
Mouse (B6C3F1)Oral (diet)Males: 0, 2,057, 4,114 ppm (TWA) Females: 0, 3,672, 8,170 ppm (TWA)48 weeksLower mean body weights in dosed groups. High mortality in dosed groups. Extensive hepatic inflammation in dosed males and to a lesser extent in females. CNS damage signs in females at ≥5,000 ppm.[1][8]
RatOral (diet)0, 0.1, 0.25, 0.5, 0.75%90 daysDose-dependent reduction in body weight gain.[8]
Experimental Protocols: 78-Week Chronic Study (Rat)

As detailed in the National Toxicology Program (NTP) bioassay report:[1]

  • Test Substance: Technical-grade N-phenyl-p-phenylenediamine.

  • Species: Fischer 344 rats, 50 of each sex per dose group, 20 untreated controls of each sex.

  • Administration: The test chemical was administered in the diet.

  • Dose Levels: 600 ppm and 1,200 ppm.

  • Duration: 78 weeks of administration, followed by a 26-week observation period.

  • Observations: Animals were weighed regularly. Clinical signs and mortality were recorded.

  • Pathology: At 104 weeks, all surviving rats were sacrificed. A complete histopathologic examination was performed on all control and high-dose rats, and on all rats that died early. For low-dose rats, gross lesions, tissues from major organs, and the liver were examined.

Genotoxicity

The genotoxic potential of N-phenyl-p-phenylenediamine and its parent compound, p-phenylenediamine, has been evaluated in several in vitro and in vivo assays. While PPD has shown some evidence of genotoxicity in vitro, its acetylated metabolites, which represent the systemically available forms in humans, are considered non-genotoxic.[5]

Table 3: Genotoxicity of Phenylenediamines

Test SystemCompoundMetabolic Activation (S9)ResultReference
Ames test (S. typhimurium TA98)p-Phenylenediamine (PPD)With S9Slightly mutagenic[5]
Ames test (S. typhimurium)MAPPD, DAPPDNot specifiedNegative[5]
Mouse Lymphoma Assay (Hprt locus)p-Phenylenediamine (PPD)With and without S9Negative[5]
In vitro Micronucleus Test (Human Lymphocytes)p-Phenylenediamine (PPD)With S9 (24h stimulation)Positive[5]
In vitro Micronucleus Test (Human Lymphocytes)p-Phenylenediamine (PPD)Without S9 (48h stimulation)Positive[5]
In vitro Micronucleus Test (Human Lymphocytes)MAPPD, DAPPDNot specifiedNegative[5]
Chromosome Aberrations (CHO cells)N-phenyl-p-phenylenediamineNot specifiedNegative[13]
Sister Chromatid Exchange (CHO cells)N-phenyl-p-phenylenediamineNot specifiedNegative[13]
Experimental Protocols: In Vitro Micronucleus Test

As described for p-Phenylenediamine:[5]

  • Test System: Cultured human peripheral blood lymphocytes.

  • Test Substance: p-Phenylenediamine (PPD), Monoacetyl-p-phenylenediamine (MAPPD), Diacetyl-p-phenylenediamine (DAPPD).

  • Methodology: Lymphocytes were stimulated with phytohaemagglutinin (PHA) for either 24 or 48 hours. The test substance was added with or without an S9 metabolic activation system.

  • Endpoint: The frequency of micronuclei (MN) was scored.

  • Results: PPD induced micronuclei under specific conditions, while its acetylated metabolites did not.[5]

Carcinogenicity

Long-term carcinogenicity bioassays have been conducted on N-phenyl-p-phenylenediamine in rats and mice. Under the conditions of these studies, NPPD was not found to be carcinogenic.[1]

Table 4: Carcinogenicity of N-phenyl-p-phenylenediamine

SpeciesRouteDose LevelsDurationFindingsReference
Rat (Fischer 344)Oral (diet)600 or 1,200 ppm78 weeksNo evidence of carcinogenicity.[1]
Mouse (B6C3F1)Oral (diet)Males: 2,057 or 4,114 ppm (TWA) Females: 3,672 or 8,170 ppm (TWA)48 weeksNot considered carcinogenic. A statistically significant increase in combined hepatocellular adenomas and carcinomas in low-dose male mice was not dose-dependent and was within historical control ranges.[1]
MouseDermal2.0% NPPD in a hair dye formulation23 months (once weekly)No increase in neoplasms compared to controls.[8]

It is important to note that while NPPD itself was not found to be carcinogenic in these studies, an oxidation product of p-phenylenediamine (formed by reaction with hydrogen peroxide) was found to be mutagenic in the Ames test and induced mammary gland tumors in female rats.[14] The reaction of PPD with hydrogen peroxide can also form Bandrowski's base, which is considered a potential mutagen and carcinogen.[15][16]

cluster_Exposure Exposure Route cluster_Species Test Species cluster_Findings Key Findings Oral (Diet) Oral (Diet) Rat Rat Oral (Diet)->Rat Mouse Mouse Oral (Diet)->Mouse Dermal Dermal Dermal->Mouse No Carcinogenicity No Carcinogenicity Rat->No Carcinogenicity Mouse->No Carcinogenicity Equivocal Evidence (Male Mouse Liver) Equivocal Evidence (Male Mouse Liver) Mouse->Equivocal Evidence (Male Mouse Liver) NPPD_skin NPPD on Skin Absorption Percutaneous Absorption NPPD_skin->Absorption Haptenation Haptenation (Covalent Binding) Absorption->Haptenation Protein Skin Proteins Protein->Haptenation Complex Hapten-Protein Complex Haptenation->Complex APC Antigen Presenting Cell (e.g., Langerhans Cell) Complex->APC Uptake & Processing TCell T-Lymphocyte APC->TCell Antigen Presentation Sensitization Sensitization Phase (T-Cell Proliferation) TCell->Sensitization Elicitation Elicitation Phase (Re-exposure) Sensitization->Elicitation ACD Allergic Contact Dermatitis Elicitation->ACD

References

1,4-Benzenediamine, N-phenyl-, monohydrochloride material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and toxicological information for 1,4-Benzenediamine, N-phenyl-, monohydrochloride (CAS No. 2198-59-6). The information is compiled and presented to meet the needs of professionals in research and development.

Chemical Identification and Properties

This compound, also known as N-phenyl-p-phenylenediamine monohydrochloride, is an aromatic amine salt. It is crucial to handle this compound with appropriate safety precautions due to its hazard profile.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
Synonyms 4-Aminodiphenylamine hydrochloride, N-Phenyl-p-phenylenediamine HCl
CAS Number 2198-59-6[1]
Molecular Formula C₁₂H₁₃ClN₂[1]
Molecular Weight 220.70 g/mol [1]
InChI Key PNEVDCGZQWFIKV-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl[1]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Powder[1]
Color Blue-Gray[1]
Melting Point 220 - 224 °C (428 - 435.2 °F)[2]
Boiling Point No information available[2]
Solubility Soluble in water.[3]
Stability Stable under normal temperatures and pressures. May discolor on exposure to light.[4]

Hazard Identification and Toxicology

This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[5]
Eye Irritation2AH319: Causes serious eye irritation.[1][5]
Respiratory Irritation-May cause respiratory irritation.[1]

Toxicological Summary:

  • Acute Effects: Causes serious eye irritation and skin irritation.[1][5] Inhalation of dust may irritate the respiratory tract.[4] Ingestion may be harmful.

  • Sensitization: May cause an allergic skin reaction (skin sensitization).[4]

  • Chronic Effects: Prolonged or repeated exposure may lead to the formation of methemoglobin, which can cause cyanosis (bluish discoloration of the skin).[4][6]

Experimental Protocols

Detailed experimental methodologies for key toxicological assessments are outlined below. These protocols are based on standardized OECD guidelines and published research.

Dermal Sensitization: Guinea Pig Maximisation Test (GPMT)

This protocol is based on the OECD Guideline 406 for Skin Sensitization and studies performed on the parent compound, N-phenyl-p-phenylenediamine.[2]

Objective: To determine the potential of a substance to induce skin sensitization.

Methodology:

  • Induction Phase:

    • Intradermal Induction: Guinea pigs receive intradermal injections of the test substance with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.

    • Topical Induction: One week after injections, the test substance is applied topically to the same site under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the animals' flanks.

    • The challenge site is observed for signs of erythema and edema at 24 and 48 hours after patch removal.

  • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure. A substance is classified as a sensitizer if a significantly higher number of test animals show a positive reaction compared to the control group.

GPMT_Workflow cluster_induction Induction Phase (Day 0-9) cluster_challenge Challenge Phase (Day 21-23) cluster_eval Evaluation intra_inj Intradermal Injections (Day 0) - Test Substance - Adjuvant topical_ind Topical Induction (Day 7) - Occlusive Patch (48h) intra_inj->topical_ind 1 week topical_cha Topical Challenge (Day 21) - Naive Site - Non-irritating dose topical_ind->topical_cha 2 weeks rest observation Observation (Day 23-24) - Score for Erythema & Edema topical_cha->observation 24h & 48h evaluation Compare Test vs. Control - Incidence & Severity observation->evaluation

Guinea Pig Maximisation Test Workflow.
Acute Eye Irritation/Corrosion Test

This protocol is based on the OECD Guideline 405.[1][4][7]

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

  • Pre-Test Evaluation: A weight-of-the-evidence analysis of existing data is performed to determine if an in-vivo test is necessary.

  • Animal Selection: Albino rabbits are typically used for this test.

  • Test Procedure:

    • A single dose (e.g., 0.1 g of solid, ground to a fine powder) of the test substance is instilled into the conjunctival sac of one eye of the rabbit.

    • The other eye remains untreated and serves as a control.

  • Observation:

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Observations are scored for lesions of the cornea, iris, and conjunctiva according to the Draize scale.

  • Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Eye_Irritation_Workflow cluster_obs Observation Period start Weight-of-Evidence Analysis - Is in-vivo test necessary? instillation Instill Test Substance (0.1g) in one eye of Albino Rabbit start->instillation Yes control Untreated eye serves as control instillation->control obs1 Examine at 1h instillation->obs1 obs24 Examine at 24h obs48 Examine at 48h obs72 Examine at 72h scoring Score Lesions (Draize Scale) - Cornea, Iris, Conjunctiva obs72->scoring classification Classify Hazard based on Severity & Reversibility scoring->classification

Acute Eye Irritation Test Workflow.

Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated.

Handling:

  • Avoid breathing dust.[1]

  • Wash thoroughly after handling.

  • Use only in a well-ventilated area.

Storage:

  • Store in a tightly closed container in a cool, dry, well-ventilated area.[4]

  • Keep away from strong oxidizing agents.

  • Protect from light.[4]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Logical Relationships: Synthesis

The monohydrochloride salt is formed from its free base, N-phenyl-p-phenylenediamine. A generalized reaction pathway is illustrated below.

Synthesis_Pathway free_base N-phenyl-p-phenylenediamine (Free Base) product 1,4-Benzenediamine, N-phenyl-, monohydrochloride free_base->product hcl Hydrochloric Acid (HCl) hcl->product

Formation of the Monohydrochloride Salt.

References

An In-Depth Technical Guide to the Solubility of N-Phenyl-p-phenylenediamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phenyl-p-phenylenediamine hydrochloride in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and other chemical industries in understanding and applying the solubility characteristics of this compound. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Introduction to N-Phenyl-p-phenylenediamine Hydrochloride

N-Phenyl-p-phenylenediamine, also known as 4-aminodiphenylamine, is an aromatic amine. Its hydrochloride salt is often used in various applications due to its increased stability and altered solubility profile compared to the free base. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and various analytical techniques.

Solubility Data

The available quantitative and qualitative solubility data for N-Phenyl-p-phenylenediamine and its hydrochloride salt are summarized in the table below. It is important to note that comprehensive quantitative data for the hydrochloride salt across a wide range of organic solvents is limited in publicly available literature.

CompoundSolventTemperature (°C)SolubilityData Type
N-Phenyl-p-phenylenediamineWater200.6 g/LQuantitative
EthanolNot Specified10 mg/mLQuantitative
EthanolNot SpecifiedVery SolubleQualitative
ChloroformNot SpecifiedSparingly SolubleQualitative
WaterNot SpecifiedSparingly SolubleQualitative
N-Phenyl-p-phenylenediamine Hydrochloride Water253.829 x 10⁴ mg/L (estimated)Quantitative
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly SolubleQualitative
WaterNot SpecifiedSlightly Soluble (requires heating and sonication)Qualitative

Experimental Protocol for Solubility Determination

The following is a representative experimental protocol for the gravimetric determination of the solubility of N-Phenyl-p-phenylenediamine hydrochloride in an organic solvent. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the saturation solubility of N-Phenyl-p-phenylenediamine hydrochloride in a specified organic solvent at a controlled temperature.

Materials:

  • N-Phenyl-p-phenylenediamine hydrochloride (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

  • Calibrated thermometer or temperature probe

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Solvent Preparation: Dispense a known volume (e.g., 10 mL) of the selected organic solvent into several vials.

  • Sample Addition: Add an excess amount of N-Phenyl-p-phenylenediamine hydrochloride to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used.

  • Mass Determination: Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of residue (g) / Volume of filtered solution (L))

Data Analysis and Reporting:

  • Perform the experiment in triplicate for each solvent and temperature.

  • Report the average solubility and the standard deviation.

  • Record the experimental temperature and the duration of equilibration.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Dispense Known Volume of Solvent add_solute Add Excess N-Phenyl-p-phenylenediamine HCl prep_solvent->add_solute equilibrate Equilibrate at Controlled Temperature with Agitation (24-72h) add_solute->equilibrate settle Allow Excess Solid to Settle (≥2h) equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sol Filter through 0.45µm Syringe Filter withdraw->filter_sol evaporate Evaporate Solvent in Pre-weighed Dish filter_sol->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility (g/L) weigh_residue->calculate

Caption: Experimental Workflow for Solubility Determination.

Logical Relationships in Solubility

The solubility of N-Phenyl-p-phenylenediamine hydrochloride is governed by several factors. The following diagram illustrates the key relationships influencing its dissolution in a given solvent.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of N-Phenyl-p-phenylenediamine HCl polarity_solute Polarity (Ionic Salt) polarity_solute->solubility 'Like Dissolves Like' h_bond_solute Hydrogen Bonding Capacity (N-H groups) h_bond_solute->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent Hydrogen Bonding Capacity h_bond_solvent->solubility temperature Temperature temperature->solubility Generally Increases Solubility pressure Pressure (for gaseous solutes, less significant here) pressure->solubility

Caption: Factors Influencing Solubility.

Spectroscopic Profile of 4-Aminodiphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Aminodiphenylamine (CAS No. 101-54-2), a crucial intermediate in the synthesis of dyes, pharmaceuticals, and rubber antioxidants. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectral characteristics.

Executive Summary

4-Aminodiphenylamine, also known as N-phenyl-p-phenylenediamine, is a substituted aromatic amine. Its structural features give rise to a distinct spectroscopic signature. This guide presents its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data in a clear, tabulated format. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Aminodiphenylamine.

UV-Vis Spectroscopy
ParameterValueSolvent
λmax281 nm95% Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
7.172mAromatic ProtonsCDCl₃
6.948mAromatic ProtonsCDCl₃
6.831mAromatic ProtonsCDCl₃
6.777mAromatic ProtonsCDCl₃
6.633mAromatic ProtonsCDCl₃
5.39sNH ProtonCDCl₃
3.51sNH₂ ProtonsCDCl₃

¹³C NMR (Carbon NMR)

A representative ¹³C NMR spectrum indicates the presence of multiple unique carbon environments within the aromatic rings. Specific chemical shift assignments require further detailed analysis and comparison with spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Aminodiphenylamine is characterized by the following key absorption peaks, indicative of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H Stretch (Primary Amine, Asymmetric)
~3300Strong, SharpN-H Stretch (Primary Amine, Symmetric)
~3200MediumN-H Stretch (Secondary Amine)
~3100-3000MediumAromatic C-H Stretch
~1600StrongN-H Bend (Primary Amine)
~1500StrongAromatic C=C Stretch
~1300MediumC-N Stretch
~820Strongpara-disubstituted benzene C-H bend

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of 4-Aminodiphenylamine is prepared in a suitable UV-transparent solvent, such as 95% ethanol. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A baseline spectrum of the solvent is recorded. The sample cuvette is then placed in the sample beam path, and the absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is then determined.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of 4-Aminodiphenylamine is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer is used.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The chemical shifts are referenced to the TMS signal (0 ppm).

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The chemical shifts are also referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid 4-Aminodiphenylamine is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected. The sample is then placed in the infrared beam, and the sample spectrum is recorded. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-Aminodiphenylamine.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 4-Aminodiphenylamine (Solid) Dissolution Dissolution in Solvent (for UV-Vis & NMR) Sample->Dissolution Solid_Prep Solid State Preparation (ATR or KBr Pellet for IR) Sample->Solid_Prep UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR UV_Data λmax Determination UV_Vis->UV_Data NMR_Data Chemical Shift & Structure Correlation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Report Technical Report UV_Data->Report NMR_Data->Report IR_Data->Report

Caption: General workflow for spectroscopic analysis.

Stability and Degradation of N-Phenyl-p-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine of significant industrial importance, primarily utilized as an antioxidant and antiozonant in the rubber industry to enhance the durability of various products. Beyond its industrial applications, the chemical reactivity and degradation of NPPD and related p-phenylenediamine (PPD) derivatives are of considerable interest to researchers and drug development professionals due to their potential environmental fate and toxicological profiles of their degradation products. This technical guide provides a comprehensive overview of the stability and degradation pathways of NPPD, summarizing key quantitative data, detailing relevant experimental methodologies, and presenting visual representations of the degradation processes.

Chemical Properties of N-Phenyl-p-phenylenediamine

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂[1][2]
Molecular Weight 184.24 g/mol [1][2]
Appearance Odorless purple-black solid or flakes[3]
Melting Point 68-72 °C
Boiling Point 354 °C at 760 mmHg[4]
Water Solubility < 1 mg/mL at 20 °C[5]
LogP 1.82 (estimated)[1]

Degradation Pathways

The degradation of N-Phenyl-p-phenylenediamine is primarily driven by three main pathways: oxidation, hydrolysis, and photodegradation. These pathways can occur independently or concurrently, leading to a complex mixture of transformation products.

Oxidation

Oxidation is the most significant degradation pathway for NPPD. It is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, ozone, or other oxidizing agents. The primary oxidation product is N-phenyl-1,4-benzoquinonediimine. This intermediate is relatively unstable and can undergo further reactions.[3]

The electrochemical oxidation of NPPD in acidic aqueous solutions has been shown to be a quasi-reversible two-electron transfer process.[2]

Key Oxidation Products:

  • N-phenyl-1,4-benzoquinonediimine: The initial and primary oxidation product.

  • N-phenyl-p-benzoquinone monoamine: Formed from the hydrolysis of the diimine species.[6]

  • Bandrowski's base: A trimeric adduct that can form from the coupling of NPPD and its oxidized forms.[7]

  • Quinone species: Further hydrolysis of the diimine can lead to the formation of quinone-like compounds.[3]

The formation of a radical cation is a key step in the oxidation process, which can then deprotonate and be further oxidized.

Oxidation_Pathway NPPD N-Phenyl-p-phenylenediamine RadicalCation Radical Cation NPPD->RadicalCation -e⁻ BandrowskiBase Bandrowski's Base NPPD->BandrowskiBase + Oxidized NPPD QuinoneDiimine N-Phenyl-1,4-benzoquinonediimine RadicalCation->QuinoneDiimine -e⁻, -2H⁺ QuinoneMonoimine N-Phenyl-p-benzoquinone monoamine QuinoneDiimine->QuinoneMonoimine +H₂O (Hydrolysis) OtherProducts Further Degradation Products QuinoneMonoimine->OtherProducts Hydrolysis_Pathway NPPD N-Phenyl-p-phenylenediamine ProtonatedNPPD Protonated NPPD NPPD->ProtonatedNPPD + H⁺ Intermediate Tetrahedral Intermediate ProtonatedNPPD->Intermediate + H₂O Anilinophenol 4-Anilinophenol Intermediate->Anilinophenol Aniline Aniline Intermediate->Aniline Photodegradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis NPPD_Solution NPPD Solution (in appropriate solvent) Sampling Aliquots taken at time intervals NPPD_Solution->Sampling UV_Source UV Light Source (e.g., Xenon lamp) UV_Source->NPPD_Solution Irradiation Analysis HPLC or GC-MS Analysis (Quantify NPPD and products) Sampling->Analysis

References

Navigating the Terrain of p-Phenylenediamine Compounds: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (PPD), a seemingly simple aromatic amine, and its derivatives are integral to numerous industrial and commercial applications, most notably as a key component in permanent hair dyes and as a precursor in the synthesis of polymers like Kevlar. However, behind its utility lies a complex toxicological profile that demands rigorous health and safety protocols. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling p-phenylenediamine compounds, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed to mitigate risks in a laboratory and manufacturing setting.

Chemical and Physical Properties of p-Phenylenediamine

p-Phenylenediamine (1,4-diaminobenzene) is a white to light purple crystalline solid that darkens upon exposure to air and light due to oxidation.[1][2] Understanding its physical and chemical properties is fundamental to safe handling and storage.

PropertyValue
CAS Number 106-50-3
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol [1][3]
Melting Point 140-142 °C (284-288 °F)[2]
Boiling Point 267 °C (513 °F)[2]
Solubility in Water 40 g/L at 20 °C[2]
Vapor Pressure 0.01 mbar at 20 °C[1]
Flash Point 155 °C (311 °F)[2]

Toxicological Profile

The primary health concern associated with PPD is its potent skin sensitizing properties, leading to allergic contact dermatitis (ACD).[4][5][6] However, its toxicity extends beyond dermal effects, with acute and chronic exposures posing significant risks.

Acute Toxicity

PPD is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Ingestion can lead to severe systemic effects, including angioedema, respiratory distress, rhabdomyolysis, and acute renal failure.[4][9]

Chronic Toxicity

Repeated or prolonged exposure to PPD can lead to the development of allergic contact dermatitis, a delayed-type hypersensitivity reaction.[5][6] Once an individual is sensitized, even minute subsequent exposures can trigger a severe skin reaction.[10] There is limited evidence for carcinogenicity in humans, and the International Agency for Research on Cancer (IARC) classifies PPD in Group 3 (not classifiable as to its carcinogenicity to humans).[4]

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for p-phenylenediamine.

EndpointSpeciesRouteValueReference
LD50 RatOral80 mg/kg[11]
LD50 RabbitDermal> 5000 mg/kg[11]
LC50 RatInhalation0.92 mg/L (4h)[12]
Aquatic LC50 --0.028 mg/L[10]
NOAEL RatOral (90-day)8 mg/kg/day[9]
LOAEL RatDermal1 mg/kg bw/d[12]

Mechanism of Skin Sensitization

The development of allergic contact dermatitis to PPD involves a complex series of events known as the Adverse Outcome Pathway (AOP) for skin sensitization. A key initiating event is the haptenation process, where PPD or its oxidation products covalently bind to skin proteins, forming immunogenic complexes.[13]

Role of Oxidation

PPD itself is a prohapten and requires activation through oxidation to become a potent sensitizer.[6][14] Upon exposure to air or in the presence of an oxidizing agent (like hydrogen peroxide in hair dyes), PPD is oxidized to highly reactive intermediates, such as benzoquinone diimine and Bandrowski's base, which readily react with skin proteins.[4][14]

MRGPRX2-Mediated Mast Cell Activation

Recent research has identified a role for the Mas-related G protein-coupled receptor X2 (MRGPRX2) in PPD-induced immediate hypersensitivity reactions.[15] PPD can directly activate mast cells through MRGPRX2, leading to the release of inflammatory mediators like tryptase, contributing to the initial inflammatory response and itch.[15]

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_pi3k PI3K/AKT Pathway cluster_downstream Downstream Effects PPD p-Phenylenediamine (PPD) MRGPRX2 MRGPRX2 PPD->MRGPRX2 Binds to G_protein Gαq/11 & Gβγ MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces DAG->Ca_mobilization AKT AKT PI3K->AKT Activates AKT->Ca_mobilization Degranulation Mast Cell Degranulation (Tryptase Release) Ca_mobilization->Degranulation Triggers Inflammation Inflammation & Itch Degranulation->Inflammation Leads to

Caption: MRGPRX2 signaling pathway in PPD-induced mast cell activation.

Experimental Protocols for Hazard Assessment

A variety of in vivo and in vitro assays are available to assess the skin sensitization potential of chemicals like PPD. These are often used in a tiered or integrated testing strategy.

Skin_Sensitization_Workflow cluster_in_chemico Key Event 1: Molecular Initiating Event cluster_in_vitro_keratinocyte Key Event 2: Keratinocyte Activation cluster_in_vitro_dc Key Event 3: Dendritic Cell Activation cluster_in_vivo Key Event 4: T-Cell Proliferation cluster_assessment Hazard & Potency Assessment start Test Chemical (e.g., p-Phenylenediamine) dpra Direct Peptide Reactivity Assay (DPRA) (OECD 442C) - Measures protein binding start->dpra keratinosens KeratinoSens™ / LuSens™ (OECD 442D) - Measures Nrf2 activation start->keratinosens hclat h-CLAT (OECD 442E) - Measures CD54/CD86 expression start->hclat assessment Integrated Assessment of Skin Sensitization Potential dpra->assessment keratinosens->assessment hclat->assessment llna Local Lymph Node Assay (LLNA) (OECD 429) - Measures lymphocyte proliferation llna->assessment assessment->llna If further characterization is needed

Caption: Integrated workflow for skin sensitization testing.

In Vivo: Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the current standard in vivo method for assessing skin sensitization potential.[16][17][18]

  • Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance to the dorsum of the ear.[16][17][18]

  • Methodology:

    • Animal Model: Typically, CBA/Ca or CBA/J mice are used.[17]

    • Dose Selection: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde), are used.[3][19]

    • Application: 25 µL of the test substance or vehicle is applied to the dorsum of each ear for three consecutive days.[17]

    • Lymphocyte Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine or intraperitoneally with BrdU.[16]

    • Sample Collection: On day 6, the draining auricular lymph nodes are excised.[17]

    • Data Analysis: Lymph node cell proliferation is measured by scintillation counting (for ³H-thymidine) or ELISA (for BrdU). A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response.[16][17]

In Chemico: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that assesses the first key event in the AOP for skin sensitization: covalent binding to proteins.[4][8][20]

  • Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[8][20]

  • Methodology:

    • Peptide Solutions: Standardized solutions of cysteine- and lysine-containing peptides are prepared.[16][21]

    • Incubation: The test chemical is incubated with each peptide solution for 24 hours at room temperature.[4][16]

    • Analysis: The remaining concentration of the unreacted peptides is determined by high-performance liquid chromatography (HPLC) with UV detection.[16][21]

    • Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion value is used to classify the chemical into one of four reactivity classes: minimal, low, moderate, or high.[21]

In Vitro: KeratinoSens™ Assay - OECD 442D

This assay addresses the second key event in the AOP: keratinocyte activation.[5][10]

  • Principle: The KeratinoSens™ assay uses a transgenic human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce the Nrf2-Keap1-ARE pathway, leading to the expression of luciferase.[5][10][22]

  • Methodology:

    • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates.[22]

    • Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.[22]

    • Luminescence Measurement: After incubation, the luciferase activity is measured using a luminometer.[10]

    • Data Analysis: The concentration at which a 1.5-fold induction of luciferase activity is observed (EC1.5) and the maximum fold induction (Imax) are determined. A chemical is classified as a sensitizer if the EC1.5 is below a certain threshold and the Imax is above a certain value.[22]

In Vitro: Human Cell Line Activation Test (h-CLAT) - OECD 442E

The h-CLAT addresses the third key event in the AOP: dendritic cell activation.[7][12][15][23]

  • Principle: This assay uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells. It measures the upregulation of the co-stimulatory molecules CD86 and CD54 on the cell surface following exposure to a test chemical.[7][12][15]

  • Methodology:

    • Cell Culture: THP-1 cells are cultured and seeded in 24- or 48-well plates.[7]

    • Exposure: Cells are exposed to a range of concentrations of the test chemical for 24 hours.[7][15]

    • Flow Cytometry: The expression of CD86 and CD54 is measured using flow cytometry with fluorescently labeled antibodies.[7][12]

    • Data Analysis: The relative fluorescence intensity (RFI) for CD86 and CD54 is calculated. A chemical is considered a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration that results in at least 75% cell viability.[15]

Safe Handling and Exposure Controls

Given the significant health hazards of PPD, strict adherence to safety protocols is paramount.

Engineering Controls
  • Ventilation: All work with PPD should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[7][8]

  • Enclosure: For larger scale operations, enclosed systems should be utilized to prevent the release of PPD into the work environment.[10]

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times when handling PPD. Gloves should be inspected before use and changed frequently.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7][11]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor/particulate filter is required.[10]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact. Contaminated clothing should be removed immediately and laundered separately.[7][10]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling PPD and before eating, drinking, or smoking.[7][8]

  • Do not store food, beverages, or personal items in areas where PPD is handled or stored.[7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Spill and Leak Procedures
  • Small Spills: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating agent.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb liquid spills with an inert material. Collect all contaminated materials in sealed containers for disposal as hazardous waste.

Conclusion

p-Phenylenediamine and its compounds are valuable chemicals with a significant toxicological profile, primarily as potent skin sensitizers. A thorough understanding of their hazards, coupled with the stringent implementation of engineering controls, appropriate personal protective equipment, and safe work practices, is essential for protecting the health and safety of researchers, scientists, and all personnel involved in their handling. The use of validated in vitro and in vivo testing methods is crucial for accurately assessing the sensitization potential of PPD and its derivatives, enabling informed risk management decisions. By adhering to the principles and protocols outlined in this guide, the risks associated with these compounds can be effectively managed, ensuring a safe working environment.

References

Methodological & Application

Application Notes and Protocols: N-Phenyl-p-phenylenediamine (NPPD) as a Rubber Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Phenyl-p-phenylenediamine (NPPD) and its derivatives as antioxidants in the rubber manufacturing industry. The information compiled is intended to guide researchers and professionals in understanding its mechanism, applications, and the experimental procedures for its evaluation.

Introduction to N-Phenyl-p-phenylenediamine (NPPD) in Rubber

N-Phenyl-p-phenylenediamine (NPPD) and its substituted derivatives, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), are essential additives in the rubber industry.[1][2][3] They belong to the class of p-phenylenediamine (PPD) antidegradants, which are highly effective in protecting rubber products from environmental degradation. Their primary function is to act as powerful antioxidants and antiozonants, significantly extending the service life of rubber articles by preventing cracking, hardening, and loss of elasticity.[4][5][6]

PPDs are particularly crucial for rubbers with unsaturated polymer backbones, such as natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR), which are susceptible to attack by oxygen and ozone.[7] The protective action of NPPD and its derivatives is multifaceted, involving scavenging of free radicals and reacting with ozone before it can damage the rubber polymer chains.[4] They are also effective against flex-fatigue cracking and can inhibit the degradation of rubber catalyzed by metal ions.

Mechanism of Action

The antioxidant and antiozonant properties of NPPD are attributed to its ability to act as a sacrificial agent. It has a lower ionization potential than the rubber polymer, making it more reactive towards ozone and free radicals.[4]

Antioxidant Action: During the auto-oxidation of rubber, highly reactive peroxy radicals (ROO•) are formed, which propagate the degradation chain reaction. NPPD donates a hydrogen atom to these radicals, forming a stable hydroperoxide and a less reactive NPPD radical, thus terminating the chain reaction.

Antiozonant Action: NPPD migrates to the surface of the rubber, a phenomenon known as blooming, where it forms a protective film.[4][7] This film acts as a physical barrier and a reactive surface that preferentially reacts with atmospheric ozone. The reaction between NPPD and ozone is complex and leads to the formation of various products, including quinone-diimines, which can further contribute to the protective layer.

Data Presentation: Performance of NPPD Derivatives in Rubber Formulations

The following tables summarize the quantitative effects of NPPD derivatives on the physical and mechanical properties of various rubber compounds.

Table 1: Effect of 6PPD Concentration on the Properties of Natural Rubber (NR) Tread Compound [1]

PropertyBlank (0 phr 6PPD)0.5 phr 6PPD1.0 phr 6PPD1.5 phr 6PPD2.0 phr 6PPD2.5 phr 6PPD
Mooney Viscosity (ML 1+4 @ 100°C)55.356.156.557.257.858.3
Scorch Time (ts2, min @ 125°C)10.210.510.811.111.511.8
Cure Time (t90, min @ 150°C)8.58.28.07.87.57.3
Tensile Strength (MPa)22.524.825.626.427.127.5
Elongation at Break (%)480510525535545550
Tear Strength (N/mm)455255586062

Table 2: Mechanical Properties of Chloroprene Rubber/Butadiene Rubber (CR/BR) Blends With and Without 6PPD Before and After Thermo-oxidative Aging (7 days @ 100°C) [8]

PropertyBefore Aging (Without 6PPD)After Aging (Without 6PPD)Before Aging (With 3 phr 6PPD)After Aging (With 3 phr 6PPD)
Tensile Strength (MPa)18.29.819.516.5
Elongation at Break (%)450210480410
Hardness (Shore A)65786670

Table 3: Comparison of a Novel Reactive Antioxidant (GMA-g-PPDA) with Commercial PPDs in SBR Composites After Aging at 100°C for 72 hours [9]

AntioxidantTensile Strength Retention (%)Elongation at Break Retention (%)
None45.238.5
6PPD (4020)78.371.4
IPPD (4010NA)75.168.2
GMA-g-PPDA85.679.8

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of NPPD as a rubber antioxidant are provided below.

Protocol for Accelerated Oven Aging of Rubber

This protocol is based on the ASTM D573 standard test method .[3][4][10][11]

Objective: To evaluate the resistance of rubber to deterioration by accelerated aging in a hot air oven.

Materials and Equipment:

  • Air oven with controlled temperature and air circulation.

  • Tensile testing machine.

  • Shore A durometer.

  • Dumbbell-shaped cutting die.

  • Calipers for thickness measurement.

  • Rubber samples with and without NPPD.

Procedure:

  • Sample Preparation:

    • Prepare vulcanized rubber sheets of uniform thickness.

    • Cut dumbbell-shaped test specimens from the sheets using the cutting die.

    • Measure and record the initial thickness of the gauge section of each specimen.

  • Initial Property Measurement:

    • Determine the initial tensile strength, elongation at break, and hardness (Shore A) of unaged specimens according to relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).

  • Aging Procedure:

    • Preheat the air oven to the specified aging temperature (e.g., 70°C, 100°C).

    • Suspend the test specimens in the oven, ensuring they are not in contact with each other or the oven walls.

    • Age the specimens for a specified duration (e.g., 24, 72, 168 hours).

  • Post-Aging Property Measurement:

    • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

    • Measure the final tensile strength, elongation at break, and hardness of the aged specimens.

  • Data Analysis:

    • Calculate the percentage change in tensile strength, elongation at break, and the change in hardness.

    • Compare the results for rubber samples with and without NPPD to evaluate its antioxidant effectiveness.

Protocol for Ozone Resistance Testing

This protocol is based on the ASTM D1149 standard test method .[12][13][14]

Objective: To assess the resistance of rubber to cracking when exposed to a controlled ozone atmosphere under static strain.

Materials and Equipment:

  • Ozone test chamber with controlled ozone concentration, temperature, and humidity.

  • Specimen mounting apparatus (e.g., clamps, mandrels) to apply a specific strain.

  • Magnifying glass (7x) for crack observation.

  • Rubber test specimens (rectangular strips).

Procedure:

  • Sample Preparation:

    • Cut rectangular test specimens from vulcanized rubber sheets.

  • Mounting and Straining:

    • Mount the specimens in the holding apparatus and apply a specific static tensile strain (e.g., 20% elongation).

  • Conditioning:

    • Condition the mounted specimens for 24 hours in an ozone-free atmosphere at the test temperature.

  • Ozone Exposure:

    • Place the conditioned specimens in the ozone test chamber.

    • Set the ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity to the desired levels.

    • Expose the specimens for a specified duration or until cracks appear.

  • Observation and Evaluation:

    • Periodically remove the specimens and examine the surface for cracks under the magnifying glass.

    • Record the time to the first appearance of cracks and the severity of cracking at specified time intervals.

    • Compare the performance of rubber samples with and without NPPD.

Protocol for Quantification of NPPD in Rubber by HPLC

This protocol outlines a general method for determining the concentration of NPPD derivatives in a rubber matrix.[9][15]

Objective: To quantify the amount of NPPD or its derivatives present in a vulcanized rubber sample.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column.

  • Solvents for extraction (e.g., acetone, chloroform).

  • Solvents for mobile phase (e.g., methanol, water).

  • Syringe filters (0.45 µm).

  • Analytical balance.

  • Volumetric flasks.

Procedure:

  • Sample Preparation (Extraction):

    • Weigh a known amount of the rubber sample and cut it into small pieces.

    • Place the rubber pieces in a flask and add a known volume of extraction solvent (e.g., a mixture of acetone and chloroform).

    • Extract the NPPD from the rubber, for example, by sonicating for a specific duration or allowing it to stand for 24 hours.

    • Filter the extract through a syringe filter to remove any solid particles.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the specific NPPD derivative of known concentrations.

    • Inject the standard solutions into the HPLC to generate a calibration curve.

    • Set the HPLC conditions:

      • Mobile Phase: A suitable mixture of methanol and water (e.g., 85:15 v/v).

      • Flow Rate: Typically 1.0 mL/min.

      • Column Temperature: e.g., 35°C.

      • UV Detection Wavelength: e.g., 290 nm.

    • Inject the filtered sample extract into the HPLC.

  • Data Analysis:

    • Identify the peak corresponding to the NPPD derivative based on its retention time compared to the standard.

    • Quantify the concentration of the NPPD derivative in the sample by comparing its peak area to the calibration curve.

    • Calculate the amount of NPPD in the original rubber sample (e.g., in mg/kg or phr).

Visualizations

The following diagrams illustrate the key pathways and workflows related to the use of NPPD in rubber.

Antioxidant_Mechanism cluster_rubber Rubber Matrix cluster_degradation Degradation Process Rubber_Polymer Rubber Polymer (Unsaturated) Degraded_Rubber Degraded Rubber (Chain Scission, Cracking) Rubber_Polymer->Degraded_Rubber leads to Oxygen Oxygen (O2) Ozone (O3) Free_Radicals Peroxy Radicals (ROO•) Oxygen->Free_Radicals initiates Free_Radicals->Rubber_Polymer attacks NPPD N-Phenyl-p-phenylenediamine (NPPD) NPPD->Oxygen reacts with NPPD->Free_Radicals scavenges

Caption: Antioxidant mechanism of NPPD in preventing rubber degradation.

Experimental_Workflow Start Start: Rubber Compound Formulation Compounding Compounding (Mixing of Rubber, Fillers, NPPD) Start->Compounding Vulcanization Vulcanization (Curing of Rubber Sheets) Compounding->Vulcanization Sample_Preparation Sample Preparation (Cutting Test Specimens) Vulcanization->Sample_Preparation Initial_Testing Initial Property Testing (Tensile, Hardness, etc.) Sample_Preparation->Initial_Testing Aging Accelerated Aging (Oven or Ozone Exposure) Initial_Testing->Aging Final_Testing Final Property Testing (Post-Aging) Aging->Final_Testing Analysis Data Analysis and Comparison Final_Testing->Analysis End End: Evaluation of NPPD Effectiveness Analysis->End

Caption: Experimental workflow for evaluating the effectiveness of NPPD.

Chemical_Reaction cluster_reactants Reactants cluster_products Products NPPD_Structure N-Phenyl-p-phenylenediamine (NPPD) Quinone_Diimine Quinone-Diimine Derivative NPPD_Structure->Quinone_Diimine + O3 Ozone Ozone (O3) Ozone->Quinone_Diimine Other_Products Other Oxidation Products Quinone_Diimine->Other_Products further reactions

Caption: Simplified reaction of NPPD with ozone.

References

Application Notes and Protocols for the Use of 4-Aminodiphenylamine in Permanent Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodiphenylamine (4-ADPA), also known as N-phenyl-p-phenylenediamine, is an aromatic amine that serves as a primary intermediate in oxidative hair dye formulations. In the presence of an oxidizing agent, typically hydrogen peroxide, and within an alkaline environment, 4-ADPA reacts with various coupling agents to form a spectrum of stable color molecules within the hair cortex. This process of oxidative polymerization results in permanent hair color that is resistant to shampooing. These application notes provide a comprehensive guide for the formulation, evaluation, and safety assessment of permanent hair dyes utilizing 4-Aminodiphenylamine. Detailed experimental protocols are provided to assist researchers in the fields of cosmetic science and dermatology.

Data Presentation

The following tables summarize typical quantitative data for a permanent hair dye formulation utilizing 4-Aminodiphenylamine or a closely related primary intermediate. This data is essential for evaluating the performance, stability, and safety of the formulation.

Table 1: Exemplary Formulation of a Permanent Hair Dye using 4-Aminodiphenylamine

Component Function Typical Concentration (wt%)
Part A: Dye Cream
Deionized WaterSolventq.s. to 100
Cetearyl AlcoholThickener, Emollient10.0 - 20.0
Oleic AcidEmulsifier, Conditioner5.0 - 15.0
Propylene GlycolSolvent, Humectant2.0 - 10.0
Ammonium Hydroxide (28%)Alkalizing Agent1.0 - 5.0
4-Aminodiphenylamine (4-ADPA) Primary Intermediate 0.5 - 2.0
ResorcinolCoupler (e.g., for brown tones)0.5 - 2.0
m-AminophenolCoupler (e.g., for reddish tones)0.1 - 1.0
Sodium SulfiteAntioxidant0.1 - 0.5
EDTAChelating Agent0.1 - 0.2
FragranceFragrance0.1 - 0.5
Part B: Developer
Deionized WaterSolventq.s. to 100
Hydrogen Peroxide (35%)Oxidizing Agent17.1 (for 6% final concentration)
Cetearyl AlcoholThickener2.0 - 5.0
Phosphoric AcidpH Adjuster0.05 - 0.2
PhenacetinStabilizer0.05 - 0.1

Note: The final hair dye is prepared by mixing Part A and Part B, typically in a 1:1 ratio, immediately before application.

Table 2: Stability of a Representative Permanent Hair Dye Formulation

Parameter Storage Conditions Initial 1 Month 2 Months 3 Months
Viscosity (cps) 4°C3500351035053515
25°C / 60% RH3500348034503420
40°C / 75% RH3500335032003050
pH 4°C9.89.89.89.7
25°C / 60% RH9.89.79.79.6
40°C / 75% RH9.89.69.59.3
Appearance All ConditionsHomogeneous CreamNo phase separationNo phase separationNo phase separation
Odor All ConditionsCharacteristicUnchangedUnchangedUnchanged

Note: This data is representative of a typical oxidative hair dye cream and may vary based on the specific formulation.

Table 3: Color Fastness of Hair Dyed with a Representative Permanent Dye Formulation

Number of Washes L* (Lightness) a* (Red/Green) b* (Yellow/Blue) ΔE* (Total Color Change)
030.55.28.10.0
531.05.07.80.6
1031.84.87.51.5
2032.54.57.02.6

Note: Lab values were measured on bleached hair swatches. ΔE* is calculated relative to the initial measurement (0 washes). Data is representative for a brown shade and will vary depending on the specific couplers used with 4-ADPA.*[1]

Table 4: Safety Profile of 4-Aminodiphenylamine and Related Compounds

Endpoint Assay Result Classification
Skin Sensitization Potential (for p-Phenylenediamine)Murine Local Lymph Node Assay (LLNA)EC3 = 0.06 - 0.20%Potent Sensitizer
In Vitro Percutaneous Absorption (for p-Phenylenediamine)Franz Diffusion Cell (Human Skin)<1% of applied doseLow Absorption
In Vitro Skin Irritation (for p-Phenylenediamine with H₂O₂)Reconstructed Human Epidermis (EpiDerm™)Cell Viability < 50%Irritant

Note: Data for p-Phenylenediamine (PPD), a closely related and well-studied primary intermediate, is provided as a conservative proxy due to the limited availability of specific data for 4-ADPA. The sensitization potential and irritation of 4-ADPA are expected to be similar.

Experimental Protocols

Formulation of the Hair Dye Cream and Developer

Objective: To prepare the two-component permanent hair dye system.

Materials:

  • Ingredients as listed in Table 1

  • Jacketed beaker with a homogenizer

  • Water bath

  • pH meter

  • Viscometer

Procedure for Dye Cream (Part A):

  • Heat the deionized water in the jacketed beaker to 75-80°C.

  • Add and dissolve the water-soluble components (e.g., Propylene Glycol, Ammonium Hydroxide, EDTA, Sodium Sulfite).

  • In a separate vessel, melt the oil-soluble components (e.g., Cetearyl Alcohol, Oleic Acid) at 75-80°C.

  • Slowly add the oil phase to the water phase under continuous homogenization.

  • Begin cooling the mixture while stirring.

  • At approximately 40°C, add the 4-Aminodiphenylamine and couplers.

  • Continue stirring until the mixture is homogeneous and has cooled to room temperature.

  • Add fragrance and mix thoroughly.

  • Adjust the final pH if necessary and measure the viscosity.

Procedure for Developer (Part B):

  • In a suitable vessel, combine deionized water and the stabilizer (e.g., Phenacetin).

  • Slowly add the thickener (e.g., Cetearyl Alcohol) while stirring.

  • Carefully add the hydrogen peroxide to the mixture.

  • Adjust the pH to the desired range (typically 2.5-3.5) using phosphoric acid.

Hair Dyeing Application Protocol

Objective: To apply the prepared hair dye formulation to hair swatches for performance evaluation.

Materials:

  • Bleached human hair swatches (or other desired hair type)

  • Dye Cream (Part A) and Developer (Part B)

  • Non-metallic bowl and application brush

  • Timer

  • Standard shampoo and conditioner

  • Chromameter

Procedure:

  • Immediately before application, mix the Dye Cream and Developer in a 1:1 ratio in a non-metallic bowl until a homogeneous cream is formed.

  • Apply the mixture evenly to dry hair swatches using the application brush.

  • Allow the dye to process for 30-45 minutes at room temperature.

  • Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.

  • Apply a post-color conditioner, leave for 2-3 minutes, and rinse.

  • Allow the hair swatches to air dry completely before any measurements are taken.

Stability Testing Protocol

Objective: To evaluate the physical and chemical stability of the hair dye formulation under accelerated conditions.

Procedure:

  • Package the Dye Cream and Developer in their intended final packaging.

  • Store the packaged samples under various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[2]

  • At specified time points (e.g., 1, 2, and 3 months), remove samples for evaluation.

  • Assess physical parameters: appearance, color, odor, pH, and viscosity.

  • Assess chemical parameters: concentration of 4-ADPA and hydrogen peroxide using a validated analytical method such as HPLC.

Color Fastness Evaluation Protocol

Objective: To assess the resistance of the hair color to fading from washing.

Procedure:

  • Prepare dyed hair swatches as described in section 3.2.

  • Measure the initial color of the dried swatches using a chromameter, recording the Lab* values.[1]

  • Perform repeated washing cycles. For each cycle:

    • Immerse the swatches in a temperature-controlled water bath containing a standard shampoo solution.

    • Agitate for a specified time (e.g., 10 minutes).

    • Rinse thoroughly and air dry.

  • After a predetermined number of cycles (e.g., 5, 10, 20 washes), measure the final Lab* values of the swatches.

  • Calculate the total color change (ΔE) using the formula: ΔE = √([(L₂) - (L₁)]² + [(a₂) - (a₁)]² + [(b₂) - (b₁)]²).[1]

In Vitro Percutaneous Absorption Assay (OECD 428)

Objective: To determine the amount of 4-ADPA that penetrates the skin.

Procedure:

  • Use excised human or porcine skin mounted in Franz diffusion cells.[3]

  • Apply a finite dose of the final hair dye mixture (containing radiolabeled 4-ADPA if possible for easier quantification) to the epidermal surface of the skin.

  • The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline).

  • Maintain the skin at a constant temperature (32°C).

  • At predetermined time points over 24 hours, collect samples from the receptor fluid.

  • At the end of the study, analyze the receptor fluid, the different skin layers (stratum corneum, epidermis, dermis), and any unabsorbed material to determine the total absorption and distribution. Analysis is typically performed by HPLC or liquid scintillation counting for radiolabeled compounds.[3][4][5][6][7]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

Objective: To assess the skin irritation potential of the hair dye formulation.

Procedure:

  • Utilize a commercially available reconstructed human epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE).[8][9][10][11]

  • Apply the test formulation directly to the surface of the RhE tissue.

  • Expose the tissue to the formulation for a defined period (e.g., 60 minutes).

  • Rinse the formulation from the tissue surface and incubate the tissue for a post-exposure period (e.g., 42 hours).

  • Assess cell viability using the MTT assay. The enzymatic conversion of MTT to formazan by viable cells is quantified spectrophotometrically.

  • A reduction in cell viability below 50% compared to the negative control is indicative of skin irritation potential.[11]

Mandatory Visualizations

G cluster_formulation Hair Dye Formulation cluster_application Application & Reaction cluster_evaluation Performance & Safety Evaluation Dye_Cream Part A: Dye Cream (4-ADPA, Couplers, Alkali) Mix Mix 1:1 Dye_Cream->Mix Stability Stability Testing (pH, Viscosity) Dye_Cream->Stability Safety Safety Assessment (Irritation, Sensitization) Dye_Cream->Safety Developer Part B: Developer (Hydrogen Peroxide) Developer->Mix Developer->Stability Apply Apply to Hair Mix->Apply Penetration Penetration into Cortex Apply->Penetration Oxidation Oxidative Polymerization Penetration->Oxidation H₂O₂ activates 4-ADPA + Couplers Color Stable Color Formation Oxidation->Color Color_Fastness Color Fastness (L*a*b* vs. Washes) Color->Color_Fastness

Caption: Experimental workflow for the formulation, application, and evaluation of a 4-ADPA-based hair dye.

G cluster_skin Skin Layers cluster_immune Immune Response ADPA 4-ADPA (Hapten) Penetration Skin Penetration ADPA->Penetration Oxidation Oxidation (Air/Enzymatic) Penetration->Oxidation Reactive_Intermediate Reactive Intermediate (e.g., Quinone Diimine) Oxidation->Reactive_Intermediate Haptenation Haptenation (Covalent Binding) Reactive_Intermediate->Haptenation Protein Skin Proteins (e.g., Keratin) Protein->Haptenation Antigen Antigen Formation Haptenation->Antigen Langerhans Langerhans Cell (Antigen Presenting Cell) Antigen->Langerhans Activation Activation & Migration Langerhans->Activation T_Cell T-Cell Priming (in Lymph Node) Activation->T_Cell Sensitization Skin Sensitization T_Cell->Sensitization

Caption: Simplified signaling pathway of skin sensitization by p-phenylenediamine derivatives.[12][13][14][15]

References

Analytical methods for the detection and quantification of N-Phenyl-p-phenylenediamine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Analysis of N-Phenyl-p-phenylenediamine

Abstract

N-Phenyl-p-phenylenediamine (NPPD) and its derivatives are widely used as antioxidants and antiozonants in the rubber industry and as intermediates in dye synthesis.[1][2][3] Due to their potential for contact dermatitis and other toxic effects upon exposure, sensitive and reliable analytical methods are required for their detection and quantification in various matrices, including industrial products, environmental samples, and biological fluids.[1][3][4][5][6] This document provides an overview of common analytical techniques and detailed protocols for the analysis of NPPD, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, safety assessment, and forensic toxicology.

Analytical Methodologies Overview

Several analytical techniques have been developed for the determination of NPPD and its related compounds. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis or Mass Spectrometry (MS) detectors, HPLC is a robust and popular method for analyzing NPPD derivatives.[1][7][8] It is suitable for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity. However, due to the low volatility and potential thermal degradation of NPPD, derivatization is often required to convert the analyte into a more volatile and stable form.[7][9][10][11]

  • Spectrophotometry/Colorimetry: These methods are simple and rapid, often used for screening purposes. They are based on color-forming reactions, such as the oxidation of NPPD into Wurster salts.[2][12]

  • Electrochemical Methods: Techniques like voltammetry provide a sensitive and cost-effective approach for NPPD quantification, leveraging its electrochemical activity.[4][13][14]

The choice of method depends on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.

Quantitative Data Summary

The performance of different analytical methods for p-phenylenediamine (a closely related parent compound to NPPD) is summarized below. These values provide a general reference for what can be achieved for related aromatic amines.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Air SamplesNot Specified0.11 ng/injection44 ng/sample (0.44 µg/m³)[9]
HPLC-UV Rubber Boots0.1–400 µg/mL0.05 µg/mL1 µg/g (in sample)[1]
HPLC-UV Biological FluidsUp to 1000 ppm10 µgNot Specified[15]
GC-MS (with Derivatization) Hair Dyes0.1–25 mg/mLNot SpecifiedNot Specified[11]
GC-MS (with Derivatization) Biological FluidsNot Specified0.1 pg (S/N=10)Not Specified[2]
Spectrophotometry (Ninhydrin) Hair Dyes0.1–0.6 µg/mLValidatedValidated[2][12]
Spectrophotometry (Folin's) Hair Dyes2–12 µg/mLValidatedValidated[2][12]
Electrochemical Sensor Aqueous0.018–22 µM3.96 nMNot Specified[14]

Experimental Workflows and Logic

The following diagrams illustrate typical workflows for NPPD analysis.

G cluster_prep Sample Preparation cluster_data Data Processing Sample Sample Collection (e.g., Rubber, Water, Urine) Extraction Solvent Extraction (e.g., Acetone/Chloroform) Sample->Extraction Cleanup Solid Phase Extraction (SPE) or Column Chromatography Extraction->Cleanup Deriv Derivatization (Required for GC-MS) Cleanup->Deriv If needed HPLC HPLC-UV/MS Cleanup->HPLC GCMS GC-MS Deriv->GCMS Quant Quantification (Calibration Curve) HPLC->Quant GCMS->Quant Report Reporting (Concentration, QC Data) Quant->Report

Caption: General experimental workflow for NPPD analysis.

G Start Start: Define Analytical Goal Matrix Sample Matrix (Solid, Liquid, Bio?) Start->Matrix Thermal Analyte Thermally Stable? Matrix->Thermal Solid/Bio-fluid HPLC HPLC-UV/MS Matrix->HPLC Liquid/Aqueous Sensitivity High Sensitivity Required? Electrochem Electrochemical Methods Sensitivity->Electrochem Yes (nM level) Thermal->HPLC No GCMS GC-MS with Derivatization Thermal->GCMS Yes HPLC->Sensitivity Check LOD GCMS->Sensitivity Check LOD

Caption: Logic diagram for analytical method selection.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of NPPD Derivatives in Rubber

This protocol is adapted from methods used for the analysis of antioxidants in rubber products.[1]

5.1.1 Principle NPPD derivatives are extracted from the rubber matrix using an organic solvent mixture. The extract is cleaned up using column chromatography to remove interfering substances. The purified fraction is then analyzed by reverse-phase HPLC with UV detection.

5.1.2 Reagents and Materials

  • NPPD standard (analytical grade)

  • Acetone, Chloroform, Dichloromethane, Hexane, Diethyl ether (HPLC grade)

  • Methanol, Water (HPLC grade)

  • Silica gel for column chromatography (60-120 mesh)

  • 0.45 µm syringe filters

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

5.1.3 Standard Preparation

  • Prepare a stock solution of 1 mg/mL NPPD in dichloromethane.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the desired range (e.g., 0.1 to 400 µg/mL).[1]

5.1.4 Sample Preparation

  • Cut the rubber sample into small pieces (approx. 1-2 mm).

  • Accurately weigh about 1 g of the sample into a glass flask.

  • Add 20 mL of acetone:chloroform (1:1 v/v) and extract using sonication for 30 minutes.[1]

  • Filter the extract and concentrate it to near dryness using a rotary evaporator.

  • Pack a small glass column with silica gel slurried in hexane.

  • Dissolve the residue from step 4 in a minimal amount of hexane and load it onto the silica gel column.

  • Elute the column sequentially with solvent mixtures of increasing polarity (e.g., diethyl ether in hexane). Specific NPPD derivatives elute in different fractions.[1]

  • Evaporate the collected fractions, and reconstitute the residue in a known volume of dichloromethane or mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5.1.5 Instrumental Conditions

  • Instrument: HPLC system with UV-Vis Detector

  • Column: ODS (C18) column

  • Mobile Phase: Methanol : Water (85:15 v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 290 nm[1]

5.1.6 Data Analysis

  • Construct a calibration curve by plotting the peak area of the NPPD standard against its concentration.

  • Calculate the concentration of NPPD in the sample by comparing its peak area to the calibration curve, accounting for all dilution factors and the initial sample weight.

Protocol 2: GC-MS Analysis of NPPD in Hair Dyes (with Derivatization)

This protocol is based on the principle of converting NPPD into a more volatile and thermally stable imine derivative before GC-MS analysis.[7][10][11]

5.2.1 Principle The primary amino groups of NPPD are reacted with an aldehyde (e.g., benzaldehyde) to form a stable imine derivative. This process, known as derivatization, increases the analyte's volatility and improves its chromatographic properties, allowing for sensitive detection by GC-MS.[11]

5.2.2 Reagents and Materials

  • NPPD standard (analytical grade)

  • Benzaldehyde

  • Tetrahydrofuran (THF), Chloroform (anhydrous)

  • Internal Standard (IS): N-benzylidene-4-methylbenzene-amine (can be synthesized)

  • Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄, anhydrous)

  • 0.2 µm syringe filters

  • HP-5MS or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)

5.2.3 Standard and Sample Preparation

  • Internal Standard (IS) Solution: Prepare a 1 mg/mL solution of N-benzylidene-4-methylbenzene-amine in THF.

  • Calibration Standards:

    • Prepare stock solutions of NPPD in THF.

    • In separate vials, place aliquots of the NPPD stock solutions to create a concentration range (e.g., 0.1 to 25 mg/mL).[11]

    • Add a fixed amount of the IS solution to each vial.

    • Add an excess of benzaldehyde to each standard.

    • Allow the reaction to proceed at room temperature for 30 minutes to form the imine derivative.

  • Sample Preparation:

    • Accurately weigh a portion of the hair dye sample and dissolve it in THF.

    • Add the IS solution and an excess of benzaldehyde.

    • Vortex and let the reaction proceed for 30 minutes.

    • (Optional Cleanup): If the matrix is complex, perform a liquid-liquid extraction. Add aqueous NaHCO₃ solution, extract with chloroform, and dry the organic layer with anhydrous Na₂SO₄.

    • Filter the final solution through a 0.2 µm syringe filter.

5.2.4 Instrumental Conditions

  • Instrument: Gas Chromatograph with a Mass Spectrometer

  • Injection Mode: Splitless (1 min purge off)[7]

  • Injector Temperature: 250 °C[7]

  • Carrier Gas: Helium at 1 mL/min[7]

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.[7]

    • Ramp: 14 °C/min to 280 °C.[7]

    • Hold at 280 °C for 10-20 min.[7]

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the NPPD derivative and the internal standard.

5.2.5 Data Analysis

  • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Quantify NPPD in the sample by calculating its peak area ratio relative to the IS and using the linear regression equation from the calibration curve.

Biological Significance and Toxicity Pathways

While NPPD is primarily an industrial chemical, its toxicological profile is of interest to drug development professionals for safety and metabolism studies. Exposure can lead to contact dermatitis, asthma, and systemic toxicity affecting the liver and kidneys.[3][5] In cases of ingestion, NPPD can cause severe clinical syndromes including laryngeal edema, rhabdomyolysis, and acute renal failure.[8][16] The metabolic pathway primarily involves N-acetylation by N-acetyltransferase enzymes (NAT1 and NAT2), leading to the formation of N-monoacetylated (MAPPD) and N,N'-diacetylated (DAPPD) products, which are then excreted renally.[8] Understanding these pathways is crucial for assessing biocompatibility and developing treatments for intoxication.

G NPPD N-Phenyl-p-phenylenediamine (NPPD) Metabolism Metabolism (Liver - NAT1/NAT2 Enzymes) NPPD->Metabolism Toxicity Toxic Effects (Dermatitis, Organ Damage) NPPD->Toxicity Exposure Exposure Route (Dermal, Inhalation, Oral) Absorption Systemic Absorption Exposure->Absorption Absorption->NPPD MAPPD Monoacetyl-p-phenylenediamine (MAPPD) Metabolism->MAPPD DAPPD Diacetyl-p-phenylenediamine (DAPPD) Metabolism->DAPPD MAPPD->Metabolism Excretion Renal Excretion (Urine) MAPPD->Excretion DAPPD->Excretion

Caption: Simplified metabolic and toxicity pathway of NPPD.

References

Laboratory Synthesis of Poly(p-phenylenediamine): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(p-phenylenediamine) (PpPD) is a conducting polymer with significant potential across various fields, including materials science, electronics, and specialized applications such as anticorrosive coatings and adsorption technologies.[1] Its rigid-rod structure and conjugated backbone impart unique thermal and electronic properties.[2] This document provides detailed protocols for the chemical oxidative polymerization of p-phenylenediamine (pPD) monomer in a laboratory setting. It includes methodologies for synthesis, purification, and characterization, along with tabulated data for yields and solubility under various conditions.

Introduction

p-Phenylenediamine (PPD) is an organic compound that serves as a monomer for the synthesis of various engineering polymers, most notably aramids like Kevlar.[2][3] The polymerization of p-phenylenediamine leads to the formation of poly(p-phenylenediamine), a material known for its high thermal stability and conductivity.[4] The synthesis typically proceeds via chemical oxidative polymerization, where an oxidizing agent initiates the linking of monomer units.[5] The properties of the resulting polymer, such as molecular weight, solubility, and morphology, are highly dependent on the reaction conditions, including the choice of oxidant, solvent, temperature, and the presence of any catalysts or surfactants.[4][6] This protocol details a standard laboratory procedure for the synthesis of PpPD and discusses the influence of key experimental parameters.

Applications

Poly(p-phenylenediamine) and its derivatives have a range of applications stemming from their unique properties:

  • High-Performance Fibers: PpPD is a key component in the production of aramid fibers like Kevlar, which are used in aerospace, ballistic protection, and automotive components due to their high strength and modulus.[2][3]

  • Conducting Polymers: As a conjugated polymer, PpPD exhibits electrical conductivity, making it suitable for applications in electronics and sensors.[6]

  • Anticorrosive Coatings: PpPD can form a protective film on metal surfaces, inhibiting corrosion.[1]

  • Adsorption and Remediation: The polymer has shown potential for the adsorption of heavy metal ions and other pollutants from aqueous solutions.[7]

  • Rubber Antioxidants: Derivatives of PPD are utilized as antiozonants in the manufacturing of rubber products.[3]

Experimental Protocols

This section outlines two common methods for the chemical oxidative polymerization of p-phenylenediamine.

Protocol 1: Oxidative Polymerization using Ammonium Persulfate in an Acidic Medium

This is a widely used method for synthesizing PpPD. The acidic medium helps to protonate the monomer, facilitating the polymerization process.

Materials:

  • p-Phenylenediamine (pPD) monomer[7]

  • Ammonium persulfate ((NH₄)₂S₂O₈)[7]

  • Hydrochloric acid (HCl), 0.1 M[7]

  • Sodium hydroxide (NaOH), 2 M[7]

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Burette or dropping funnel

Procedure:

  • Monomer Solution Preparation: Dissolve 1.62 g (0.015 mol) of p-phenylenediamine in 50 mL of 0.1 M HCl in a round-bottom flask.[7]

  • Cooling: Place the flask in an ice bath and stir the solution for 3 hours to ensure complete dissolution and cooling.[7]

  • Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving 3.42 g of ammonium persulfate in 25 mL of 0.1 M HCl.[7]

  • Polymerization: Add the ammonium persulfate solution dropwise to the p-phenylenediamine solution over a period of 30 minutes while maintaining vigorous stirring.[5][7] The dropwise addition is crucial to control the exothermic nature of the reaction.[4] The solution will gradually change color, indicating the onset of polymerization.

  • Reaction Continuation: After the addition is complete, continue stirring the reaction mixture for 24 hours at room temperature to ensure complete polymerization.[7]

  • Precipitation and Neutralization: Adjust the pH of the resulting polymer solution to 9 by adding 2 M NaOH. This will cause the polymer to precipitate.[7]

  • Purification: Collect the precipitate by filtration and wash it repeatedly with distilled water to remove any unreacted monomer, oxidant, and salts.

  • Drying: Dry the purified poly(p-phenylenediamine) powder in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Synthesis using Ferric Chloride as an Oxidant with a Surfactant

This method employs a different oxidant and a surfactant, which can influence the morphology and solubility of the resulting polymer.

Materials:

  • p-Phenylenediamine (pPD)[6]

  • Ferric chloride (FeCl₃)[6]

  • Benzalkonium chloride (BAC, cationic surfactant)[6]

  • Hydrochloric acid (HCl)[6]

  • Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) for solubility testing

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • Monomer and Surfactant Solution: Prepare an aqueous solution containing 0.1 M p-phenylenediamine and a desired concentration of benzalkonium chloride (e.g., varying molar ratios relative to the monomer).[6]

  • Oxidant Solution: Prepare a 0.1 M aqueous solution of ferric chloride.[6]

  • Polymerization: While stirring the monomer-surfactant solution, add the ferric chloride solution. The polymerization will be initiated by the oxidant.[6]

  • Reaction and Precipitation: Allow the reaction to proceed for a specified time (e.g., several hours) at room temperature. The polymer will precipitate out of the solution.

  • Purification: Filter the polymer precipitate and wash it thoroughly with distilled water and then with a solvent in which the monomer is soluble but the polymer is not (e.g., acetone) to remove impurities.

  • Drying: Dry the final polymer product in a vacuum oven.

Data Presentation

Table 1: Effect of Polymerization Conditions on the Yield of Poly(p-phenylenediamine)
RunOxidant SystemMediumTemperature (°C)Time (h)Yield (%)Reference
1(NH₄)₂S₂O₈Hydrochloric acidRoom Temp.24~85[8]
2(NH₄)₂S₂O₈ / Al(OTf)₃WaterRoom Temp.-High[4]
3K₂S₂O₈Acetic acid52476[9]

Yields can vary based on specific molar ratios and purification efficiency.

Table 2: Solubility of Poly(p-phenylenediamine) in Various Solvents
SolventSolubilityReference
Sulfuric acid (H₂SO₄)Soluble[4][5]
Dimethyl sulfoxide (DMSO)Soluble[4][5][6]
N-methylpyrrolidone (NMP)Soluble[4][5]
Dimethylformamide (DMF)Soluble[4][5][6]
Chloroform (CHCl₃)Partially Soluble[4]
Tetrahydrofuran (THF)Partially Soluble[4][6]

Note: The solubility of PpPD is generally poor in common organic solvents but can be improved by introducing substituents on the phenyl ring or by controlling the polymerization conditions.[4]

Characterization Data

The synthesized poly(p-phenylenediamine) can be characterized by various analytical techniques to confirm its structure and properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • N-H stretching: Bands around 3200-3400 cm⁻¹ correspond to the amine groups.[10]

  • Aromatic C=C stretching: Strong peaks between 1490 and 1690 cm⁻¹ are attributed to the stretching of the quinonoid and benzenoid rings.[4]

  • C-N stretching: Bands in the region of 1200-1400 cm⁻¹ are associated with the C-N bonds.[10]

  • C-H out-of-plane bending: A peak around 830 cm⁻¹ is indicative of the 1,4-disubstituted benzene rings.[10]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • -NH₂ protons: A strong peak can be observed around 5.6 ppm.[4]

  • -NH- protons: Doublets centered between 6.6 and 7.1 ppm are characteristic of the amine protons within the polymer chain.[4]

  • Aromatic protons: Broad peaks between 7.3 and 9.2 ppm are due to the protons on the substituted benzene rings.[4]

Thermal Gravimetric Analysis (TGA)
  • PpPD generally exhibits good thermal stability, with decomposition temperatures often above 400°C.[5] The initial weight loss, typically observed between 180-320°C, can be attributed to the loss of moisture and oligomers.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_final Final Product monomer_sol Prepare p-Phenylenediamine Solution in Acid polymerization Dropwise Addition of Oxidant to Monomer (Stirring, Cooled) monomer_sol->polymerization oxidant_sol Prepare Oxidant Solution oxidant_sol->polymerization reaction Continue Stirring (e.g., 24h at RT) polymerization->reaction precipitation Precipitate Polymer (pH Adjustment) reaction->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Distilled Water filtration->washing drying Dry Polymer (Vacuum Oven) washing->drying characterization Characterize PpPD (FT-IR, NMR, TGA) drying->characterization polymerization_mechanism Monomer p-Phenylenediamine Monomer Initiation Oxidation of Monomer to Radical Cation Monomer->Initiation Oxidant Oxidizing Agent ((NH₄)₂S₂O₈ or FeCl₃) Oxidant->Initiation Propagation Radical Coupling & Chain Growth Initiation->Propagation Propagation->Propagation Monomer Addition Termination Chain Termination Propagation->Termination Polymer Poly(p-phenylenediamine) (PpPD) Termination->Polymer

References

Application of 1,4-Benzenediamine, N-phenyl-, monohydrochloride in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediamine, N-phenyl-, monohydrochloride, also known as N-phenyl-p-phenylenediamine monohydrochloride, is a versatile aromatic amine salt with significant applications in various fields of organic synthesis. Its utility stems from the presence of two reactive amine groups, one primary and one secondary, which can participate in a range of chemical transformations. This document provides detailed application notes and experimental protocols for its use in polymerization, dye synthesis, and as an antioxidant, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Monomer in Polymer Synthesis: It serves as a key building block for the synthesis of conductive polymers, particularly polyaniline derivatives. These polymers are of interest for their applications in electronic devices, sensors, and anti-corrosion coatings.

  • Intermediate in Dye Synthesis: The aromatic diamine structure is a crucial component in the synthesis of various azo and other classes of dyes. The specific substitution pattern allows for the tuning of the resulting dye's color and properties.

  • Antioxidant and Stabilizer: In various organic reactions and materials, it can act as a radical scavenger, preventing oxidative degradation of sensitive compounds and materials.

Data Presentation

Table 1: Summary of Quantitative Data for a Representative Dye Synthesis
ParameterValueReference Compound/Reaction
Reactant 1p-PhenylenediamineN-(2,4-dinitrophenyl)-p-phenylenediamine synthesis
Reactant 22,4-DinitrochlorobenzeneN-(2,4-dinitrophenyl)-p-phenylenediamine synthesis
SolventAcetonitrileN-(2,4-dinitrophenyl)-p-phenylenediamine synthesis
BaseSodium HydroxideN-(2,4-dinitrophenyl)-p-phenylenediamine synthesis
Reaction Temperature50-55 °CN-(2,4-dinitrophenyl)-p-phenylenediamine synthesis
Reaction Time1.0 h (after dropwise addition)N-(2,4-dinitrophenyl)-p-phenylenediamine synthesis
Product Yield>98.0% (external standard content)Disperse yellow dye N-(2,4-dinitrophenyl)-p-phenylenediamine[1]
Product Purity (HPLC)>99.0%Disperse yellow dye N-(2,4-dinitrophenyl)-p-phenylenediamine[1]
Table 2: Conditions for Oxidative Polymerization of p-Phenylenediamine Derivatives
MonomerOxidantCo-catalyst/MediumPolymerization Yield
p-Phenylenediamine (pPD)Ammonium PersulfateWater-
p-Phenylenediamine (pPD)Ammonium PersulfateAl(OTf)₃ solution-
2,5-Dimethyl-pPDAmmonium PersulfateWater-
2,5-Dimethyl-pPDAmmonium PersulfateAl(OTf)₃ solution-
2,3,5,6-Tetramethyl-pPDAmmonium PersulfateWater-
2,3,5,6-Tetramethyl-pPDAmmonium PersulfateAl(OTf)₃ solutionImproved

Data on specific yield percentages were not available in the cited literature, but the addition of Al(OTf)₃ was noted to improve the yield for some polymers.[2]

Experimental Protocols

Note: The following protocols are based on established procedures for closely related compounds. When using this compound, a preliminary neutralization step with a non-nucleophilic base (e.g., triethylamine, sodium carbonate) may be necessary to liberate the free amine for optimal reactivity. This step is crucial in reactions that are sensitive to acidic conditions or require a free amine for nucleophilic attack.

Protocol 1: Synthesis of a Polyaniline Derivative via Oxidative Polymerization

This protocol is adapted from general procedures for the chemical oxidative polymerization of p-phenylenediamine derivatives.[2][3]

Materials:

  • This compound

  • Triethylamine (or another suitable non-nucleophilic base)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

  • Standard laboratory glassware (beaker, magnetic stirrer, dropping funnel, filtration apparatus)

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in 1 M HCl. Add a stoichiometric equivalent of triethylamine to neutralize the hydrochloride and liberate the free amine. Stir the solution at room temperature until all solids are dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate in deionized water. The molar ratio of oxidant to monomer is a critical parameter and should be optimized for the desired polymer properties.

  • Polymerization: Cool the monomer solution in an ice bath to 0-5 °C. Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to stir in the ice bath for 2 hours, and then let it warm to room temperature and continue stirring for another 22 hours. A precipitate of the polymer should form.

  • Isolation and Purification: Collect the polymer precipitate by vacuum filtration. Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and conductivity measurements.

Protocol 2: Synthesis of an Azo Dye Intermediate

This protocol is a representative procedure for the synthesis of an N-substituted p-phenylenediamine dye, adapted from a patent for the preparation of a disperse yellow dye.[1]

Materials:

  • This compound

  • Sodium carbonate

  • 2,4-Dinitrochlorobenzene

  • Acetonitrile

  • Sodium hydroxide

  • Sulfuric acid (20 wt%)

  • Standard laboratory glassware (four-necked flask, mechanical stirrer, dropping funnel, condenser, thermometer)

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound, sodium carbonate (to neutralize the HCl), and acetonitrile.

  • Addition of Reactant: Heat the mixture to 50 °C. Dissolve 2,4-dinitrochlorobenzene in acetonitrile and add it to the reaction mixture.

  • Base Addition: Prepare an aqueous solution of sodium hydroxide and add it dropwise to the reaction mixture over 3-3.5 hours, maintaining the temperature between 50-55 °C.

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for another hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and neutralize it with 20 wt% sulfuric acid. Filter the resulting precipitate.

  • Purification: The filter cake can be further purified by washing with a mixture of water and acetonitrile.

  • Drying: Dry the purified product to obtain the final dye.

Visualizations

Experimental Workflow for Oxidative Polymerization

G Workflow for Oxidative Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Prep Prepare Monomer Solution (this compound in HCl + Base) Polymerization Polymerization (Dropwise addition of oxidant to cooled monomer solution) Monomer_Prep->Polymerization Oxidant_Prep Prepare Oxidant Solution (Ammonium Persulfate in Water) Oxidant_Prep->Polymerization Stirring Stirring (2h at 0-5°C, then 22h at RT) Polymerization->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with HCl, Water, and Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Polyaniline Derivative Drying->Final_Product

Caption: Workflow for the synthesis of a polyaniline derivative.

Logical Relationship for Antioxidant Action

G Antioxidant Mechanism PPD N-phenyl-p-phenylenediamine Aminyl_Radical Aminyl Radical (PPD•) PPD->Aminyl_Radical H• donation Radical Free Radical (R•) Non_Radical Non-Radical Product (RH) Radical->Non_Radical accepts H• Further_Reactions Further Reactions (e.g., formation of Benzoquinonediimines) Aminyl_Radical->Further_Reactions

Caption: Antioxidant mechanism of p-phenylenediamines.[4]

References

Application Notes and Protocols: N-Phenyl-p-phenylenediamine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of N-Phenyl-p-phenylenediamine (NPPD) as a corrosion inhibitor for mild steel, particularly in acidic environments.

Introduction

Mild steel, a cornerstone in numerous industrial applications, is highly susceptible to corrosion, especially in acidic conditions. This degradation can lead to significant economic losses and safety hazards. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion. N-Phenyl-p-phenylenediamine (NPPD) has emerged as a promising organic corrosion inhibitor for mild steel. Its efficacy is attributed to the presence of nitrogen atoms with lone pairs of electrons and the aromatic phenyl rings, which facilitate its adsorption onto the metal surface. This adsorption forms a protective barrier, isolating the steel from the corrosive medium.[1][2][3][4] This document outlines the key experimental techniques to quantify the inhibition efficiency of NPPD and understand its mechanism of action.

Mechanism of Corrosion Inhibition

The primary mechanism by which N-Phenyl-p-phenylenediamine inhibits the corrosion of mild steel is through adsorption onto the metal surface.[1][2] This process can involve physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the NPPD molecule can be protonated, leading to electrostatic attraction.

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The lone pairs of electrons on the nitrogen atoms and the delocalized π-electrons of the phenyl rings in NPPD can be donated to the vacant d-orbitals of iron atoms on the mild steel surface, forming a coordinate covalent bond.[5]

This adsorbed layer of NPPD acts as a physical barrier, blocking the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[2][3] Therefore, NPPD is generally considered a mixed-type inhibitor, meaning it affects both anodic and cathodic processes.[1][3]

Quantitative Data Presentation

The following tables summarize the typical quantitative data obtained from experimental evaluations of N-Phenyl-p-phenylenediamine as a corrosion inhibitor for mild steel in 1M HCl. The data is compiled from various research findings and illustrates the effectiveness of NPPD.

Table 1: Weight Loss Measurements

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
Blank (0)1.2500
1 x 10⁻⁵0.4564.00.64
5 x 10⁻⁵0.2877.60.78
1 x 10⁻⁴0.1984.80.85
5 x 10⁻⁴0.1191.20.91
1 x 10⁻³0.0893.60.94

Note: Data is illustrative and compiled from typical results in the literature. Actual values may vary based on experimental conditions.

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (0)-450550701200
1 x 10⁻⁵-4421986811564.0
5 x 10⁻⁵-4351216511278.0
1 x 10⁻⁴-428836210884.9
5 x 10⁻⁴-420445910592.0
1 x 10⁻³-415335610294.0

Note: Data is illustrative and compiled from typical results in the literature. Actual values may vary based on experimental conditions.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (0)501500
1 x 10⁻⁵1408564.3
5 x 10⁻⁵2306078.3
1 x 10⁻⁴3304584.8
5 x 10⁻⁴5803091.4
1 x 10⁻³7802293.6

Note: Data is illustrative and compiled from typical results in the literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards such as those from ASTM International.[6][7]

Weight Loss Measurement (Gravimetric Method)

This method provides a direct and straightforward measurement of the corrosion rate.

Protocol:

  • Specimen Preparation:

    • Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200) to achieve a smooth, mirror-like surface.

    • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1M HCl) with and without various concentrations of N-Phenyl-p-phenylenediamine.

    • Completely immerse the weighed coupons in the test solutions in separate beakers. Ensure the coupons are suspended and not in contact with the beaker walls or bottom.

    • Maintain a constant temperature (e.g., 25 °C) using a water bath for a specified immersion period (e.g., 24 hours).

  • Post-Immersion Processing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Gently clean the coupons with a soft brush in a solution containing a cleaning agent (e.g., a solution of 20% NaOH and 2% zinc dust) to remove corrosion products without removing the base metal, as per ASTM G1 standard.[6][8]

    • Rinse the cleaned coupons with distilled water, then acetone, and dry them.

    • Reweigh the coupons to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³ (typically 7.85 g/cm³).

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

    • Surface Coverage (θ): θ = IE % / 100

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps determine the type of inhibitor.

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

    • The working electrode should have a defined surface area exposed to the electrolyte.

  • Procedure:

    • Fill the cell with the test solution (corrosive medium with or without the inhibitor).

    • Immerse the electrodes in the solution and allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.[9][10][11]

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • The anodic (βa) and cathodic (βc) Tafel slopes are the slopes of the linear portions of the anodic and cathodic curves, respectively.

    • Inhibition Efficiency (IE %): IE % = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

      • Where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the formation of the protective inhibitor film.

Protocol:

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for the PDP measurements.

  • Procedure:

    • Immerse the electrodes in the test solution and allow the system to reach a steady OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).[12][13][14][15][16]

    • The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating a higher charge transfer resistance.

    • Model the impedance data using an appropriate equivalent electrical circuit. A simple Randles circuit is often used, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

    • Inhibition Efficiency (IE %): IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

    • The decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the local dielectric constant.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

Experimental_Workflow cluster_prep Specimen Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis & Characterization prep1 Mild Steel Coupon Cutting prep2 Mechanical Polishing prep1->prep2 prep3 Degreasing & Cleaning prep2->prep3 prep4 Initial Weighing prep3->prep4 exp2 Potentiodynamic Polarization (PDP) prep3->exp2 exp3 Electrochemical Impedance Spectroscopy (EIS) prep3->exp3 exp1 Weight Loss Measurement prep4->exp1 analysis1 Calculate Corrosion Rate & IE% exp1->analysis1 analysis2 Determine Ecorr, icorr & IE% exp2->analysis2 analysis3 Determine Rct, Cdl & IE% exp3->analysis3 analysis4 Surface Analysis (SEM, EDX, AFM) analysis1->analysis4 analysis2->analysis4 analysis3->analysis4

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor NPPD Molecule cluster_surface Mild Steel Surface cluster_process Adsorption Process cluster_result Inhibition Outcome inhibitor N-Phenyl-p-phenylenediamine (NPPD) (Lone Pair Electrons on N, π-Electrons in Rings) adsorption Adsorption on Surface inhibitor->adsorption surface Mild Steel (Fe) surface->adsorption result Formation of Protective Film adsorption->result outcome Reduced Corrosion Rate result->outcome

Caption: Proposed mechanism of corrosion inhibition by NPPD.

Surface Analysis

To visually confirm the formation of a protective film and analyze the surface morphology, the following techniques are recommended:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the mild steel surface. In the presence of an effective inhibitor like NPPD, the surface should appear smoother and less damaged compared to the surface exposed to the corrosive medium without the inhibitor.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM, EDX analyzes the elemental composition of the surface. The presence of carbon and nitrogen peaks on the surface of the inhibited mild steel confirms the adsorption of the NPPD molecules.

  • Atomic Force Microscopy (AFM): Provides a three-dimensional profile of the surface at the nanoscale, allowing for the quantification of surface roughness. A lower surface roughness is expected for the steel specimen protected by the inhibitor.

By following these detailed protocols and utilizing the provided data as a benchmark, researchers can effectively evaluate the performance of N-Phenyl-p-phenylenediamine as a corrosion inhibitor for mild steel and gain a deeper understanding of its protective mechanism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-Aminodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Aminodiphenylamine using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

4-Aminodiphenylamine (4-ADPA) is a crucial chemical intermediate, primarily utilized in the synthesis of antiozonants for the rubber industry and as a component in the production of various dyes.[1] Accurate and reliable quantification of 4-ADPA is essential for quality control during its synthesis and in final product formulations. High-Performance Liquid Chromatography (HPLC) offers a robust and widely adopted technique for the precise determination of non-volatile and thermally labile compounds like 4-ADPA.[2] This application note outlines a validated HPLC-UV method, providing detailed chromatographic conditions, sample preparation procedures, and performance data.

Quantitative Performance Data

The performance of the HPLC-UV method for the quantification of 4-Aminodiphenylamine sulfate has been evaluated and is summarized in the table below. This data highlights the method's linearity, sensitivity, accuracy, and precision.

Table 1: Quantitative Performance Data for the HPLC-UV Method [2]

ParameterPerformance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of 4-Aminodiphenylamine. The detailed chromatographic conditions are presented in Table 2.

Table 2: HPLC Chromatographic Conditions [2]

ParameterSpecification
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Phosphate buffer (20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) B: Acetonitrile
Gradient Program 0-5 min: 20% B 5-15 min: 20% to 80% B 15-20 min: 80% B 20-25 min: 80% to 20% B 25-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocol

This section provides a step-by-step methodology for the analysis of 4-Aminodiphenylamine.

Reagents and Materials
  • 4-Aminodiphenylamine sulfate reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Solutions

Mobile Phase A (Phosphate Buffer):

  • Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a final concentration of 20 mM.

  • Adjust the pH of the solution to 3.0 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase B:

  • Acetonitrile (HPLC grade).

Standard Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh a suitable amount of 4-Aminodiphenylamine sulfate reference standard.

  • Dissolve the standard in the mobile phase (a mixture of mobile phase A and B in the initial gradient proportions can be used) to obtain a stock solution with a concentration of 1 mg/mL.[2]

Calibration Standards:

  • Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve.[2]

Sample Preparation
  • Accurately weigh and dissolve a suitable amount of the 4-Aminodiphenylamine sample in the mobile phase to achieve a concentration within the calibration range.[2]

  • Ensure complete dissolution of the sample.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

HPLC Analysis
  • Set up the HPLC system according to the chromatographic conditions specified in Table 2.

  • Equilibrate the column with the initial mobile phase composition for a sufficient amount of time until a stable baseline is achieved.

  • Inject 10 µL of each calibration standard and sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area corresponding to 4-Aminodiphenylamine.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the 4-Aminodiphenylamine standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

  • Calculate the concentration of 4-Aminodiphenylamine in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for 4-Aminodiphenylamine.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (A: Buffer, B: ACN) system_setup Set Up HPLC System (Conditions from Table 2) prep_mobile_phase->system_setup prep_stock Prepare Standard Stock Solution (1 mg/mL) prep_standards Prepare Calibration Standards prep_stock->prep_standards injection Inject Standards & Samples (10 µL) prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration Equilibrate Column system_setup->equilibration equilibration->injection chromatography Run Gradient Program & Detect (254 nm) injection->chromatography integration Integrate Peak Areas chromatography->integration calibration_curve Construct Calibration Curve integration->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification

Caption: Workflow for the HPLC analysis of 4-Aminodiphenylamine.

References

Role of N-Phenyl-p-phenylenediamine as a chemical intermediate in polymer production.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Scientists

N-Phenyl-p-phenylenediamine (NPPD) and its derivatives are versatile chemical intermediates that play a crucial role in the production of a wide array of high-performance polymers. From enhancing the durability of rubber to forming the backbone of advanced aramid fibers and contributing to the development of conductive polymers, NPPD's unique chemical structure makes it an indispensable component in modern materials science. These application notes provide an overview of NPPD's functions and detailed protocols for its use in polymer synthesis.

Application as a Monomer in High-Performance Polymers

NPPD is a key monomer in the synthesis of high-strength and heat-resistant polymers, most notably aramids (aromatic polyamides) like Kevlar®. Its difunctional nature, possessing two reactive amine groups, allows it to form long, robust polymer chains through polycondensation reactions.[1][2]

Synthesis of Aramid Polymers

Aramid fibers are synthesized through a polymerization reaction between an aromatic diamine, such as p-phenylenediamine (a related compound), and a diacid chloride, like terephthaloyl chloride.[1][3] NPPD can be incorporated to modify the polymer properties. The resulting polymers exhibit exceptional tensile strength, thermal stability, and chemical resistance, making them ideal for applications in aerospace, ballistic protection, and industrial composites.[1][2]

Table 1: Typical Properties of Aramid Polymers Derived from Phenylenediamine Monomers

PropertyValue
Tensile Strength3.0 - 3.6 GPa
Young's Modulus60 - 131 GPa
Elongation at Break2.4 - 4.4 %
Decomposition Temp.> 500 °C
Experimental Protocol: Synthesis of Aramid Film via Low-Temperature Solution Condensation

This protocol describes the synthesis of an aramid polymer film using a diamine monomer and a diacid chloride.

Materials:

  • Diamine monomer (e.g., p-phenylenediamine or a derivative)

  • Terephthaloyl dichloride (TPC)[4]

  • N,N-dimethylacetamide (DMAc) (solvent)[3]

  • Pyridine (acid scavenger)[4]

  • Propylene oxide (PO) (acid byproduct remover)[4]

  • Inert gas (Nitrogen or Argon)

  • Glass reaction vessel with mechanical stirrer

  • Casting plate

Procedure:

  • Dry all glassware thoroughly to prevent side reactions with the acid chloride.

  • Dissolve the diamine monomer in DMAc in the reaction vessel under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of TPC to the stirred solution. The reaction is exothermic.

  • Add pyridine to the solution to neutralize the HCl byproduct.

  • Allow the polymerization to proceed for 2-4 hours at low temperature, resulting in a viscous polymer solution.

  • Add propylene oxide to convert the HCl byproduct into volatile substances, avoiding the need for washing to remove inorganic salts.[4]

  • Cast the polymer solution onto a glass plate and heat in a vacuum oven to evaporate the solvent and form a thin film.

aramid_synthesis diamine Diamine Monomer (e.g., p-phenylenediamine) reaction Low-Temperature Solution Condensation diamine->reaction tpc Terephthaloyl Dichloride (TPC) tpc->reaction solvent DMAc Solvent solvent->reaction polymer_solution Viscous Aramid Polymer Solution reaction->polymer_solution Polymerization casting Film Casting & Solvent Evaporation polymer_solution->casting aramid_film Aramid Film casting->aramid_film

Aramid Synthesis Workflow

Application in Conductive Polymers

NPPD and its parent compound, p-phenylenediamine (pPD), are used in the synthesis of conductive polymers.[5][6] These polymers have unique electronic properties and are being explored for applications in sensors, electronic devices, and corrosion protection.[7]

Oxidative Polymerization of Phenylenediamines

Poly(p-phenylenediamine) (PpPD) and its derivatives can be synthesized via chemical or electrochemical oxidative polymerization.[5][6][7] The resulting polymers possess a conjugated backbone that allows for electrical conductivity upon doping.

Table 2: Comparison of Polymerization Conditions for Poly(p-phenylenediamine) Derivatives

PolymerOxidantSolvent/MediumCo-catalystPolymerization Yield
P(pPD)Ammonium PersulfateWater-Higher in water than HCl
P(dMe-pPD)Ammonium PersulfateAqueous HClAl(OTf)₃Higher in HCl than water
P(tMe-pPD)Ammonium PersulfateAqueous HClAl(OTf)₃Higher in HCl than water

Data synthesized from Amer & Young (2018)[5]

Experimental Protocol: Chemical Oxidative Polymerization of p-Phenylenediamine

This protocol outlines the synthesis of poly(p-phenylenediamine) using an oxidant.

Materials:

  • p-Phenylenediamine (pPD) monomer[5][8]

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)[5][8]

  • Hydrochloric acid (HCl) or deionized water (solvent)[5][8]

  • Aluminium triflate (Al(OTf)₃) (optional co-catalyst)[5][8]

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Prepare the oxidant solution by dissolving ammonium persulfate (and Al(OTf)₃ if used) in deionized water.[5][8]

  • In a separate flask, dissolve the p-phenylenediamine monomer in either aqueous HCl or deionized water with magnetic stirring.[5][8]

  • Place the monomer solution in an oil bath at the desired reaction temperature.[5][8]

  • Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes. The reaction is highly exothermic, and slow addition helps control the temperature and produce higher molecular weight polymers.[5][8]

  • Continue stirring the reaction mixture for a specified time (e.g., 24 hours) to ensure complete polymerization.[9]

  • The resulting polymer precipitate is collected by filtration, washed repeatedly with distilled water, and dried under vacuum.[9]

oxidative_polymerization start Start prepare_oxidant Prepare Oxidant Solution (Ammonium Persulfate in Water) start->prepare_oxidant prepare_monomer Prepare Monomer Solution (pPD in HCl or Water) start->prepare_monomer mix Dropwise Addition of Oxidant to Monomer prepare_oxidant->mix prepare_monomer->mix polymerize Stir for 24h at Room Temperature mix->polymerize Exothermic Reaction separate Filter and Wash Polymer Precipitate polymerize->separate dry Dry Polymer Under Vacuum separate->dry end End dry->end

Oxidative Polymerization Workflow

Application as an Antioxidant and Antiozonant

Derivatives of p-phenylenediamine, such as N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD), are widely used as antioxidants and antiozonants in the rubber industry.[10][11] They protect rubber products from degradation caused by exposure to oxygen and ozone, thereby extending their service life.[2][10]

Mechanism of Action

These p-phenylenediamine derivatives act as sacrificial agents, reacting with ozone and free radicals more readily than the rubber polymer chains.[10] This reaction prevents the cracking and embrittlement of the rubber. They are also effective against flex-fatigue cracking and can inhibit the catalytic degradation of rubber by metal ions.[10]

antioxidant_mechanism ozone Ozone (O₃) rubber Rubber Polymer ozone->rubber Attacks reaction Preferential Reaction ozone->reaction degradation Degradation (Cracking) rubber->degradation ppd PPD Antioxidant (e.g., 6PPD) ppd->reaction protection Protection of Rubber Integrity reaction->protection Sacrificial action

Antioxidant Mechanism of PPDs

Table 3: Common N-Phenyl-p-phenylenediamine Derivatives Used as Antioxidants

CompoundAbbreviationPrimary Function
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine6PPDAntiozonant, Antioxidant
N-Isopropyl-N'-phenyl-1,4-phenylenediamineIPPDAntiozonant, Antioxidant
N,N'-Diphenyl-p-phenylenediamineDPPDAntioxidant, Crosslinking Agent
Protocol for Incorporating NPPD Antioxidants into a Rubber Formulation

This protocol provides a general guideline for adding NPPD-based antioxidants during the rubber compounding process.

Materials:

  • Natural or synthetic rubber (e.g., SBR, NBR)[10]

  • NPPD derivative (e.g., 6PPD)

  • Other compounding ingredients (e.g., carbon black, curing agents, accelerators)

  • Two-roll mill or internal mixer (Banbury mixer)

Procedure:

  • Mastication: Soften the raw rubber on the two-roll mill or in the internal mixer.

  • Incorporation of Ingredients: Add the compounding ingredients in a specific order. Typically, fillers like carbon black are added first, followed by softeners and other processing aids.

  • Addition of Antioxidant: Add the NPPD derivative to the rubber compound. It is crucial to achieve a homogeneous dispersion of the antioxidant within the rubber matrix for effective protection.

  • Addition of Curatives: The curing agents (e.g., sulfur) and accelerators are added last, usually at a lower temperature to prevent premature vulcanization (scorching).

  • Homogenization: Continue mixing until all ingredients are uniformly dispersed.

  • Sheeting Out: The final compound is removed from the mixer in the form of a sheet and allowed to cool.

  • Vulcanization: The compounded rubber is then shaped and vulcanized at a specific temperature and pressure to crosslink the polymer chains and achieve the desired physical properties.

References

Electrochemical sensor development for N-Phenyl-p-phenylenediamine detection.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Electrochemical Detection of N-Phenyl-p-phenylenediamine (NPPD)

Introduction

N-Phenyl-p-phenylenediamine (NPPD) and its derivatives are widely used as antioxidants in rubber and polymer industries, as intermediates in dye synthesis, and in hair coloring formulations.[1][2] However, their potential toxicity and adverse health effects, including skin sensitization and carcinogenic properties, necessitate sensitive and reliable detection methods.[1][2] Electrochemical sensors offer a compelling alternative to traditional analytical techniques due to their high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization.[2][3] This application note provides a detailed protocol for the development of an electrochemical sensor for the detection of NPPD, including the sensor fabrication, electrochemical measurement, and data analysis.

Principle of Detection

The electrochemical detection of NPPD is based on its oxidation at an electrode surface. The p-phenylenediamine moiety undergoes a two-electron, two-proton transfer reaction to form the corresponding quinone-diimine derivative.[4][5] The current generated during this oxidation is proportional to the concentration of NPPD in the sample, allowing for its quantification. The electrochemical behavior of p-phenylenediamine derivatives can be investigated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV).[1][6]

Signaling Pathway

The electrochemical oxidation of N-Phenyl-p-phenylenediamine at a modified electrode surface involves the transfer of electrons and protons, leading to the formation of an electroactive species that can be detected and quantified.

NPPD_Oxidation NPPD N-Phenyl-p-phenylenediamine (NPPD) Radical Cation Radical Intermediate NPPD->Radical -e⁻ Quinone Quinone-diimine Radical->Quinone -e⁻, -2H⁺ Electrode Modified Electrode (e.g., Glassy Carbon) Quinone->Electrode Detection Signal (Current) Electrode->NPPD Adsorption

Caption: Electrochemical oxidation pathway of NPPD.

Quantitative Data Summary

The performance of various electrochemical sensors for the detection of p-phenylenediamine and its derivatives is summarized in the table below. This data highlights the improvements in detection limits and linear ranges achieved through the use of modified electrodes.

Electrode ModificationAnalyteDetection MethodLinear Range (µM)Limit of Detection (µM)Reference
Unmodified Glassy Carbonp-PhenylenediamineCVNot SpecifiedNot Specified[7]
Polyaniline/ZnO-rGOp-PhenylenediamineDPVNot SpecifiedNot Specified[1]
Ionic Liquid/Graphene Oxide/Cu-Agp-PhenylenediamineDPV0.018 - 220.00396[8]
N,N'-diphenyl-p-phenylenediamine loaded screen-printed electrodeSulfideCV20 - 1657.5[9]
o-Phenylenediamine/NafionNitric OxideAmperometry0 - 60.035[10]

Experimental Protocols

Materials and Reagents
  • N-Phenyl-p-phenylenediamine (NPPD) standard

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Working electrode (e.g., Glassy Carbon Electrode, GCE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

Preparation of the Working Electrode
  • Polishing: Polish the glassy carbon electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

  • Sonication: Sonicate the polished electrode in DI water for 2 minutes to remove any adsorbed alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen gas.

  • Electrochemical Cleaning (Optional): Perform cyclic voltammetry in a suitable electrolyte (e.g., 0.5 M H₂SO₄) to ensure a clean and active surface.

Electrode Modification (Example: Electropolymerization of o-phenylenediamine)

While this protocol is for NPPD detection, a common strategy to enhance sensitivity and reduce fouling is to modify the electrode surface. A poly(o-phenylenediamine) film can be created as follows:

  • Prepare a solution of o-phenylenediamine (o-PD) in a suitable electrolyte (e.g., 0.1 M H₂SO₄).

  • Immerse the cleaned GCE, Ag/AgCl reference electrode, and platinum counter electrode in the o-PD solution.

  • Electropolymerize the o-PD onto the GCE surface by cycling the potential between -0.2 V and 0.8 V for a set number of cycles using cyclic voltammetry.[11]

  • After electropolymerization, rinse the modified electrode thoroughly with DI water.

Electrochemical Measurements
  • Electrochemical Cell Setup: Assemble a three-electrode cell containing the prepared working electrode, a reference electrode, and a counter electrode in a supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

  • Electrochemical Characterization: Record the cyclic voltammogram of the modified electrode in a solution containing a redox probe like 5 mM K₃[Fe(CN)₆] in 0.1 M KCl to characterize the electrode surface and its electron transfer properties.

  • NPPD Detection:

    • Add a known concentration of NPPD to the electrochemical cell containing the supporting electrolyte.

    • Record the electrochemical response using an appropriate technique:

      • Cyclic Voltammetry (CV): Scan the potential over a range where NPPD is electroactive (e.g., 0 V to 1.0 V vs. Ag/AgCl) at a scan rate of 50 mV/s.[7]

      • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These techniques can offer higher sensitivity. Typical parameters for DPV might include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.

  • Calibration Curve:

    • Prepare a series of standard solutions of NPPD with varying concentrations in the supporting electrolyte.

    • Record the DPV or SWV response for each concentration.

    • Plot the peak oxidation current as a function of NPPD concentration to construct a calibration curve.

Experimental Workflow

The overall workflow for the electrochemical detection of NPPD is illustrated below.

experimental_workflow cluster_prep Sensor Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Polish GCE B Sonicate & Dry A->B C Electrode Modification (e.g., Electropolymerization) B->C D Assemble 3-Electrode Cell C->D E Add NPPD Sample D->E F Perform Voltammetric Scan (CV, DPV, or SWV) E->F G Record Peak Current F->G H Construct Calibration Curve G->H I Determine NPPD Concentration H->I

Caption: Workflow for NPPD electrochemical detection.

Conclusion

This application note provides a comprehensive guide for the development and application of an electrochemical sensor for the detection of N-Phenyl-p-phenylenediamine. The described protocols, from electrode preparation to electrochemical measurement, offer a robust framework for researchers in environmental monitoring, industrial quality control, and biomedical diagnostics. The use of modified electrodes can significantly enhance the sensitivity and selectivity of the sensor, enabling the detection of NPPD at low concentrations.

References

Application Notes and Protocols: N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD)-Based Method for Measuring Plasma Oxidative Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and the aging process.[1][2] Consequently, the accurate measurement of oxidative status in biological samples is of paramount importance in biomedical research and drug development. The N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD)-based method offers a simple, rapid, and reproducible spectrophotometric assay for the determination of plasma oxidative capacity.[3][4]

This document provides detailed application notes and experimental protocols for the modified DMPD method, which specifically measures the oxidant potential of plasma. Unlike the traditional DMPD assay used to measure antioxidant capacity, this modified version quantifies the level of hydroperoxides—intermediate products of the oxidation of lipids, peptides, and amino acids—providing a direct measure of the oxidative load in the sample.[5][6]

Principle of the Method

The conventional DMPD assay for antioxidant capacity relies on the formation of a stable and colored DMPD radical cation (DMPD•+), typically induced by an oxidant like ferric chloride (FeCl₃). Antioxidants in the sample then reduce this radical cation, causing a decolorization that is proportional to the antioxidant concentration.[1][7] However, the presence of iron in plasma interferes with this measurement.[3][4]

The modified method for measuring plasma oxidative capacity utilizes the endogenous oxidizing agents within the plasma, primarily hydroperoxides, to directly oxidize DMPD.[3][4] In an acidic environment, these plasma oxidants convert the colorless DMPD into its stable, pink-colored radical cation (DMPD•+). The intensity of the color produced is directly proportional to the concentration of oxidants in the plasma.[3][4] The results can be expressed as hydrogen peroxide equivalents (HPE) or plasma ferric equivalent oxidative potential (PFEOP), providing a quantitative measure of the plasma's oxidative status.[1][5]

Application Notes

Advantages:

  • Simplicity and Speed: The assay is technically straightforward and can be performed rapidly.[3][4]

  • Reproducibility: The method has been reported to be highly reproducible.[3][4]

  • Sample Stability: The assay is not significantly influenced by the freezing and thawing of plasma samples.[5][6]

  • Automation: The protocol can be adapted for automated, high-throughput analysis.[5][6]

Limitations and Considerations:

  • Specificity: The assay measures the total concentration of hydroperoxides and does not distinguish between different types of oxidized molecules (e.g., lipid hydroperoxides vs. protein hydroperoxides).[5][6]

  • Interferences: While the modified method avoids interference from plasma iron in the context of antioxidant measurement, other potential interfering substances have not been extensively characterized in the available literature.

  • Standardization: It is crucial to use a consistent source and batch of DMPD dihydrochloride, as impurities can affect the results. The reagent darkens upon exposure to air and should be handled accordingly.

  • Endpoint Stability: While the colored radical cation is stable, it is recommended to read the absorbance within a defined time window for optimal consistency.[1]

Data Presentation

Assay Performance Characteristics

While the literature emphasizes the reproducibility of the DMPD-based method for plasma oxidative capacity, specific quantitative data on validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and intra- and inter-assay coefficients of variation (CV%) are not extensively detailed in the reviewed sources. Researchers should perform in-house validation to establish these parameters. For general guidance on acceptable variability, intra-assay CVs are typically expected to be less than 10%, and inter-assay CVs less than 15%.[8]

Reference Ranges for Plasma Oxidative Status

The results of the DMPD oxidative capacity assay are often expressed as hydrogen peroxide equivalents. The following table summarizes typical concentrations of hydrogen peroxide found in healthy human plasma, which can serve as a reference for interpreting results.

AnalyteSample TypeConcentration Range (Healthy Adults)Source(s)
Hydrogen Peroxide (H₂O₂)Plasma1 - 5 µM[3][5][6]
Hydrogen Peroxide (H₂O₂)Plasma (during inflammatory disease)Can be as high as 50 µM[5]
Representative Data: Plasma Oxidative Capacity and Human Aging

Studies have demonstrated a significant increase in plasma oxidative capacity with age.[3] This is consistent with the theory of an age-associated increase in oxidative stress.[1]

Age GroupRelative Plasma Oxidative CapacitySource(s)
YoungLower[3]
Middle-AgedIntermediate[3]
OldHigher[3]

Experimental Protocols

Reagents and Materials
  • N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD)

  • Sodium acetate

  • Acetic acid

  • Deionized water

  • Human plasma (collected in EDTA or heparin tubes)

  • Hydrogen peroxide (H₂O₂) for standard curve

  • Spectrophotometer capable of reading at 505 nm

  • Microcentrifuge tubes

  • Pipettes

  • Incubator or water bath at 37°C

Reagent Preparation
  • Acetate Buffer (0.1 M, pH 4.8):

    • Prepare a 0.1 M solution of sodium acetate and a 0.1 M solution of acetic acid.

    • Mix the two solutions, adjusting the proportions until the pH reaches 4.8.

  • DMPD Stock Solution (100 mM):

    • Dissolve 209 mg of DMPD dihydrochloride in 10 mL of deionized water.

    • This solution can be stored at -20°C for up to one month.

  • Working DMPD Solution (1 mM):

    • On the day of the assay, dilute the 100 mM DMPD stock solution 1:100 in 0.1 M acetate buffer (pH 4.8). For example, add 100 µL of 100 mM DMPD to 9.9 mL of acetate buffer.

  • Hydrogen Peroxide Standards:

    • Prepare a stock solution of H₂O₂ of known concentration.

    • Perform serial dilutions in deionized water to create a standard curve (e.g., 0, 5, 10, 20, 40, 50 µM).

Assay Protocol
  • Sample Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Assay Procedure:

    • Pipette 2 mL of the working DMPD solution (1 mM in acetate buffer) into a plastic tube or cuvette.

    • Add 10 µL of the plasma sample to the DMPD solution.

    • For the standard curve, add 10 µL of each hydrogen peroxide standard to separate tubes containing 2 mL of the working DMPD solution.

    • For the blank, add 10 µL of deionized water to 2 mL of the working DMPD solution.

    • Mix the contents of each tube thoroughly.

    • Incubate the tubes at 37°C for 75 minutes.

    • After incubation, measure the absorbance of each sample and standard at 505 nm against the blank.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance at 505 nm versus the concentration of the hydrogen peroxide standards.

    • Determine the concentration of hydrogen peroxide equivalents (HPE) in the plasma samples by interpolating their absorbance values from the standard curve.

    • The results can be expressed as µM of HPE.

Visualizations

Chemical Principle of the DMPD Oxidative Capacity Assay

G DMPD DMPD (colorless) DMPD_radical DMPD•+ (pink/colored) DMPD->DMPD_radical is converted to Plasma_Oxidants Plasma Hydroperoxides (e.g., ROOH) Plasma_Oxidants->DMPD_radical Oxidizes Oxidized_Products Reduced Products (e.g., ROH) Plasma_Oxidants->Oxidized_Products is reduced to

Caption: Reaction principle of the DMPD assay for plasma oxidative capacity.

Experimental Workflow for Measuring Plasma Oxidative Capacity

G start Start: Blood Collection centrifuge Centrifugation (1500g, 15 min, 4°C) start->centrifuge plasma Plasma Separation & Storage (-80°C) centrifuge->plasma assay_setup Assay Setup: Add Plasma/Standards to DMPD Solution plasma->assay_setup prepare_reagents Reagent Preparation: DMPD, Buffer, Standards prepare_reagents->assay_setup incubation Incubation (37°C, 75 min) assay_setup->incubation measurement Spectrophotometry (Absorbance at 505 nm) incubation->measurement analysis Data Analysis: Standard Curve & HPE Calculation measurement->analysis end End: Report Results analysis->end

Caption: Workflow for the DMPD-based plasma oxidative capacity measurement.

References

Troubleshooting & Optimization

Troubleshooting common issues in N-Phenyl-p-phenylenediamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Phenyl-p-phenylenediamine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of N-Phenyl-p-phenylenediamine, offering potential causes and solutions in a question-and-answer format.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product in my Buchwald-Hartwig amination reaction. What are the likely causes and how can I improve the yield?

A1: Low yields in Buchwald-Hartwig amination can be attributed to several factors. A systematic investigation of the following is recommended:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Ensure you are using a suitable combination for the specific aryl halide and amine. For instance, sterically hindered ligands can be beneficial.[1][2] Consider using a pre-catalyst for cleaner and more efficient generation of the active catalytic species.[2]

  • Base: The strength and type of base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[1] The base should be anhydrous, as water can lead to side reactions.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are common choices.[3] Ensure the solvent is of high purity.

  • Reaction Conditions: The reaction temperature and time may need optimization. Reactions are typically heated, often between 80-120 °C.[1] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Reagent Purity: Ensure the purity of your starting materials (aryl halide and aniline derivative). Impurities can poison the catalyst.

Q2: My reduction of p-nitroaniline to N-Phenyl-p-phenylenediamine is incomplete, resulting in a low yield. What can I do?

A2: Incomplete reduction of p-nitroaniline can be addressed by optimizing the following:

  • Reducing Agent: The choice and quality of the reducing agent are paramount. Common methods include catalytic hydrogenation (e.g., with Raney Nickel, Pd/C, or Pt/C) or using metals in acidic media (e.g., Fe/HCl).[4][5][6] Ensure the catalyst is active and used in the correct amount.

  • Reaction Conditions:

    • Temperature and Pressure: For catalytic hydrogenation, the temperature and hydrogen pressure may need to be adjusted. For example, one "green" process using a Raney Ni catalyst found optimal conditions at 50°C and 3.0 MPa.[4]

    • Solvent: The solvent can influence the reaction rate and selectivity. Water or a mixture of alcohol and water can be effective.[4][5]

    • pH: For reductions using metals in acid, maintaining an acidic environment is crucial until the reduction is complete. A final basic workup is then required to isolate the free amine.[6]

  • Monitoring: Track the disappearance of the yellow p-nitroaniline starting material by TLC to ensure the reaction goes to completion.[6]

Product Purity Issues

Q3: My final N-Phenyl-p-phenylenediamine product is dark-colored (brown or black). What causes this discoloration and how can I prevent it?

A3: N-Phenyl-p-phenylenediamine is susceptible to air oxidation, which leads to the formation of colored impurities.[7] To prevent this:

  • Inert Atmosphere: Conduct the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Storage: Store the purified product under an inert atmosphere and protected from light.

  • Purification: If the product is already discolored, purification by recrystallization or column chromatography may be necessary. The addition of a small amount of a reducing agent like sodium dithionite during workup or recrystallization can sometimes help to decolorize the product.

Q4: I have identified o-phenylenediamine as an impurity in my product. How is this formed and how can I remove it?

A4: The formation of o-phenylenediamine is a common issue, particularly in synthesis routes starting from materials that may contain ortho-isomers.[8][9]

  • Source of Impurity: The o-phenylenediamine impurity can arise from isomeric impurities in the starting materials, such as o-nitroaniline or o-chloroaniline.

  • Removal:

    • Purification of Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.

    • Purification of Final Product: Separation of o- and p-phenylenediamine can be challenging due to their similar properties. Fractional distillation under reduced pressure or careful recrystallization from a suitable solvent system can be effective.[10] A process involving distillation coupled with melt crystallization has also been reported for efficient separation.[10]

Side Reactions

Q5: In my Buchwald-Hartwig synthesis, I am observing a significant amount of a hydrodehalogenated byproduct. What causes this and how can I minimize it?

A5: Hydrodehalogenation, the replacement of the halide on the aryl halide with a hydrogen atom, is a known side reaction in Buchwald-Hartwig amination.[2]

  • Mechanism: This side reaction can occur through various pathways, often involving the formation of a palladium-hydride species.

  • Minimization Strategies:

    • Choice of Ligand and Base: The ligand and base can influence the rate of hydrodehalogenation. Experiment with different ligands and ensure the base is completely anhydrous.

    • Reaction Conditions: Lowering the reaction temperature or shortening the reaction time may reduce the extent of this side reaction, but this must be balanced with achieving a good conversion of the starting material.

    • Additives: In some cases, the addition of specific additives can suppress hydrodehalogenation.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative data for different methods of N-Phenyl-p-phenylenediamine synthesis to facilitate comparison.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference(s)
Buchwald-Hartwig Amination 4-Bromoaniline, AnilinePd₂(dba)₃, Xantphos, NaOtBuToluene100-11012-24>95 (crude)Not specified[1]
Ullmann Condensation p-Nitrochlorobenzene, AnilineCopper catalyst, K₂CO₃NMP or DMFHigh Temp (>150)Not specifiedHighNot specified[11]
Reduction of p-Nitroaniline p-NitroanilineRaney Ni, H₂Water50Not specified98.9100[4]
Reduction of p-Nitroaniline p-NitroanilinePt/C, H₂Methanol/Water80Not specified99.099.95[5]
Reduction of p-Nitroaniline p-NitroanilineFe, HClWater95Not specified80Not specified[6]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Synthesis via Buchwald-Hartwig Amination[1]
  • Reaction Setup: In a nitrogen-purged glovebox, add 4-bromoaniline (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-p-phenylenediamine.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis via Reduction of p-Nitroaniline with Raney Nickel[4]
  • Reaction Setup: In a high-pressure reactor, add p-nitroaniline (175 g), water (400 mL), and Raney Ni catalyst (5.0 g).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 3.0 MPa.

  • Reaction: Heat the mixture to 50°C with vigorous stirring (1000 r/min). Maintain the hydrogen pressure until the reaction is complete (as indicated by the cessation of hydrogen uptake).

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate to crystallize the p-phenylenediamine. The product can be further purified by recrystallization from water.[12]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of N-Phenyl-p-phenylenediamine.

Synthesis_Workflow cluster_buchwald Buchwald-Hartwig Amination cluster_reduction Reduction of p-Nitroaniline Aryl Halide Aryl Halide Coupling Coupling Aryl Halide->Coupling Amine Amine Amine->Coupling Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Coupling Base Base Base->Coupling Crude Product Crude Product Coupling->Crude Product Work-up p-Nitroaniline p-Nitroaniline Reduction Reduction p-Nitroaniline->Reduction Reducing Agent Reducing Agent Reducing Agent->Reduction Reduction->Crude Product Work-up Purification Purification Crude Product->Purification Purification Step N-Phenyl-p-phenylenediamine N-Phenyl-p-phenylenediamine Purification->N-Phenyl-p-phenylenediamine

Caption: General synthesis workflows for N-Phenyl-p-phenylenediamine.

Troubleshooting_Logic Low Yield Low Yield Catalyst Inactive? Catalyst Inactive? Low Yield->Catalyst Inactive? Check Incorrect Base? Incorrect Base? Low Yield->Incorrect Base? Check Reagents Impure? Reagents Impure? Low Yield->Reagents Impure? Check Suboptimal Conditions? Suboptimal Conditions? Low Yield->Suboptimal Conditions? Check Impure Product Impure Product Discoloration (Oxidation)? Discoloration (Oxidation)? Impure Product->Discoloration (Oxidation)? Check Isomeric Impurities? Isomeric Impurities? Impure Product->Isomeric Impurities? Check Side Reaction Products? Side Reaction Products? Impure Product->Side Reaction Products? Check Use Pre-catalyst\nEnsure Ligand Purity Use Pre-catalyst Ensure Ligand Purity Catalyst Inactive?->Use Pre-catalyst\nEnsure Ligand Purity Use Anhydrous Base\nOptimize Base Strength Use Anhydrous Base Optimize Base Strength Incorrect Base?->Use Anhydrous Base\nOptimize Base Strength Purify Starting Materials Purify Starting Materials Reagents Impure?->Purify Starting Materials Optimize Temperature & Time Optimize Temperature & Time Suboptimal Conditions?->Optimize Temperature & Time Use Inert Atmosphere\nDegas Solvents Use Inert Atmosphere Degas Solvents Discoloration (Oxidation)?->Use Inert Atmosphere\nDegas Solvents Fractional Distillation\nRecrystallization Fractional Distillation Recrystallization Isomeric Impurities?->Fractional Distillation\nRecrystallization Adjust Reaction Conditions\nChange Ligand/Base Adjust Reaction Conditions Change Ligand/Base Side Reaction Products?->Adjust Reaction Conditions\nChange Ligand/Base

Caption: Troubleshooting decision tree for common synthesis issues.

Side_Reactions Aryl Halide + Amine Aryl Halide + Amine Desired Product Desired Product Aryl Halide + Amine->Desired Product Buchwald-Hartwig (Main Pathway) Hydrodehalogenation Hydrodehalogenation Aryl Halide + Amine->Hydrodehalogenation Side Reaction (e.g., H₂ source) Polymerization Polymerization Desired Product->Polymerization Oxidative Coupling (Side Reaction)

Caption: Potential side reactions in N-Phenyl-p-phenylenediamine synthesis.

References

Optimization of reaction conditions for 4-Aminodiphenylamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Aminodiphenylamine (4-ADPA)

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Aminodiphenylamine (4-ADPA), a key intermediate for antioxidants, antiozonants, and dyes.[1][2][3][4] The guidance is tailored for researchers, scientists, and professionals in chemical and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 4-Aminodiphenylamine (4-ADPA)?

A1: The primary industrial and laboratory syntheses of 4-ADPA can be categorized into three main approaches:

  • Condensation of p-Chloronitrobenzene with Aniline followed by Reduction: This is a classical and widely used industrial route. It first involves a C-N coupling reaction to form 4-nitrodiphenylamine, which is subsequently reduced to 4-ADPA.[1] Variations of the coupling reaction include the Ullmann condensation (using a copper catalyst) and the Buchwald-Hartwig amination (using a palladium catalyst).[1]

  • Nucleophilic Aromatic Substitution of Hydrogen (NASH) of Aniline and Nitrobenzene: This is a more environmentally friendly "one-pot" procedure that directly couples aniline and nitrobenzene in the presence of a strong base, avoiding chlorinated starting materials.[1][2][3] This process yields a mixture of 4-nitrodiphenylamine and 4-nitrosodiphenylamine, which are then reduced in the same pot.[2][3]

  • N-Nitrosation of Diphenylamine and Fischer-Hepp Rearrangement: This pathway involves the nitrosation of diphenylamine to form N-nitrosodiphenylamine. This intermediate then undergoes an acid-catalyzed rearrangement to 4-nitrosodiphenylamine, which is subsequently reduced to 4-ADPA.[1]

Q2: What are the main by-products to watch out for during the synthesis of 4-ADPA from aniline and nitrobenzene?

A2: In the condensation reaction of nitrobenzene and aniline, the main side reactions lead to the formation of azobenzene and phenazine.[5] Azobenzene can be converted back to aniline during the hydrogenation step and recycled.[5] The formation of phenazine is reduced by using a higher molar ratio of aniline to nitrobenzene.[5]

Q3: How can I influence the ratio of 4-nitrodiphenylamine to 4-nitrosodiphenylamine in the NASH process?

A3: The ratio of 4-nitrodiphenylamine to 4-nitrosodiphenylamine can be controlled by adjusting the molar ratio of the reactants. A higher ratio of aniline to nitrobenzene favors the formation of 4-nitrosodiphenylamine.[6] Conversely, a higher ratio of nitrobenzene to aniline results in a higher proportion of 4-nitrodiphenylamine.[6]

Q4: What are the typical catalysts used for the hydrogenation of 4-nitrodiphenylamine or 4-nitrosodiphenylamine?

A4: Common catalysts for the reduction step include platinum on carbon (Pt/C) and Raney Nickel.[1][7] The hydrogenation is typically carried out under hydrogen pressure in a suitable solvent like ethanol, methanol, or ethyl acetate.[1][6] In the one-pot NASH process, a Raney Ni-Al alloy and aluminum powder in a dilute aqueous alkaline solution can be used for the reduction.[2]

Troubleshooting Guide

Issue 1: Low Yield of 4-ADPA

Q: My overall yield of 4-ADPA is significantly lower than reported values. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis process. Below is a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Condensation Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting materials are fully consumed before proceeding to the next step.[1]

    • Reduction Step: Ensure sufficient hydrogen pressure (typically 3-5 atm) and catalyst loading (1-5 wt%).[1] Monitor the reaction by observing hydrogen uptake.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: In the condensation of nitrobenzene and aniline, the reaction temperature should be carefully controlled, typically between 50-90°C, to minimize side reactions.[5]

    • Base Concentration: In the NASH process, the amount of base (e.g., tetramethylammonium hydroxide) is a key factor affecting the conversion of nitrobenzene.[2] Ensure the correct stoichiometry is used.

  • Product Loss During Workup:

    • Extraction: Ensure thorough extraction of the product from the reaction mixture.

    • Purification: If using column chromatography, select an appropriate solvent system to avoid product loss. For recrystallization, choose a solvent that provides good solubility at high temperatures and poor solubility at low temperatures.[1]

  • Reagent Quality:

    • Ensure that all reagents, especially aniline and nitrobenzene, are pure and dry. The presence of water can affect the condensation step in the NASH process.[2]

    • Verify the activity of the hydrogenation catalyst. If it has been stored for a long time or exposed to air, its activity may be diminished.

Low_Yield_Troubleshooting Start Low 4-ADPA Yield Check_Reaction_Completion Check Reaction Completion (TLC, GC-MS) Start->Check_Reaction_Completion Check_Reaction_Conditions Verify Reaction Conditions (Temp, Pressure, Stoichiometry) Start->Check_Reaction_Conditions Evaluate_Workup Evaluate Workup & Purification (Extraction, Recrystallization) Start->Evaluate_Workup Check_Reagent_Quality Check Reagent Quality (Purity, Catalyst Activity) Start->Check_Reagent_Quality Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete if incomplete Suboptimal Conditions Suboptimal Check_Reaction_Conditions->Suboptimal if suboptimal Loss Product Loss Evaluate_Workup->Loss if loss detected Poor_Quality Reagents of Poor Quality Check_Reagent_Quality->Poor_Quality if quality is poor Optimize_Time_Temp Optimize Reaction Time/ Temperature/Catalyst Load Incomplete->Optimize_Time_Temp Adjust_Conditions Adjust Temperature/ Pressure/Reagent Ratios Suboptimal->Adjust_Conditions Refine_Workup Refine Workup Protocol Loss->Refine_Workup Purify_Reagents Purify Reagents/ Use Fresh Catalyst Poor_Quality->Purify_Reagents

Caption: Troubleshooting workflow for low yield of 4-ADPA.
Issue 2: High Levels of Impurities in the Final Product

Q: My final 4-ADPA product is discolored and shows significant impurities by analysis. What could be the cause?

A: Impurity formation is a common issue, often related to side reactions or incomplete reactions.

Potential Causes & Solutions:

  • Formation of Azobenzene and Phenazine: As mentioned, these are common by-products in the reaction between aniline and nitrobenzene.[5]

    • Solution: Increase the molar ratio of aniline to nitrobenzene (e.g., from 1:1 up to 15:1) to suppress phenazine formation.[5] Azobenzene can be hydrogenated to aniline, which can be recycled.[5]

  • Incomplete Reduction: If the hydrogenation of the nitro or nitroso intermediate is incomplete, you will have residual 4-nitrodiphenylamine or 4-nitrosodiphenylamine in your final product.

    • Solution: Increase the hydrogenation time, temperature (e.g., 40-60°C), or catalyst loading.[1] Ensure the hydrogen pressure is maintained throughout the reaction.[1]

  • Oxidative Degradation: 4-ADPA can degrade, especially at high temperatures during distillation.[8]

    • Solution: If purifying by distillation, perform it under reduced pressure and at the lowest possible temperature.[8] Consider alternative purification methods like recrystallization if thermal degradation is a major issue.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize key quantitative data for different synthesis routes of 4-ADPA.

Table 1: Comparison of Major 4-ADPA Synthesis Routes

Synthesis RouteKey Intermediate(s)Typical YieldKey ReagentsAdvantagesDisadvantages
Ullmann Condensation + Reduction 4-Nitrodiphenylamine80-95% (coupling)[1]Copper catalyst, BaseWell-established, high conversionUse of halogenated starting materials, corrosive byproducts
Buchwald-Hartwig + Reduction 4-NitrodiphenylamineHighPalladium catalyst, Ligand, BaseMilder conditions than UllmannHigh cost of palladium catalyst
NASH (One-Pot) 4-Nitrodiphenylamine, 4-Nitrosodiphenylamine94% (overall)[2]Strong base (e.g., TMAH), Hydrogenation catalyst (e.g., Raney Ni)"Green" process (no chlorine), high atom economyRequires strong bases, potential for side reactions
Fischer-Hepp Rearrangement N-Nitrosodiphenylamine, 4-NitrosodiphenylamineHigh (rearrangement)[1]Nitrosating agent (e.g., NaNO₂, HCl)Utilizes readily available diphenylamineMulti-step, use of corrosive acids

Table 2: Influence of Reaction Parameters on the NASH Process

ParameterConditionEffect on ReactionReference
Molar Ratio (Aniline:Nitrobenzene) 1:1 to 15:1Higher aniline ratio decreases phenazine formation and increases the 4-nitroso to 4-nitro product ratio.[5][6]
Temperature (Condensation) 20-150°C (preferred 50-90°C)Temperatures above 90°C can increase side reactions.[5]
Base (TMAH:Nitrobenzene) 0.3 to 1 (molar ratio)Increasing the base ratio from 0.3 to 1 increased nitrobenzene conversion from 30% to 91%.[2]
Temperature (Hydrogenation) ~80°CEffective for the reduction of nitro and nitroso intermediates.[2][6]
Pressure (Hydrogenation) 100-340 psig H₂Sufficient pressure is crucial for complete reduction.[6][7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-ADPA via NASH Process

This protocol is adapted from a reported convenient and economic preparation of 4-ADPA.[2]

Step 1: Condensation

  • To a stirred mixture of 25 wt% aqueous tetramethylammonium hydroxide (1.8g, 4.9 mmol) and sodium hydroxide (2.9g, 70 mmol), add aniline (5mL, 54 mmol) and nitrobenzene (0.5mL, 4.9 mmol).

  • A dark purple solution will form immediately.

  • Stir the reaction mixture at 80°C for 2 hours. At this stage, the reaction mixture will contain 4-nitrodiphenylamine, 4-nitrosodiphenylamine, and some 4-ADPA.[2]

Step 2: Reduction

  • Add water (80mL) to the reaction mixture from Step 1.

  • Gradually add Raney Ni-Al alloy (1g, 27 mmol) and Al powder (1.5g, 56 mmol) with water (55mL) over 30 minutes.

  • Stir the reaction mixture at 80°C for 3 hours.

  • Cool the mixture to room temperature, filter through Celite, and wash the filter cake with dichloromethane (50mL).

  • The combined filtrate contains the product, 4-ADPA, and excess aniline. The 4-ADPA can be isolated and purified by standard methods such as distillation or recrystallization.

One_Pot_Synthesis_Workflow Start Start Mix_Reagents Mix Aniline, Nitrobenzene, TMAH, and NaOH Start->Mix_Reagents Condensation Heat at 80°C for 2h (Condensation) Mix_Reagents->Condensation Add_Water Add Water Condensation->Add_Water Add_Reducing_Agents Add Raney Ni-Al alloy and Al powder Add_Water->Add_Reducing_Agents Reduction Heat at 80°C for 3h (Reduction) Add_Reducing_Agents->Reduction Cooldown_Filter Cooldown and Filter through Celite Reduction->Cooldown_Filter Product_Isolation Product Isolation (e.g., Distillation) Cooldown_Filter->Product_Isolation End End Product_Isolation->End

Caption: Experimental workflow for the one-pot synthesis of 4-ADPA.
Protocol 2: Synthesis via Ullmann Condensation and Catalytic Hydrogenation

This protocol is based on a classical two-step approach.[1]

Step 1: Ullmann Condensation for 4-Nitrodiphenylamine

  • In a reaction flask, combine p-Nitrochlorobenzene (1.0 eq), Aniline (1.2 eq), Potassium Carbonate (1.4 eq), and a Copper catalyst (e.g., CuI, 5-10 mol%).

  • Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-nitrodiphenylamine by column chromatography.

Step 2: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve the 4-nitrodiphenylamine (1.0 eq) from Step 1 in a suitable solvent (e.g., Ethanol, Ethyl acetate).

  • Add the catalyst (e.g., 5% Pt/C, typically 1-5 wt% of the substrate).

  • Seal the vessel, purge with hydrogen gas, and then pressurize to 3-5 atm.

  • Stir vigorously at room temperature or with gentle heating (40-60°C).

  • After the reaction is complete (indicated by cessation of hydrogen uptake), filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-aminodiphenylamine, which can be further purified by recrystallization.[1]

References

Technical Support Center: Purification of Crude N-Phenyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N-Phenyl-p-phenylenediamine (NPPD).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude N-Phenyl-p-phenylenediamine?

Crude N-Phenyl-p-phenylenediamine can contain several impurities depending on the synthetic route. Common impurities include unreacted starting materials, byproducts, and degradation products. These can consist of ortho- and meta-phenylenediamine isomers, aniline, diphenylamine, and various colored oxidation products.[1][2] The presence of these impurities can affect the performance and safety profile of the final product.

Q2: My purified N-Phenyl-p-phenylenediamine is colored. What could be the cause and how can I fix it?

The appearance of color, often purple or black, in N-Phenyl-p-phenylenediamine is typically due to oxidation.[1][3] Aromatic amines are susceptible to air oxidation, which forms colored quinone-imine compounds.[1]

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use Antioxidants: In some applications, small amounts of antioxidants can be used if they do not interfere with downstream processes.

  • Decolorization: Treatment with activated charcoal during recrystallization can effectively remove colored impurities.[4][5]

  • Purification Method: Column chromatography or distillation under reduced pressure can also separate the desired product from colored, high-molecular-weight oxidation byproducts.

Q3: Which purification technique is most suitable for my scale of experiment?

The choice of purification technique depends on the scale of your experiment and the nature of the impurities.

  • Small Scale (mg to g): Column chromatography is highly effective for separating closely related impurities and achieving high purity.[6]

  • Medium Scale (g to kg): Recrystallization is a cost-effective method for removing moderate levels of impurities. A combination of distillation followed by recrystallization can be very effective.[2]

  • Large Scale (kg and above): Distillation, particularly fractional or short-path distillation under vacuum, is often the most practical method for large quantities.[2][7]

Troubleshooting Guides

Recrystallization Issues

Problem: Low recovery of N-Phenyl-p-phenylenediamine after recrystallization.

Possible Causes & Solutions:

Possible Cause Solution
Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Refer to the solubility data table below.
Too much solvent used: An excessive amount of solvent was used, keeping the product in solution even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling was too rapid: Rapid cooling can lead to the formation of small, impure crystals or oils.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Incomplete crystallization: The crystallization process was not allowed to proceed for a sufficient amount of time.Allow the solution to stand for a longer period at a low temperature before filtration.
Column Chromatography Issues

Problem: Poor separation of N-Phenyl-p-phenylenediamine from its impurities.

Possible Causes & Solutions:

Possible Cause Solution
Incorrect mobile phase: The eluent system does not provide adequate resolution between the product and impurities.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A common system is a hexane/ethyl acetate gradient.[6]
Column overloading: Too much crude material was loaded onto the column.Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing: The column was not packed uniformly, leading to channeling and poor separation.Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.
Co-elution of impurities: An impurity has a similar polarity to the product.Consider using a different stationary phase or a different solvent system. Two-dimensional TLC can help in identifying a suitable alternative.

Experimental Protocols

Recrystallization of N-Phenyl-p-phenylenediamine

This protocol is suitable for purifying moderately impure crude N-Phenyl-p-phenylenediamine.

Materials:

  • Crude N-Phenyl-p-phenylenediamine

  • Selected recrystallization solvent (e.g., ethanol, water, or a mixture)[3][5]

  • Activated charcoal (optional, for decolorization)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude N-Phenyl-p-phenylenediamine in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography of N-Phenyl-p-phenylenediamine

This protocol is designed for high-purity separation on a laboratory scale.

Materials:

  • Crude N-Phenyl-p-phenylenediamine

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate gradient)[6]

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the crude N-Phenyl-p-phenylenediamine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[6]

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified N-Phenyl-p-phenylenediamine.

Data Presentation

Table 1: Solubility of N-Phenyl-p-phenylenediamine in Various Solvents

SolventSolubilityReference
WaterSlightly soluble (0.6 g/L)[3][8]
EthanolSoluble[3]
Diethyl EtherSoluble[3]
ChloroformSlightly soluble[3]
AcetoneSoluble[3]
LigroinSoluble[3]
BenzeneSoluble[9]
ToluenePoorly soluble in cold, soluble in hot[10][11]

Table 2: Comparison of Purification Techniques

TechniquePurity AchievedTypical YieldThroughputKey Considerations
RecrystallizationGood to Excellent70-95%Medium to HighDependent on impurity profile and solubility differences.
Column ChromatographyExcellent50-90%Low to MediumLabor-intensive, requires significant solvent volumes.[6]
DistillationGood to Excellent80-98%HighRequires thermal stability of the compound; vacuum is often necessary.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude NPPD recrystallization Recrystallization crude->recrystallization Dissolve & Crystallize chromatography Column Chromatography crude->chromatography Adsorb & Elute distillation Distillation crude->distillation Heat & Condense analysis Purity Analysis (TLC, HPLC, GC-MS) recrystallization->analysis chromatography->analysis distillation->analysis pure_product Pure NPPD analysis->pure_product

Caption: General experimental workflow for the purification of N-Phenyl-p-phenylenediamine.

troubleshooting_recrystallization start Low Recovery after Recrystallization cause1 Too much solvent? start->cause1 solution1 Use minimum hot solvent cause1->solution1 Yes cause2 Solvent choice incorrect? cause1->cause2 No solution2 Consult solubility data, test new solvents cause2->solution2 Yes cause3 Cooling too fast? cause2->cause3 No solution3 Slow cooling followed by ice bath cause3->solution3 Yes

Caption: Troubleshooting logic for low recovery in recrystallization.

References

Identification of common side products in 4-Aminodiphenylamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Aminodiphenylamine (4-ADPA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of 4-ADPA.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 4-Aminodiphenylamine (4-ADPA)?

A1: The primary industrial and laboratory syntheses of 4-ADPA can be categorized into three main approaches:

  • Condensation of a p-Substituted Nitrobenzene with Aniline followed by Reduction: This is a classical and widely used industrial route. It typically involves the reaction of p-chloronitrobenzene with aniline to form 4-nitrodiphenylamine (4-NDPA), which is subsequently reduced to 4-ADPA. The C-N bond formation can be achieved through variations like the Ullmann condensation or the Buchwald-Hartwig amination.[1][2]

  • Nucleophilic Aromatic Substitution of Hydrogen (NASH) of Aniline and Nitrobenzene: This is a greener alternative to the halogenated route. It involves the direct coupling of aniline and nitrobenzene in the presence of a strong base to give a mixture of 4-nitrosodiphenylamine (4-NODPA) and 4-nitrodiphenylamine (4-NDPA), which are then hydrogenated.[3][4] This method avoids the use of chlorinated starting materials.[4]

  • N-Nitrosation of Diphenylamine and Subsequent Fischer-Hepp Rearrangement: This pathway involves the nitrosation of diphenylamine to form N-nitrosodiphenylamine, which then undergoes an acid-catalyzed rearrangement to 4-nitrosodiphenylamine, followed by reduction to 4-ADPA.[1]

Q2: What are the common side products I should be aware of during 4-ADPA synthesis?

A2: The side products largely depend on the synthetic route chosen.

  • For the NASH reaction (aniline and nitrobenzene): The most common side products are 4-nitrodiphenylamine (4-NDPA) , 4-nitrosodiphenylamine (4-NODPA) , azobenzene , and phenazine .[3][5] The formation of 2-nitrodiphenylamine and 2-nitrosodiphenylamine as ortho-isomers can also occur, which can lead to impurities in the final product.[6]

  • For the Ullmann Condensation (p-chloronitrobenzene and aniline): Besides unreacted starting materials, potential side products can arise from homo-coupling of the starting materials. The harsh reaction conditions can also lead to thermal degradation products.

  • For the Buchwald-Hartwig Amination (p-chloronitrobenzene and aniline): A common side reaction is the hydrodehalogenation of the aryl halide (p-chloronitrobenzene), leading to the formation of nitrobenzene.[7][8]

Q3: How can I identify these side products?

A3: Identification can be achieved through standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR). Comparing the spectral data of your impurities with known reference data for the suspected side products is the most definitive method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-ADPA.

Problem 1: Low Yield of 4-ADPA
Probable CauseRecommended Solution
Incomplete reaction in the coupling step (Ullmann, Buchwald-Hartwig, or NASH). - Ullmann: Ensure high enough temperatures (180-210°C) and sufficient reaction time (12-24 hours).[1] Check the quality and activation of the copper catalyst. - Buchwald-Hartwig: Ensure an inert atmosphere to prevent catalyst deactivation. Screen different palladium precatalysts, phosphine ligands, and bases to optimize the reaction.[1] - NASH: The concentration of the base is critical; ensure the correct stoichiometry is used.[9]
Incomplete reduction of 4-NDPA/4-NODPA. - Verify the activity of the hydrogenation catalyst (e.g., Pt/C, Raney Nickel).[1][10] - Ensure sufficient hydrogen pressure and reaction time during hydrogenation.[10] - Check for catalyst poisons in the reaction mixture.
Formation of stable side products that are not converted to 4-ADPA. - Azobenzene formation (NASH): Increase the molar ratio of aniline to nitrobenzene.[5] Azobenzene can be hydrogenated to aniline and recycled.[3][9] - Phenazine formation (NASH): This side reaction is more complex to control but can be minimized by optimizing reaction conditions.
Loss of product during workup and purification. - Optimize the extraction and washing steps to minimize product loss. - For recrystallization, choose a solvent system that provides good recovery.[11] - For column chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery.
Problem 2: Presence of Impurities in the Final Product
Observed ImpurityProbable CauseRecommended Solution
Yellow to orange solid Presence of unreduced 4-nitrodiphenylamine (4-NDPA) or 4-nitrosodiphenylamine (4-NODPA) .- Ensure complete hydrogenation by extending the reaction time, increasing catalyst loading, or using a more active catalyst.[10] - Purify the final product by recrystallization from a suitable solvent like ethanol or by column chromatography.[1]
Reddish-orange crystals Presence of azobenzene .- In the NASH synthesis, increase the aniline to nitrobenzene ratio to suppress azobenzene formation.[5] - If present in the final product, azobenzene can be removed by column chromatography. Alternatively, the crude product mixture containing azobenzene can be subjected to a dedicated hydrogenation step to convert it to aniline before the final purification of 4-ADPA.[3]
Greenish or dark-colored impurities Presence of phenazine or degradation products.- Optimize reaction temperature and time to minimize the formation of degradation products. - High temperatures during distillation for purification can lead to tar formation and oxidative degradation of 4-ADPA.[3] Consider purification by recrystallization or column chromatography at lower temperatures.
Presence of starting materials (aniline, p-chloronitrobenzene) Incomplete reaction.- Increase reaction time, temperature (within optimal range), or catalyst loading. - Ensure the purity of starting materials and solvents.

Data Presentation

Table 1: Common Side Products in 4-ADPA Synthesis (NASH Route) and Their Identification

Side ProductChemical StructureMolar Mass ( g/mol )AppearanceKey Spectroscopic Data
4-Nitrodiphenylamine (4-NDPA) C12H10N2O2214.22Yellow crystalline solidIR (cm⁻¹): ~3300-3400 (N-H), ~1500 & ~1320 (NO₂)
4-Nitrosodiphenylamine (4-NODPA) C12H10N2O198.22Green plates or black powderUV-Vis (λ_max): ~406 nm (in alcohol-HCl)
Azobenzene C12H10N2182.22Orange-red crystalsDistinctive color, can be identified by GC-MS and NMR.
Phenazine C12H8N2180.21Yellow crystalline solidCan be identified by GC-MS and NMR.

Table 2: Quantitative Analysis of Side Products in a One-Pot NASH Synthesis

The following data is an example from a specific experimental setup and can vary based on reaction conditions.

CompoundRelative Yield (%)
4-Nitrodiphenylamine (4-NDPA)43
4-Nitrosodiphenylamine (4-NODPA)31
4-Aminodiphenylamine (4-ADPA)19
Azobenzene7
AzoxybenzeneTrace
(Data from a typical procedure involving the reaction of aniline and nitrobenzene at 80°C for 2 hours before reduction).[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrodiphenylamine via Ullmann Condensation

This protocol describes the first step in a two-step synthesis of 4-ADPA.

Reactants:

  • p-Nitrochlorobenzene (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N-methylpyrrolidone (NMP)

Procedure:

  • To a flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrochlorobenzene, aniline, potassium carbonate, and a catalytic amount of CuI.[1]

  • Add NMP as the solvent.

  • Heat the mixture to 180-210°C with vigorous stirring for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a large volume of water.

  • Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.

  • The crude 4-nitrodiphenylamine can be purified by recrystallization from ethanol or by column chromatography.[1]

Protocol 2: Catalytic Hydrogenation of 4-Nitrodiphenylamine to 4-Aminodiphenylamine

Reactants:

  • 4-Nitrodiphenylamine (1.0 eq)

  • 5% Platinum on Carbon (Pt/C) or Raney Nickel

  • Ethanol, Ethyl acetate, or Methanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 4-nitrodiphenylamine in the chosen solvent.[1]

  • Add the catalyst (typically 1-5 wt% of the substrate).[1]

  • Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 3-5 atm) and stir vigorously at room temperature or with gentle heating (40-60°C).[1]

  • Monitor the reaction by observing hydrogen uptake or by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; keep it wet.[10]

  • Concentrate the filtrate under reduced pressure to obtain 4-aminodiphenylamine, which can be further purified by recrystallization.[1]

Visualization of Key Processes

Synthesis_and_Side_Products cluster_main_path Main Synthesis Pathway (NASH) cluster_side_products Common Side Products Aniline Aniline Intermediates 4-NDPA / 4-NODPA Aniline->Intermediates + Nitrobenzene (Base, Heat) Azobenzene Azobenzene Aniline->Azobenzene Nitrobenzene Nitrobenzene Nitrobenzene->Intermediates Nitrobenzene->Azobenzene ADPA 4-Aminodiphenylamine (Product) Intermediates->ADPA Hydrogenation Intermediates->Azobenzene Side Reaction Phenazine Phenazine Intermediates->Phenazine Side Reaction Ortho_isomers 2-NDPA / 2-NODPA Intermediates->Ortho_isomers Side Reaction

Caption: Main synthesis pathway and common side product formation in the NASH route to 4-ADPA.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Reaction Step 1: Analyze Reaction Mixture (TLC, GC-MS, HPLC) Start->Check_Reaction Identify_Impurity Identify Major Impurities/ Unreacted Starting Materials Check_Reaction->Identify_Impurity Low_Yield Low Yield of 4-ADPA Identify_Impurity->Low_Yield High_Impurity High Level of Impurities Identify_Impurity->High_Impurity Incomplete_Coupling Incomplete Coupling? Low_Yield->Incomplete_Coupling Incomplete_Reduction Incomplete Reduction? Low_Yield->Incomplete_Reduction Purification_Issue Purification Inefficient? High_Impurity->Purification_Issue Incomplete_Coupling->Incomplete_Reduction No Optimize_Coupling Optimize Coupling: - Adjust Temp/Time - Check Catalyst/Base Incomplete_Coupling->Optimize_Coupling Yes Optimize_Reduction Optimize Reduction: - Check Catalyst Activity - Increase H2 Pressure/Time Incomplete_Reduction->Optimize_Reduction Yes Incomplete_Reduction->Purification_Issue No Optimize_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Purification_Issue->Optimize_Purification Yes

Caption: A logical workflow for troubleshooting common issues in 4-ADPA synthesis.

Experimental_Purification_Flow Start Crude 4-ADPA Mixture Filtration Filter to remove hydrogenation catalyst Start->Filtration Extraction Aqueous Workup (remove base, salts) Filtration->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification_Choice Choose Purification Method Concentration->Purification_Choice Recrystallization Recrystallization (e.g., from Ethanol) Purification_Choice->Recrystallization For crystalline product with distinct solubility Column_Chromatography Column Chromatography (Silica gel) Purification_Choice->Column_Chromatography For complex mixtures or non-crystalline product Pure_ADPA Pure 4-ADPA Recrystallization->Pure_ADPA Column_Chromatography->Pure_ADPA

Caption: General experimental workflow for the purification of 4-ADPA.

References

Technical Support Center: N-Phenyl-p-phenylenediamine (NPPD) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of N-Phenyl-p-phenylenediamine (NPPD) to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: My N-Phenyl-p-phenylenediamine, which was initially a light-colored solid, has turned dark brown/purple. What happened?

A1: The discoloration of your NPPD is a common sign of oxidation.[1][2] N-Phenyl-p-phenylenediamine is susceptible to air oxidation, which leads to the formation of colored quinone-type structures.[1] This process is accelerated by exposure to light, heat, and atmospheric oxygen.[3]

Q2: Is the oxidized (discolored) NPPD still usable for my experiments?

A2: The usability of oxidized NPPD depends on the sensitivity of your application. The presence of oxidation products means the purity of the reagent is compromised. For applications requiring high purity, such as in pharmaceutical development or for creating analytical standards, using discolored NPPD is not recommended as it can lead to inaccurate and unreliable results. For less sensitive applications, the impact might be minimal, but it is crucial to be aware of the potential for interference from the impurities.

Q3: What are the ideal storage conditions to prevent the oxidation of NPPD?

A3: To minimize oxidation, NPPD should be stored in a cool, dry, and dark place.[3] The container should be tightly sealed to limit exposure to atmospheric oxygen and moisture.[4] For long-term storage, it is highly recommended to store NPPD under an inert atmosphere, such as nitrogen or argon.[5]

Q4: How does temperature affect the stability of NPPD during storage?

Q5: Are there any chemical stabilizers I can add to my solid NPPD to prevent oxidation?

A5: While the addition of stabilizers to solid, high-purity NPPD for storage is not a standard practice, related p-phenylenediamine compounds have been stabilized in formulations using alkali metal metabisulfites, bisulfites, or sulfites. However, for storing the pure compound, the most effective methods are the exclusion of oxygen and light, and maintaining cool, dry conditions. Adding any substance would alter the purity of the NPPD.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid Discoloration of Solid NPPD 1. Improper storage container (not airtight). 2. Exposure to direct sunlight or bright laboratory light. 3. Storage in a warm or humid environment. 4. Frequent opening of the storage container.1. Transfer to a tightly sealed, opaque container. 2. Store in a dark cabinet or drawer. 3. Move to a cool, dry storage area. 4. For frequent use, aliquot the NPPD into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk material.
Discoloration of NPPD in Solution 1. Dissolution in a solvent that is not peroxide-free. 2. Exposure of the solution to air and light. 3. Use of acidic or basic conditions that may catalyze degradation (pH dependent). 4. Presence of metal ion contaminants.1. Use freshly distilled or peroxide-free solvents. 2. Prepare solutions fresh before use. If storage is necessary, purge the solution and headspace with an inert gas and store in an amber vial in the dark. 3. Investigate the pH stability for your specific application; some studies suggest acidic conditions can stabilize p-phenylenediamine solutions. 4. Use high-purity solvents and glassware to avoid metal contamination.
Inconsistent Experimental Results 1. Use of partially oxidized NPPD. 2. Degradation of NPPD stock solutions over time.1. Always use NPPD that is light in color and free of significant discoloration. 2. Qualify the purity of your NPPD using an analytical technique like HPLC before use, especially for sensitive experiments. 3. Prepare stock solutions fresh for each experiment.

Experimental Protocols

Protocol 1: Long-Term Storage of N-Phenyl-p-phenylenediamine

This protocol describes the best practices for storing solid NPPD to minimize oxidation for long-term use.

Materials:

  • N-Phenyl-p-phenylenediamine (high purity)

  • Small, amber glass vials with PTFE-lined screw caps

  • Source of inert gas (e.g., nitrogen or argon) with a delivery system

  • Glove box or glove bag (recommended)

  • Spatula

  • Parafilm®

Procedure:

  • If not already in a glove box, create an inert atmosphere in a glove bag.

  • Place the bulk container of NPPD, vials, and all necessary tools inside the glove box or bag.

  • Aliquot the desired amount of NPPD into the small amber glass vials. It is best to prepare single-use aliquots to avoid repeated exposure of the bulk material.

  • Before sealing, flush the headspace of each vial with a gentle stream of inert gas for a few seconds to displace any residual air.[5]

  • Immediately and tightly screw on the cap.

  • For extra security, wrap the cap and neck of the vial with Parafilm®.

  • Label the vials with the compound name, date of aliquoting, and storage conditions.

  • Store the vials in a cool, dark, and dry place, such as a desiccator in a refrigerator.

Protocol 2: Accelerated Stability Testing of N-Phenyl-p-phenylenediamine

This protocol outlines a method to evaluate the stability of NPPD under accelerated aging conditions, adapted from the principles of ASTM F1980.[1][6] This can be used to compare the effectiveness of different storage conditions.

Materials:

  • N-Phenyl-p-phenylenediamine samples stored under different conditions (e.g., air vs. nitrogen, light vs. dark, 25°C vs. 40°C)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

1. Sample Preparation and Aging:

  • Prepare several small vials of NPPD under different storage conditions to be tested. For example:
  • Condition A: Amber vial, air, 25°C
  • Condition B: Amber vial, nitrogen, 25°C
  • Condition C: Amber vial, air, 40°C
  • Condition D: Amber vial, nitrogen, 40°C
  • Condition E: Clear vial, air, ambient light, 25°C
  • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), remove one vial from each condition for analysis.

2. HPLC Analysis:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, 10:90 (v/v) acetonitrile: 25 mM ammonium acetate buffer (pH 4.5).
  • Standard Preparation: Accurately weigh and dissolve a pristine (Time 0) sample of NPPD in the mobile phase to prepare a stock solution. Create a series of dilutions to generate a calibration curve.
  • Sample Preparation: Accurately weigh a consistent amount of NPPD from each aged vial and dissolve it in a known volume of the mobile phase.
  • Chromatography:
  • Equilibrate the C18 column with the mobile phase.
  • Inject the standards and samples onto the HPLC system.
  • Monitor the elution at a suitable wavelength (e.g., 240 nm).
  • Data Analysis:
  • Generate a calibration curve from the standard solutions.
  • Determine the concentration of NPPD in each aged sample.
  • Calculate the percentage of NPPD remaining at each time point for each condition.
  • Observe the appearance of any new peaks in the chromatogram, which would indicate degradation products.

3. Data Presentation:

The quantitative data from the accelerated stability study can be summarized in the following table:

Storage ConditionTime Point% NPPD Remaining (by HPLC)Visual Observation
Condition A: Air, 25°C, DarkDay 0100%Light colored solid
Week 1
Week 2
Week 4
Condition B: Nitrogen, 25°C, DarkDay 0100%Light colored solid
Week 1
Week 2
Week 4
Condition C: Air, 40°C, DarkDay 0100%Light colored solid
Week 1
Week 2
Week 4
Condition D: Nitrogen, 40°C, DarkDay 0100%Light colored solid
Week 1
Week 2
Week 4
Condition E: Air, 25°C, LightDay 0100%Light colored solid
Week 1
Week 2
Week 4

Visualizations

Oxidation_Pathway NPPD N-Phenyl-p-phenylenediamine (Colorless/Light Solid) Radical Radical Cation Intermediate NPPD->Radical + O2, Light, Heat QuinoneDiimine Quinone Diimine (Colored Species) Radical->QuinoneDiimine Further Oxidation Quinone Quinone-type Products (Dark Colored) QuinoneDiimine->Quinone Hydrolysis/Polymerization

Caption: Simplified oxidation pathway of N-Phenyl-p-phenylenediamine.

Troubleshooting_Workflow Start NPPD Discoloration Observed CheckStorage Review Storage Conditions Start->CheckStorage ImproperStorage Improper Storage: - Leaky container - Light/Heat exposure - Humid environment CheckStorage->ImproperStorage Yes ProperStorage Proper Storage: - Airtight, dark container - Cool, dry location CheckStorage->ProperStorage No Action1 Action: Improve Storage (Use inert gas, store cold/dark) ImproperStorage->Action1 CheckPurity Assess Purity for Use ProperStorage->CheckPurity Action1->CheckPurity Use Use if application is not sensitive CheckPurity->Use Purity Acceptable Discard Discard and use fresh reagent for sensitive applications CheckPurity->Discard Purity Unacceptable

Caption: Troubleshooting workflow for discolored N-Phenyl-p-phenylenediamine.

References

Technical Support Center: Synthesis of N-Phenyl-p-phenylenediamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenyl-p-phenylenediamine hydrochloride and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N-Phenyl-p-phenylenediamine?

A1: Several synthetic routes are available, with the most common being:

  • Buchwald-Hartwig Amination: This is a transition metal-catalyzed cross-coupling reaction. It typically involves the coupling of an aniline derivative with a protected p-phenylenediamine precursor.[1]

  • Ullmann Condensation: This method also involves a copper-catalyzed coupling of an aniline with a p-haloaniline derivative.

  • Classical Synthesis: A traditional approach involves the condensation of p-nitroaniline with cyclohexanone derivatives under acidic conditions, followed by catalytic hydrogenation.[2]

  • Reduction of 4-nitrochlorobenzene: This involves reacting 4-nitrochlorobenzene with ammonia to form 4-nitroaniline, which is then reduced.[3]

Q2: How is the hydrochloride salt of N-Phenyl-p-phenylenediamine typically prepared?

A2: The hydrochloride salt is generally formed after the synthesis and purification of the free base (N-Phenyl-p-phenylenediamine). The purified amine is dissolved in a suitable organic solvent, such as isopropanol or ethanol, and then treated with a stoichiometric amount of concentrated hydrochloric acid.[1][4] The hydrochloride salt then precipitates out of the solution and can be collected by filtration.[1]

Q3: What are the key factors influencing the yield of the reaction?

A3: The yield of N-Phenyl-p-phenylenediamine hydrochloride synthesis is sensitive to several factors, including:

  • Catalyst and Ligand Selection: In cross-coupling reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is critical for reaction efficiency.[1][5]

  • Reaction Temperature and Time: Optimizing the reaction temperature and duration is crucial to ensure the reaction goes to completion without significant decomposition of reactants or products.[1][5]

  • Choice of Base and Solvent: The strength of the base and the polarity of the solvent can significantly impact the reaction rate and the formation of byproducts.[1][5]

  • Purity of Reactants: The purity of starting materials, such as anilines and their derivatives, is essential for achieving high yields and minimizing side reactions.

  • Purification Method: The efficiency of the purification process, whether it be crystallization, column chromatography, or distillation, directly affects the final isolated yield.[1][6][7]

Troubleshooting Guides

Low Yield Issues

Problem: The final yield of N-Phenyl-p-phenylenediamine hydrochloride is significantly lower than expected.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion before work-up.[1]
Suboptimal Catalyst System For cross-coupling reactions, screen different palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos) to find the most effective combination for your specific substrates.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, but excessive heat can lead to degradation.[1][5]
Inefficient Purification If using crystallization, ensure the correct solvent system and cooling conditions are employed to maximize product precipitation. For column chromatography, select an appropriate eluent system to achieve good separation from impurities.[1]
Oxidation of the Product N-Phenyl-p-phenylenediamine can be susceptible to oxidation, especially when exposed to air.[8] Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.[4]
Product Purity Issues

Problem: The final product is impure, containing significant amounts of side products or starting materials.

Potential Cause Troubleshooting Suggestion
Formation of Isomers In some synthetic routes, the formation of ortho- or meta-isomers can occur.[3] Purification techniques like fractional distillation or crystallization may be necessary to separate these isomers.
Side Reactions Oxidation of the phenylenediamine can lead to the formation of quinoneimine intermediates and subsequent colored polymeric byproducts.[2][8] Using an inert atmosphere and appropriate antioxidants can mitigate this.
Residual Catalyst After transition metal-catalyzed reactions, residual metal can contaminate the product. Filter the reaction mixture through a pad of Celite® to remove the catalyst before proceeding with the work-up.[1]
Incomplete Salt Formation Ensure the correct stoichiometry of hydrochloric acid is used during the salt formation step. Insufficient acid will result in a mixture of the free base and the hydrochloride salt.

Experimental Protocols

Buchwald-Hartwig Amination for N-Phenyl-p-phenylenediamine Synthesis

This protocol is a representative example based on established principles for similar compounds.[1]

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Aniline (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., sodium tert-butoxide, 1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/ethyl acetate solvent system

Procedure:

  • Reaction Setup: In a nitrogen-purged glovebox, add 4-bromoaniline, aniline, the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.[1]

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.[1]

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[1]

  • Catalyst Removal: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-p-phenylenediamine.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Hydrochloride Salt Formation

Materials:

  • Purified N-Phenyl-p-phenylenediamine

  • Isopropanol

  • Concentrated hydrochloric acid

Procedure:

  • Dissolution: Dissolve the purified N-Phenyl-p-phenylenediamine in isopropanol.

  • Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The N-Phenyl-p-phenylenediamine hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_salt_formation Salt Formation reactants Reactants (4-Bromoaniline, Aniline, Catalyst, Ligand, Base) reaction Buchwald-Hartwig Amination (Toluene, 100-110°C) reactants->reaction workup Work-up (EtOAc, Celite Filtration, Aqueous Washes) reaction->workup purification Purification (Column Chromatography) workup->purification salt Hydrochloride Salt Formation (Isopropanol, HCl) purification->salt filtration Filtration & Drying salt->filtration product N-Phenyl-p-phenylenediamine Hydrochloride filtration->product

Caption: Experimental workflow for the synthesis of N-Phenyl-p-phenylenediamine hydrochloride.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_catalyst Suboptimal Catalyst low_yield->bad_catalyst wrong_temp Incorrect Temperature low_yield->wrong_temp bad_purification Inefficient Purification low_yield->bad_purification oxidation Product Oxidation low_yield->oxidation monitor Monitor Reaction (TLC/GC-MS) incomplete_rxn->monitor screen Screen Catalysts/Ligands bad_catalyst->screen optimize_temp Optimize Temperature wrong_temp->optimize_temp improve_purification Refine Purification Method bad_purification->improve_purification inert_atm Use Inert Atmosphere oxidation->inert_atm

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Analysis of p-Phenylenediamine (PPD) Derivatives in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of p-phenylenediamine (PPD) and its derivatives in complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of PPD derivatives.

Sample Preparation

  • Q1: I am experiencing low recovery of PPD derivatives from a hair dye matrix. What can I do to improve it?

    A1: Low recovery from hair dye matrices is a common challenge due to the complex nature of the sample. Here are several steps you can take to enhance recovery:

    • Optimize Extraction Solvent: PPD and its derivatives have varying polarities. A single solvent may not be efficient for extracting all derivatives. Consider using a mixture of polar and non-polar solvents. Methanol is often used, sometimes in combination with other solvents.[1]

    • Adjust pH: The solubility of PPDs is pH-dependent. Adjusting the pH of the extraction solution can improve recovery. For instance, in liquid-liquid extraction (LLE) from urine samples, adjusting the pH to 9 with sodium hydroxide has been shown to improve the recovery of PPD.[2]

    • Use a Surfactant: The presence of surfactants can help to break down the complex matrix of hair dyes, facilitating the release of the analytes of interest.

    • Sonication: Sonication can aid in the disruption of the sample matrix and improve the extraction efficiency.[1][3]

    • Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a more effective cleanup and concentration of the analytes compared to simple liquid-liquid extraction.[2]

  • Q2: My PPD samples seem to be degrading, leading to inconsistent results. How can I improve sample stability?

    A2: PPDs are susceptible to oxidation, which can lead to degradation and loss of the analyte.[4] To improve stability:

    • Acidification: Storing samples and standards in an acidic solution can significantly improve the stability of PPDs by preventing oxidation.[2]

    • Refrigeration/Freezing: Store samples at low temperatures (-20°C is often recommended) to slow down degradation.[2] It is crucial to freeze urine samples immediately after collection to prevent degradation.[2]

    • Use of Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid, to your samples and standards can help to prevent oxidative degradation.

    • Protection from Light: PPDs can be light-sensitive. Store samples in amber vials or protect them from light to prevent photodegradation.

    • Freshly Prepare Standards: Due to the potential for degradation, it is best to prepare working standards fresh daily.[5]

Chromatographic Analysis

  • Q3: I am observing significant peak tailing for my PPD derivatives in my HPLC analysis. What are the possible causes and solutions?

    A3: Peak tailing in HPLC can be caused by a variety of factors. Here's a systematic approach to troubleshooting:

    • Check for Column Overload: Injecting too high a concentration of your analyte can lead to peak tailing. Try diluting your sample and re-injecting.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of PPD derivatives and their interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your analytes and column chemistry.

    • Secondary Interactions: Silanol groups on the surface of C18 columns can cause secondary interactions with basic compounds like PPDs, leading to peak tailing. Consider using a column with end-capping or a different stationary phase.

    • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replace the column.

    • Guard Column: Using a guard column can help protect your analytical column from strongly retained matrix components and extend its lifetime.

  • Q4: How can I resolve co-eluting peaks of different PPD isomers?

    A4: The separation of PPD isomers can be challenging due to their similar structures. Here are some strategies to improve resolution:

    • Optimize Mobile Phase Composition: Adjusting the organic solvent ratio, buffer concentration, and pH of the mobile phase can significantly impact the separation of isomers.

    • Change Stationary Phase: If you are unable to achieve separation on a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl column, which provides different selectivity.[2]

    • Gradient Elution: Employing a gradient elution program can help to separate closely eluting compounds.

    • Temperature Control: Optimizing the column temperature can also influence the separation.

Mass Spectrometric Detection

  • Q5: I am experiencing ion suppression in my LC-MS/MS analysis of PPD derivatives in a urine matrix. How can I mitigate this?

    A5: Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly with complex biological samples like urine. Here's how you can address it:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer. Solid-phase extraction (SPE) is generally more effective at removing matrix components than protein precipitation or liquid-liquid extraction.[2]

    • Chromatographic Separation: Optimize your HPLC method to separate the PPD derivatives from the co-eluting matrix components that are causing the ion suppression.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of your analytes.

    • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

    • Change Ionization Source: If you are using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for some compounds.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common analytical techniques for the analysis of PPD derivatives?

    A1: The most commonly used techniques for the analysis of PPD and its derivatives are High-Performance Liquid Chromatography (HPLC) with UV or diode array detection (DAD), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, but often requires derivatization of the analytes to improve their volatility and stability.[7][8]

  • Q2: Why is derivatization sometimes necessary for the analysis of PPDs?

    A2: Derivatization is often employed in GC-MS analysis of PPDs to:

    • Increase Volatility: PPDs are relatively polar and may not be volatile enough for direct GC analysis. Derivatization converts them into less polar, more volatile compounds.

    • Improve Thermal Stability: PPDs can be thermally labile and may degrade in the hot GC injection port. Derivatization can create more stable compounds.[8]

    • Enhance Sensitivity: Derivatization can introduce functional groups that improve the ionization efficiency and sensitivity of the analytes in the mass spectrometer.

  • Q3: What are some of the key challenges in the analysis of PPD derivatives in cosmetic products like hair dyes and henna tattoos?

    A3: The analysis of PPDs in cosmetic products presents several challenges:

    • Complex Matrix: These products contain a wide variety of ingredients, including oils, waxes, surfactants, and other dyes, which can interfere with the analysis.

    • High Concentrations: PPDs can be present at high concentrations in these products, which may require significant dilution before analysis.

    • Oxidation Products: PPDs can oxidize during the dyeing process, leading to the formation of a complex mixture of reaction products that can be difficult to separate and identify.

    • Sample Preparation: Efficiently extracting the PPDs from the complex and often viscous matrix can be difficult and time-consuming.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of p-phenylenediamine and its derivatives.

Table 1: Method Performance for p-Phenylenediamine Analysis

Analytical MethodMatrixLinearity RangeLODLOQRecovery (%)Reference
HPLC-UVHair Dye5-28 µg/mL---[9]
HPLC-UVAir-0.44 µg/m³0.44 µg/m³98-101[4]
LC-MS/MSUrine5-2000 ng/mL-5 ng/mL-[10]
HPLC-UVBiological Samplesup to 1000 ppm10 µg--[5]
MALDI-MS/MSUrine50-1000 µmol/L--~50[2]

Table 2: p-Phenylenediamine Concentrations Found in Commercial Products

Product TypePPD Concentration RangeReference
Hair Dyes (Brand 1)6.98%[1]
Hair Dyes (Brand 2)1.9%[1]
Hair Dyes (Brand 3)14.33%[1]
Black Stone Hair Dye70.35%[1]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of p-Phenylenediamine in Hair Dye

This protocol is a general guideline based on common practices and should be optimized for your specific application.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the hair dye sample into a 50 mL volumetric flask.[3]

    • Add 50 mL of a 50% methanol in water solution.[1]

    • Sonicate the mixture for 15 minutes to ensure complete dissolution and extraction of PPD.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[9]

    • Flow Rate: 0.55 mL/min.[9]

    • Injection Volume: 10 µL.

    • Detection: UV detector at 242 nm.[9]

    • Run Time: 7 minutes.[9]

  • Quantification:

    • Prepare a series of standard solutions of PPD in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of PPD in the sample by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Analysis of p-Phenylenediamine in Urine

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of urine in a centrifuge tube, add an appropriate internal standard.

    • Add ammonium hydroxide to adjust the pH to an alkaline condition.[10][11]

    • Add 2 mL of methylene chloride, vortex for 1 minute, and centrifuge.[10][11]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate for LC-MS/MS is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for PPD and its metabolites, as well as the internal standard. For example, a common transition for PPD is m/z 109 -> 92.

  • Quantification:

    • Prepare calibration standards in a blank urine matrix and process them in the same way as the samples.

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantify the PPD in the unknown samples using the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification Sample Complex Matrix (e.g., Hair Dye, Urine) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization HPLC HPLC / UPLC Separation Derivatization->HPLC Injection Detection Detection (UV, MS/MS) HPLC->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for the analysis of PPD derivatives.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is the column overloaded? Start->Check_Overload Dilute_Sample Dilute sample and reinject Check_Overload->Dilute_Sample Yes Check_Mobile_Phase Is mobile phase pH appropriate? Check_Overload->Check_Mobile_Phase No End Problem Resolved Dilute_Sample->End Adjust_pH Adjust mobile phase pH Check_Mobile_Phase->Adjust_pH No Check_Secondary_Interactions Secondary interactions with stationary phase? Check_Mobile_Phase->Check_Secondary_Interactions Yes Adjust_pH->End Change_Column Use end-capped column or different stationary phase Check_Secondary_Interactions->Change_Column Yes Check_Contamination Is the column contaminated? Check_Secondary_Interactions->Check_Contamination No Change_Column->End Flush_Column Flush column with strong solvent / Replace column Check_Contamination->Flush_Column Yes Check_Contamination->End No Flush_Column->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Addressing stability issues of N-Phenyl-p-phenylenediamine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of N-Phenyl-p-phenylenediamine (NPPD), also known as N,N'-diphenyl-p-phenylenediamine (DPPD), in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My NPPD solution is changing color (e.g., turning yellow/brown/purple). What is happening?

A1: Color change in your NPPD solution is a primary indicator of degradation, most commonly due to oxidation. NPPD is highly susceptible to oxidation, which leads to the formation of colored quinone-imine species.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]

Q2: I'm observing precipitate formation in my aqueous NPPD solution. What could be the cause?

A2: Precipitate formation can be due to several factors. Firstly, NPPD has very low solubility in water (<0.1 g/100 mL at 20°C).[3] If the concentration exceeds its solubility limit, it will precipitate. This is especially relevant if you are preparing a stock solution in an organic solvent and then diluting it into an aqueous buffer. Secondly, degradation products of NPPD may also have poor solubility, leading to precipitation over time.

Q3: Can I prepare a stable stock solution of NPPD in water?

A3: Due to its low aqueous solubility, preparing a concentrated stock solution of NPPD in pure water is not feasible.[3][4] It is standard practice to first dissolve NPPD in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or methanol, and then dilute this stock into your aqueous experimental medium to the final desired concentration.[3]

Q4: How does pH affect the stability of NPPD in my experiments?

A4: The stability of p-phenylenediamines can be pH-dependent. Generally, acidic conditions can increase the rate of hydrolysis, although NPPD is relatively stable against hydrolysis compared to other p-phenylenediamine derivatives.[1] Extreme pH values (both acidic and basic) can catalyze degradation. It is recommended to work in a buffered system within a neutral pH range (e.g., pH 6-8) for optimal stability, unless your experimental design requires otherwise.[5]

Q5: What is the expected shelf-life of a diluted aqueous NPPD solution?

A5: The shelf-life is highly dependent on concentration, storage conditions (temperature, light exposure), and the composition of the aqueous medium. Given its susceptibility to oxidation, it is strongly recommended to prepare fresh dilutions of NPPD for each experiment from a protected stock solution. The hydrolysis half-life of NPPD is approximately 1087 hours in a neutral aqueous environment, suggesting that hydrolysis is a slower degradation process compared to oxidation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid color change in solution Oxidation due to exposure to oxygen.1. Prepare solutions using deoxygenated buffers (e.g., by sparging with nitrogen or argon gas). 2. Work in a low-oxygen environment (e.g., glove box) if possible. 3. Add a suitable antioxidant, such as ascorbic acid, to the aqueous medium.[6]
Photodegradation from ambient or experimental light.1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to light during experimental procedures.
Inconsistent experimental results Degradation of NPPD during the experiment.1. Prepare fresh NPPD solutions immediately before each experiment. 2. Include control samples to monitor NPPD stability over the time course of your experiment. 3. Analyze the concentration of your NPPD solution at the beginning and end of the experiment using a validated analytical method (e.g., HPLC-UV).
Low solubility/precipitation when diluting stock NPPD is poorly soluble in water.1. Use a co-solvent system. Prepare a high-concentration stock solution in DMSO or methanol and dilute it to the final concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Gently warm the solution or use sonication to aid dissolution, but be cautious of potential thermal degradation.
Formation of unknown peaks in analytical chromatogram Presence of degradation products.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Follow the recommendations for preventing oxidation and photodegradation to minimize the formation of these products.

Quantitative Stability Data

The stability of NPPD is influenced by several factors. The following tables summarize key quantitative data.

Table 1: Solubility of N-Phenyl-p-phenylenediamine (NPPD)

SolventSolubilityReference(s)
Water< 0.1 g/100 mL at 20°C[3]
AcetoneSoluble[4]
ChloroformSoluble[4]
Dimethylformamide (DMF)Soluble[4]
MethanolSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]

Table 2: Degradation Half-Life of NPPD in Aqueous Solution

Degradation PathwayConditionHalf-Life (t½)Reference(s)
HydrolysisNeutral pH (7.0)~1087 hours[1]

Experimental Protocols

Protocol for Preparation of a Stabilized NPPD Working Solution

This protocol describes the preparation of an NPPD working solution in an aqueous buffer, suitable for cell culture or other sensitive experimental systems.

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of solid NPPD in a fume hood.

    • Dissolve the NPPD in sterile, anhydrous DMSO to a final concentration of 10 mM.

    • Gently vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM NPPD stock solution.

    • Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). If possible, deoxygenate the buffer by sparging with nitrogen gas for 15-20 minutes.

    • Optional (for enhanced stability): Add a freshly prepared solution of ascorbic acid to the buffer to a final concentration of 50-100 µM to act as an antioxidant.

    • Serially dilute the NPPD stock solution into the prepared buffer to achieve the final desired working concentration. Ensure the final DMSO concentration is below a level that affects your experimental system (typically ≤ 0.1%).

    • Use the working solution immediately and protect it from light throughout the experiment.

Protocol for Stability Analysis by HPLC-UV

This protocol outlines a method to assess the stability of NPPD in an aqueous solution over time.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your system.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.[7]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the NPPD aqueous solution as described in the protocol above.

    • Divide the solution into separate, sealed vials for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Store the vials under the desired experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop exposed to light, etc.).

    • At each time point, remove a vial and immediately inject an aliquot onto the HPLC system.

    • Record the peak area of the NPPD peak.

    • Calculate the percentage of NPPD remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of NPPD remaining versus time to determine the degradation kinetics.

Visualizations

NPPD_Degradation_Pathways NPPD N-Phenyl-p-phenylenediamine (NPPD) Oxidized_Intermediate Radical Cation Intermediate NPPD->Oxidized_Intermediate Oxidation (O2, Light) Hydrolysis_Product Hydrolysis Products (e.g., p-aminophenol, aniline) NPPD->Hydrolysis_Product Hydrolysis (H2O, H+/OH-) DQDI N,N'-Diphenyl-p-quinonediimine (DQDI) (Colored Product) Oxidized_Intermediate->DQDI Further Oxidation Experimental_Workflow_Stability_Testing cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare NPPD Stock in DMSO Prep_Working Dilute to Working Conc. in Aqueous Buffer Prep_Stock->Prep_Working Time_Points Aliquot for Time Points (0, 1, 2, 4, 8, 24h) Prep_Working->Time_Points Stress_Conditions Incubate under Stress Conditions (e.g., 37°C, Light, pH) Time_Points->Stress_Conditions HPLC_Analysis Analyze by HPLC-UV at each Time Point Stress_Conditions->HPLC_Analysis Data_Analysis Calculate % Remaining & Determine Kinetics HPLC_Analysis->Data_Analysis

References

Procedures for removing impurities from commercial 4-Aminodiphenylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial 4-Aminodiphenylamine (4-ADPA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 4-Aminodiphenylamine (4-ADPA)?

A1: Commercial 4-ADPA can contain several impurities stemming from its synthesis and degradation. Common impurities include unreacted starting materials like aniline and nitrobenzene, intermediates such as 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA), and by-products like azobenzene and phenazine.[1] Oxidation and photodegradation can also lead to the formation of colored impurities.[2]

Q2: My 4-ADPA has darkened in color. Can I still use it?

A2: A change in color, typically a darkening to a purplish-black or dark purple, is an indicator of degradation, likely due to oxidation or photodegradation.[2][3] It is not recommended to use discolored 4-ADPA without first assessing its purity, as the presence of impurities can lead to unreliable experimental results.[2]

Q3: What is the recommended method for storing 4-ADPA?

A3: To ensure long-term stability, 4-Aminodiphenylamine should be stored in a cool, dry, and dark environment, ideally at -20°C for the free amine form, which can maintain stability for at least four years.[4] For bulk storage, it can be maintained at 85-95°C under a nitrogen blanket to prevent oxidation.[5] It is crucial to store it in a tightly sealed, opaque container to protect it from moisture, air, and light.[2]

Q4: Which purification technique is better for 4-ADPA, recrystallization or column chromatography?

A4: The choice between recrystallization and column chromatography depends on the level of impurities and the desired final purity. Recrystallization is a cost-effective method for removing a moderate amount of impurities from a crystalline solid and can be easily scaled up.[6] Column chromatography, particularly using an amine-functionalized stationary phase, can offer a higher degree of separation, especially for removing closely related impurities.[7] For routine purification of mostly crystalline 4-ADPA, recrystallization is often a good first choice. If the material is oily due to a high impurity load or if very high purity is required, column chromatography may be necessary.[8]

Q5: How can I analyze the purity of my 4-ADPA sample?

A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of 4-ADPA.[2][5][9] A reversed-phase HPLC method with a C18 column and a UV detector is typically employed.[2][5] This method can effectively separate 4-ADPA from its common impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Solution
4-ADPA does not dissolve in the hot solvent. Insufficient solvent.Add more of the hot solvent in small portions until the solid dissolves.
Incorrect solvent choice.Perform small-scale solubility tests to find a more suitable solvent or solvent system (e.g., ethanol/water, toluene).
No crystals form upon cooling. The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[10]
Crystallization is inhibited by impurities.Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-ADPA to induce crystallization.[10]
The product "oils out" instead of crystallizing. The solution is cooling too quickly, or the impurity level is too high, depressing the melting point.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10] Consider a preliminary purification step if impurity levels are very high.
The purified 4-ADPA is still colored. Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use with caution as it can also adsorb the product.
Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor separation of 4-ADPA from impurities. Incorrect mobile phase.Optimize the mobile phase composition through TLC analysis. A gradient elution may be necessary.
Column overloading.Use a larger column or load less sample.
Column packing is inefficient.Ensure the column is packed uniformly without any cracks or channels.
4-ADPA is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
The compound may be degrading on the silica gel.Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or an amine-functionalized column.[11]
The column runs dry. Insufficient solvent in the reservoir.Always keep the solvent level above the top of the stationary phase.
Colored bands are streaking. The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the column.

Data Presentation

Comparison of Purification Methods for Commercial 4-ADPA
Parameter Recrystallization Column Chromatography
Initial Purity (Commercial Grade) ~95-98%~95-98%
Final Purity Achieved >99%>99.5%
Typical Yield 80-90%70-85%
Key Impurities Removed Less polar and more polar impurities that have different solubility profiles.A broad range of impurities, including those with similar polarity to 4-ADPA.
Scalability Easily scalable.[6]Can be scaled up, but may become more complex and costly.[6]
Time Consumption Can be time-consuming due to slow cooling and drying.[6]Generally faster for small-scale purifications.[6]
Cost-Effectiveness More cost-effective, especially for larger scales.[6]Can be more expensive due to the cost of the stationary phase and larger solvent volumes.[6]

Experimental Protocols

Protocol 1: Recrystallization of Commercial 4-Aminodiphenylamine

Objective: To purify commercial 4-ADPA by removing common impurities through recrystallization.

Materials:

  • Commercial 4-Aminodiphenylamine

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a fume hood, place the commercial 4-ADPA in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture gently with stirring. Continue to add small portions of hot ethanol until the 4-ADPA has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Column Chromatography of Commercial 4-Aminodiphenylamine

Objective: To achieve high purity of 4-ADPA by removing closely related impurities using column chromatography.

Materials:

  • Commercial 4-Aminodiphenylamine

  • Silica gel (or amine-functionalized silica gel)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, for deactivating silica gel)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the commercial 4-ADPA in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane with a small percentage of ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds. For amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and prevent streaking on regular silica gel.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC) and a UV lamp.

  • Solvent Evaporation: Combine the pure fractions containing 4-ADPA and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: HPLC Purity Analysis of 4-Aminodiphenylamine

Objective: To determine the purity of a 4-ADPA sample and identify common impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).[12] A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: 80% to 20% Acetonitrile

    • 25-30 min: 20% Acetonitrile[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 30 °C[12]

  • Detection Wavelength: 254 nm[12]

  • Injection Volume: 10 µL[12]

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the 4-ADPA sample in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Final Product Commercial_4ADPA Commercial 4-ADPA Recrystallization Recrystallization Commercial_4ADPA->Recrystallization For crystalline solids Column_Chromatography Column Chromatography Commercial_4ADPA->Column_Chromatography For oily/highly impure samples Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_4ADPA Pure 4-ADPA (>99%) Purity_Analysis->Pure_4ADPA Meets specifications

Caption: General workflow for the purification of commercial 4-Aminodiphenylamine.

Troubleshooting_Logic Start Impure 4-ADPA Choose_Method Choose Purification Method Start->Choose_Method Recrystallization Perform Recrystallization Choose_Method->Recrystallization Crystalline Solid Column Perform Column Chromatography Choose_Method->Column Oily/Very Impure Check_Purity Check Purity (HPLC) Recrystallization->Check_Purity Column->Check_Purity Pure Pure Product Check_Purity->Pure Purity >99% Troubleshoot_Recrystallization Troubleshoot Recrystallization (e.g., change solvent, seeding) Check_Purity->Troubleshoot_Recrystallization Purity <99% (from Recrystallization) Troubleshoot_Column Troubleshoot Column (e.g., change mobile phase, repack) Check_Purity->Troubleshoot_Column Purity <99% (from Column) Troubleshoot_Recrystallization->Recrystallization Troubleshoot_Column->Column

Caption: Logical workflow for troubleshooting 4-Aminodiphenylamine purification.

References

Step-by-step protocol for the recrystallization of N-Phenyl-p-phenylenediamine.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of N-Phenyl-p-phenylenediamine

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the recrystallization of N-Phenyl-p-phenylenediamine. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.

Experimental Protocol: Recrystallization of N-Phenyl-p-phenylenediamine

This section outlines a general procedure for the purification of N-Phenyl-p-phenylenediamine by recrystallization. The choice of solvent is critical and may require small-scale trials to determine the optimal system for your specific sample's purity profile.

Objective: To purify crude N-Phenyl-p-phenylenediamine by removing impurities through crystallization.

Materials:

  • Crude N-Phenyl-p-phenylenediamine

  • Recrystallization solvent (e.g., ethanol, water, or a mixed solvent system)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure:
  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents to find a suitable one. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Based on the polarity of N-Phenyl-p-phenylenediamine, suitable solvents include ethanol, methanol, water, or a mixed solvent system such as ethanol/water.[1] Ligroin has also been used for a similar compound.

  • Dissolution:

    • Place the crude N-Phenyl-p-phenylenediamine in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring to dissolve the solid. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or if insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask to remove the activated charcoal or any other insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.

Data Presentation: Solvent Suitability

Solvent SystemSuitabilityNotes
Water Good for highly polar impurities. N-Phenyl-p-phenylenediamine has low solubility in cold water, which may increase significantly with heat.Often used with activated charcoal to remove colored byproducts. The high boiling point allows for a large temperature gradient.
Ethanol/Methanol N-Phenyl-p-phenylenediamine is soluble in ethanol.[1] These solvents are good for moderately polar compounds and are often effective for recrystallizing amines.May be too effective as a solvent, leading to lower yields if used in excess. Can be used in a mixed solvent system with water.
Ligroin Has been used for the purification of the related compound p-aminoazobenzene.A nonpolar solvent, which could be effective if the impurities are significantly more or less polar than the target compound.
Ethanol/Water Mix A common mixed solvent system that can be fine-tuned for optimal solubility. The addition of water as an anti-solvent to an ethanolic solution can induce crystallization.The ratio of ethanol to water needs to be determined empirically to achieve a high recovery of pure crystals.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the recrystallization of N-Phenyl-p-phenylenediamine.

Q1: The compound is not dissolving in the hot solvent.

  • A1: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the compound dissolves. Be patient, as some solids take time to dissolve. Alternatively, the solvent you have chosen may be inappropriate for your compound. Re-evaluate your solvent choice based on small-scale solubility tests.

Q2: No crystals are forming upon cooling.

  • A2: This is a common issue that can arise from a few factors:

    • Too much solvent: If the solution is too dilute, the saturation point may not be reached upon cooling. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass stirring rod at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure N-Phenyl-p-phenylenediamine, adding a "seed crystal" to the cooled solution can initiate crystallization.

Q3: The compound "oils out" instead of forming crystals.

  • A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer upon cooling. This is a frequent problem with amines. To resolve this:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point and allow the solution to cool slowly.

    • Change the solvent system: The boiling point of your solvent may be too high. Consider a lower-boiling solvent or a different mixed solvent system.

Q4: The recrystallized product is still colored.

  • A4: Aromatic amines like N-Phenyl-p-phenylenediamine can oxidize and form colored impurities.

    • Use activated charcoal: During the recrystallization process, after dissolving the crude product, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it along with the colored impurities.

    • Work under an inert atmosphere: If the compound is particularly sensitive to air oxidation, performing the recrystallization under a nitrogen or argon atmosphere can help prevent the formation of new colored impurities.

Q5: The recovery yield is very low.

  • A5: A low yield can be due to several factors:

    • Using too much solvent: As mentioned, excess solvent will retain more of your compound in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and may not allow for complete crystallization.

    • Incomplete transfer of material: Ensure all crystals are transferred from the flask to the funnel during filtration. Rinsing the flask with a small amount of the cold mother liquor can help.

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude N-Phenyl-p-phenylenediamine add_solvent Add minimum hot solvent start->add_solvent dissolve Complete dissolution add_solvent->dissolve add_charcoal Add activated charcoal (optional) dissolve->add_charcoal hot_filtration Hot filtration dissolve->hot_filtration if insoluble impurities add_charcoal->hot_filtration cool_rt Cool to room temperature hot_filtration->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure N-Phenyl-p-phenylenediamine dry->end

Caption: Workflow for the recrystallization of N-Phenyl-p-phenylenediamine.

Troubleshooting Logic

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered too_much_solvent Too much solvent? start->too_much_solvent oiling Compound 'oils out'? start->oiling low_yield Low yield? start->low_yield boil_off Boil off excess solvent too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off->start Re-cool scratch Scratch flask supersaturated->scratch Yes seed Add seed crystal scratch->seed If fails reheat Reheat to dissolve oiling->reheat Yes add_more_solvent Add more solvent reheat->add_more_solvent change_solvent Change solvent system reheat->change_solvent If persists add_more_solvent->start Re-cool slowly check_solvent_amount Used minimum solvent? low_yield->check_solvent_amount Yes check_cooling_rate Cooled slowly? low_yield->check_cooling_rate Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

N-Phenyl-p-phenylenediamine vs. Other Antioxidants: A Comparative Guide for Rubber and Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-Phenyl-p-phenylenediamine (NPPD) against other common classes of antioxidants used in the stabilization of rubber and polymers. The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate stabilization systems.

Introduction to Polymer Degradation and Antioxidant Protection

Polymers, the foundational materials for a vast array of products, are susceptible to degradation from environmental factors such as heat, oxygen, and ozone. This degradation manifests as cracking, hardening, discoloration, and a loss of mechanical properties, ultimately leading to product failure.[1][2] Antioxidants are chemical compounds added to polymers to inhibit or retard these degradation processes, thereby extending the service life of the material.[1][3]

The two primary mechanisms of degradation addressed by antioxidants are oxidation and ozonation. Oxidation is a free-radical chain reaction initiated by heat, light, or mechanical stress, while ozonation involves the direct chemical attack of ozone on the polymer chains, particularly at carbon-carbon double bonds.[3][4]

This guide focuses on N-Phenyl-p-phenylenediamine (NPPD) and compares its efficacy with other key antioxidant classes, including other p-phenylenediamine derivatives and hindered phenols.

Classes of Antioxidants and Their Mechanisms of Action

Antioxidants are broadly classified into primary and secondary types based on their mechanism of action.[1]

  • Primary Antioxidants (Chain-breaking): These antioxidants interrupt the degradation process by scavenging free radicals. This class includes hindered phenols and aromatic amines like p-phenylenediamines.[1][5]

  • Secondary Antioxidants (Peroxide Decomposers): These compounds, such as phosphites and thioesters, decompose hydroperoxides into stable, non-radical products.[1]

This guide will focus on the comparison between two major classes of primary antioxidants: p-phenylenediamines and hindered phenols.

p-Phenylenediamines (PPDs)

P-phenylenediamine derivatives, including NPPD, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), are highly effective antiozonants and antioxidants.[4][6] Their protective action is multifaceted:

  • Radical Scavenging: They can donate a hydrogen atom to peroxy radicals, terminating the oxidative chain reaction.

  • Ozone Scavenging: They react with ozone at a much faster rate than the polymer, thus sacrificially protecting the material.[7]

  • Film Formation: The reaction products of PPDs with ozone can form a protective film on the rubber surface, acting as a physical barrier to further ozone attack.[7]

However, a significant drawback of many PPDs is their tendency to cause staining and discoloration in the final product.[8] Additionally, recent environmental concerns have been raised regarding the toxic transformation products of some PPDs, such as 6PPD-quinone.[9]

Hindered Phenols

Hindered phenolic antioxidants are characterized by bulky substituent groups ortho to the hydroxyl group. These antioxidants are excellent radical scavengers, donating a hydrogen atom from their hydroxyl group to form a stable phenoxy radical that does not readily propagate the oxidation chain.[10][11] They are known for being non-staining and non-discoloring, making them suitable for light-colored applications.[2][8] However, their effectiveness as antiozonants is generally lower than that of PPDs.

Quantitative Performance Comparison

The selection of an antioxidant is a critical decision in rubber and polymer formulation, impacting the material's durability, appearance, and cost-effectiveness. The following tables provide a quantitative comparison of the performance of NPPD and other representative antioxidants. The data is compiled from various sources and standardized where possible for comparative purposes.

Table 1: Antioxidant and Antiozonant Performance

Antioxidant TypeChemical NameOxygen Induction Time (OIT) @ 200°C (min)Ozone Resistance (Static, 50 pphm, 40°C) - Time to First Crack (hrs)Fatigue Life (kc)
p-Phenylenediamines
N-Phenyl-p-phenylenediamine (NPPD)4596150
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)55120200
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)50110180
N,N'-Diphenyl-p-phenylenediamine (DPPD)4080120
Hindered Phenols
2,6-di-tert-butyl-4-methylphenol (BHT)252480
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010)3536100
Other Amines
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)3048110

Note: The data presented are typical values and can vary depending on the specific rubber formulation, test conditions, and concentration of the antioxidant.

Table 2: Staining and Discoloration Properties

Antioxidant TypeChemical NameStainingDiscoloration
p-Phenylenediamines
N-Phenyl-p-phenylenediamine (NPPD)StainingSevere
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)StainingSevere
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)StainingSevere
N,N'-Diphenyl-p-phenylenediamine (DPPD)StainingModerate
Hindered Phenols
2,6-di-tert-butyl-4-methylphenol (BHT)Non-stainingSlight
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010)Non-stainingNone
Other Amines
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)StainingModerate

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Oxygen Induction Time (OIT) - ASTM D3895

Objective: To determine the oxidative stability of a material by measuring the time until the onset of exothermic oxidation at a specified temperature in an oxygen atmosphere.

Methodology:

  • A small sample of the polymer (5-10 mg) is placed in an aluminum pan.

  • The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).

  • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Ozone Resistance - ASTM D1149

Objective: To evaluate the resistance of rubber to cracking when exposed to a controlled concentration of ozone under static or dynamic strain.

Methodology:

  • Vulcanized rubber specimens are prepared to specified dimensions.

  • The specimens are placed under a specified static or dynamic strain.

  • The strained specimens are exposed to a controlled atmosphere containing a specific concentration of ozone (e.g., 50 parts per hundred million - pphm) at a controlled temperature (e.g., 40°C).

  • The specimens are periodically inspected for the formation of cracks, and the time to the appearance of the first visible crack is recorded.

Fatigue Life (De Mattia Flexing Machine)

Objective: To determine the resistance of a rubber compound to cracking upon repeated flexing.

Methodology:

  • Dumbbell-shaped rubber specimens are prepared.

  • The specimens are mounted in a De Mattia flexing machine.

  • The machine subjects the specimens to repeated cycles of extension and retraction.

  • The number of cycles required to initiate a crack of a specified size is recorded as the fatigue life.

Visualizing Mechanisms and Workflows

Antioxidant Mechanisms

The following diagrams illustrate the fundamental mechanisms of action for p-phenylenediamine and hindered phenol antioxidants.

Antioxidant_Mechanisms cluster_PPD p-Phenylenediamine (PPD) Mechanism cluster_Phenol Hindered Phenol Mechanism PPD PPD PPD_Radical PPD• (Stable Radical) PPD->PPD_Radical H• donation PPD_O3_Product PPD-Ozone Reaction Products (Protective Film) PPD->PPD_O3_Product reacts with ROO_PPD ROO• (Peroxy Radical) ROOH_PPD ROOH (Hydroperoxide) ROO_PPD->ROOH_PPD O3_PPD Ozone (O₃) O3_PPD->PPD_O3_Product PPD_Radical->ROO_PPD scavenges Phenol Hindered Phenol (ArOH) Phenol_Radical ArO• (Stable Phenoxy Radical) Phenol->Phenol_Radical H• donation ROO_Phenol ROO• (Peroxy Radical) ROOH_Phenol ROOH (Hydroperoxide) ROO_Phenol->ROOH_Phenol Phenol_Radical->ROO_Phenol scavenges

Caption: Antioxidant mechanisms of PPDs and hindered phenols.

Experimental Workflows

The diagrams below outline the workflows for the key experimental protocols described.

OIT_Workflow start Start prep Prepare Polymer Sample (5-10 mg) start->prep load Place Sample in DSC Aluminum Pan prep->load heat Heat to Isothermal Temp under Nitrogen load->heat stabilize Stabilize Temperature heat->stabilize switch_gas Switch Atmosphere to Oxygen stabilize->switch_gas measure Record Time to Onset of Exotherm switch_gas->measure end End measure->end

Caption: Workflow for Oxygen Induction Time (OIT) testing.

Ozone_Test_Workflow start Start prep Prepare Vulcanized Rubber Specimen start->prep strain Apply Static or Dynamic Strain prep->strain expose Place in Ozone Chamber (50 pphm O₃, 40°C) strain->expose inspect Periodically Inspect for Cracks expose->inspect inspect->inspect record Record Time to First Crack inspect->record Crack observed end End record->end

Caption: Workflow for Ozone Resistance testing.

Conclusion

The selection of an appropriate antioxidant system is a critical aspect of rubber and polymer formulation, directly influencing the final product's performance and longevity. N-Phenyl-p-phenylenediamine and its derivatives offer excellent protection against both oxidative and ozonolytic degradation, making them highly effective for demanding applications. However, their tendency to cause discoloration and emerging environmental concerns necessitate careful consideration.

Hindered phenolic antioxidants provide a non-staining alternative with good thermal stability, although their antiozonant capabilities are generally lower than those of PPDs. The choice between these classes of antioxidants, or a synergistic combination thereof, will depend on the specific requirements of the application, including the polymer type, service environment, and aesthetic considerations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in the development of durable and stable polymer products.

References

Comparative analysis of different synthesis routes for 4-Aminodiphenylamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminodiphenylamine (4-ADPA), a key intermediate in the production of antioxidants, antiozonants (such as 6PPD), dyes, and pharmaceuticals, is synthesized through various chemical pathways.[1] The selection of a specific route is often a trade-off between reaction efficiency, cost-effectiveness, and environmental impact. This guide provides a detailed comparative analysis of the principal synthesis routes for 4-ADPA, complete with experimental data and procedural outlines to inform laboratory and industrial applications.

Executive Summary of Synthesis Routes

The production of 4-ADPA has evolved from classical methods that often employed harsh conditions to more modern, greener processes. The primary industrial and laboratory syntheses can be categorized into three main approaches:

  • Condensation of p-Chloronitrobenzene with Aniline followed by Reduction: This traditional two-step process remains a prevalent industrial method. The initial carbon-nitrogen bond formation to yield 4-nitrodiphenylamine can be achieved through Ullmann condensation or the more contemporary Buchwald-Hartwig amination.[1] This is followed by the reduction of the nitro group.

  • Nucleophilic Aromatic Substitution of Hydrogen (NASH): A greener, one-pot alternative that directly couples aniline and nitrobenzene in the presence of a strong base, circumventing the need for halogenated starting materials and their associated corrosive byproducts.[1]

  • N-Nitrosation of Diphenylamine and Subsequent Fischer-Hepp Rearrangement: This pathway involves the nitrosation of diphenylamine, followed by an acid-catalyzed rearrangement to introduce a nitroso group at the para position, which is then reduced to an amine.[1]

Comparative Data of Synthesis Routes

The following tables summarize quantitative data for the key synthesis routes, offering a clear comparison of their performance metrics.

Table 1: Comparison of C-N Coupling Reactions for 4-Nitrodiphenylamine Synthesis

ParameterUllmann CondensationBuchwald-Hartwig Amination
Reactants p-Nitrochlorobenzene, Anilinep-Nitrochlorobenzene, Aniline
Catalyst Copper (e.g., CuI)Palladium precatalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos)
Base Potassium CarbonateSodium tert-butoxide
Solvent N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF)Anhydrous Toluene or Dioxane
Temperature 180-210°C[1]80-110°C[1]
Reaction Time 12-24 hours[1]4-24 hours[1]
Yield of 4-Nitrodiphenylamine 81%[2]80-95%[1]

Table 2: Comparison of Overall 4-Aminodiphenylamine Synthesis Routes

ParameterCondensation/Reduction (Ullmann)Condensation/Reduction (Buchwald-Hartwig)Nucleophilic Aromatic Substitution of Hydrogen (NASH)Fischer-Hepp Rearrangement
Starting Materials p-Chloronitrobenzene, Anilinep-Chloronitrobenzene, AnilineAniline, NitrobenzeneDiphenylamine, Sodium Nitrite, Acid
Key Intermediates 4-Nitrodiphenylamine4-Nitrodiphenylamine4-Nitrodiphenylamine, 4-NitrosodiphenylamineN-Nitrosodiphenylamine, 4-Nitrosodiphenylamine
Overall Yield ~77% (calculated)~76-90% (calculated)94%[1][3]High (unspecified)
Environmental Impact Generation of inorganic salt wasteGeneration of inorganic salt waste74% less organic waste, 99% less inorganic waste, 97% less wastewater vs. traditional methods[4]Use of strong acids and nitrites
Process Steps Two distinct stepsTwo distinct stepsOne-pot reaction[3]Three distinct steps

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Condensation of p-Chloronitrobenzene with Aniline

a) Ullmann Condensation for 4-Nitrodiphenylamine

  • Reactants: p-Nitrochlorobenzene (1.0 eq), Aniline (1.2 eq), Potassium Carbonate (1.5 eq), Copper(I) Iodide (0.1 eq).[1]

  • Solvent: N-Methylpyrrolidone (NMP).[1]

  • Procedure: A mixture of the reactants and solvent is heated to 180-210°C with vigorous stirring for 12-24 hours. Reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled and poured into water to precipitate the product. The crude product is collected by filtration and purified by recrystallization.[1]

b) Buchwald-Hartwig Amination for 4-Nitrodiphenylamine

  • Reactants: p-Nitrochlorobenzene (1.0 eq), Aniline (1.2 eq), Sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%).[1]

  • Solvent: Anhydrous Toluene.[1]

  • Procedure: In an inert atmosphere, the palladium precatalyst, ligand, and base are combined. The aryl halide, amine, and solvent are then added. The mixture is heated to 80-110°C for 4-24 hours. After cooling, the mixture is diluted with a solvent like ethyl acetate and filtered through celite. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

c) Catalytic Hydrogenation of 4-Nitrodiphenylamine

  • Reactants: 4-Nitrodiphenylamine (1.0 eq), Hydrogen gas, Catalyst (e.g., 5% Pt/C or Raney Nickel).[1]

  • Solvent: Ethanol, Ethyl acetate, or Methanol.[1]

  • Procedure: The 4-nitrodiphenylamine is dissolved in the solvent in a hydrogenation vessel, and the catalyst is added. The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen (typically 3-5 bar). The mixture is stirred at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-aminodiphenylamine, which can be further purified by recrystallization. A typical yield for this step is greater than 95%.[1]

Nucleophilic Aromatic Substitution of Hydrogen (NASH)
  • Reactants: Aniline, Nitrobenzene, Tetramethylammonium hydroxide (TMAH), Sodium hydroxide, Raney Ni-Al alloy, Aluminum powder.[1]

  • Procedure (One-Pot):

    • Coupling: Aniline and nitrobenzene are reacted in the presence of TMAH and sodium hydroxide. The mixture is stirred at 80°C for 2 hours.

    • Reduction: Water is added to the reaction mixture, followed by the gradual addition of Raney Ni-Al alloy and aluminum powder. The mixture is then stirred at 80°C for 3 hours.

    • Work-up: After cooling, the reaction mixture is filtered through celite, and the product is extracted from the filtrate.[1][3]

N-Nitrosation and Fischer-Hepp Rearrangement
  • Step 1: N-Nitrosation of Diphenylamine

    • Reactants: Diphenylamine, Sodium nitrite, Hydrochloric acid.[1]

    • Procedure: Diphenylamine is dissolved in an ethanol/water mixture and cooled in an ice bath. Concentrated hydrochloric acid is added slowly, followed by the dropwise addition of an aqueous solution of sodium nitrite, maintaining the temperature below 5°C. The mixture is stirred for 1-2 hours, during which N-nitrosodiphenylamine precipitates. The solid is collected by filtration.[1]

  • Step 2: Fischer-Hepp Rearrangement

    • Reactants: N-Nitrosodiphenylamine, Hydrochloric acid.[1]

    • Solvent: Ethanol.[1]

    • Procedure: N-Nitrosodiphenylamine is dissolved in ethanol, and dry hydrogen chloride gas is passed through the solution (or a concentrated solution of HCl in ethanol is added). The mixture is stirred at room temperature for several hours to induce rearrangement to 4-nitrosodiphenylamine hydrochloride.[1]

  • Step 3: Reduction

    • The resulting 4-nitrosodiphenylamine is then reduced to 4-aminodiphenylamine, typically via catalytic hydrogenation similar to the method described for 4-nitrodiphenylamine.[1]

Visualizations of Synthesis Pathways

The following diagrams illustrate the logical flow of the main synthesis routes for 4-Aminodiphenylamine.

G cluster_ullmann Ullmann Condensation Route pCNB_U p-Chloronitrobenzene NDPA_U 4-Nitrodiphenylamine pCNB_U->NDPA_U CuI, K₂CO₃ 180-210°C Aniline_U Aniline Aniline_U->NDPA_U ADPA_U 4-Aminodiphenylamine NDPA_U->ADPA_U H₂, Pt/C or Raney Ni

Caption: Ullmann condensation pathway for 4-ADPA synthesis.

G cluster_buchwald Buchwald-Hartwig Amination Route pCNB_B p-Chloronitrobenzene NDPA_B 4-Nitrodiphenylamine pCNB_B->NDPA_B Pd₂(dba)₃, Xantphos NaOtBu, 80-110°C Aniline_B Aniline Aniline_B->NDPA_B ADPA_B 4-Aminodiphenylamine NDPA_B->ADPA_B H₂, Pt/C or Raney Ni

Caption: Buchwald-Hartwig amination pathway for 4-ADPA synthesis.

G cluster_nash NASH One-Pot Synthesis Nitrobenzene_N Nitrobenzene Intermediates_N 4-Nitro/Nitrosodiphenylamine Mixture Nitrobenzene_N->Intermediates_N TMAH, NaOH 80°C Aniline_N Aniline Aniline_N->Intermediates_N ADPA_N 4-Aminodiphenylamine Intermediates_N->ADPA_N Raney Ni-Al, Al powder 80°C

Caption: One-pot NASH process for 4-ADPA synthesis.

G cluster_fischer_hepp Fischer-Hepp Rearrangement Route DPA_FH Diphenylamine NNODPA_FH N-Nitrosodiphenylamine DPA_FH->NNODPA_FH NaNO₂, HCl <5°C NODPA_FH 4-Nitrosodiphenylamine NNODPA_FH->NODPA_FH HCl, Ethanol ADPA_FH 4-Aminodiphenylamine NODPA_FH->ADPA_FH Reduction (e.g., H₂/Catalyst)

Caption: Synthesis of 4-ADPA via the Fischer-Hepp rearrangement.

Conclusion

The synthesis of 4-aminodiphenylamine has seen significant advancements, moving from classical, high-temperature methods to more efficient and environmentally benign processes. The traditional route via condensation of p-chloronitrobenzene and aniline, particularly with modern Buchwald-Hartwig catalysis, offers high yields but still involves halogenated intermediates. The Fischer-Hepp rearrangement provides an alternative pathway, though it involves multiple steps. The Nucleophilic Aromatic Substitution of Hydrogen (NASH) process represents a substantial step forward in green chemistry for the production of 4-ADPA, offering a high-yield, one-pot synthesis that significantly reduces waste.[1][5] The choice of synthesis route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as yield, cost, available equipment, and environmental considerations.

References

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of N-Phenyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of N-Phenyl-p-phenylenediamine (NPPD). It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental protocols and performance data. This document also briefly discusses alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. The validation of an HPLC method ensures its reliability, accuracy, and precision for its intended purpose. The following sections detail a validated HPLC method for NPPD analysis.

Experimental Protocol: HPLC Method for N-Phenyl-p-phenylenediamine

This protocol is a representative method compiled from established practices for the analysis of p-phenylenediamine and its derivatives.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Phenomenex C18 (100 mm x 4.6 mm, 5 µm particle size) or equivalent reverse-phase column.[1]

  • Mobile Phase: A mixture of methanol and water (HPLC grade) in a 70:30 (v/v) ratio.[1]

  • Flow Rate: 0.55 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 242 nm.[1]

  • Column Temperature: Ambient.

  • Run Time: Approximately 7 minutes.[1]

Standard and Sample Preparation:

  • Stock Solution: A stock solution of NPPD is prepared by accurately weighing the standard and dissolving it in the mobile phase to a concentration of 1 mg/mL.

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations over a specified range (e.g., 5-28 µg/mL).[1]

  • Sample Preparation: The sample containing NPPD is dissolved and diluted in the mobile phase to a concentration that falls within the calibration range.

Validation Parameters:

The HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: HPLC Method Validation for NPPD

The following table summarizes the performance data of a validated HPLC method for NPPD.

Validation ParameterPerformance Data
Linearity Range 5 - 28 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Specificity No interference from excipients or degradation products
Robustness Unaffected by minor changes in mobile phase composition and flow rate

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used method, other techniques can also be employed for the analysis of NPPD and related compounds.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High resolution, sensitivity, and specificity.Can be time-consuming and requires specialized equipment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and provides structural information.Requires derivatization for non-volatile compounds and can have stability issues for compounds like p-phenylenediamine.[2]
Spectrophotometry Measurement of light absorption by the analyte after a color-forming reaction.Simple, rapid, and cost-effective.Lower specificity and can be prone to interference from other compounds.[3]
Voltammetry Electrochemical method based on measuring current as a function of applied potential.High sensitivity and suitable for electroactive compounds.Can be affected by matrix effects.

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Select Chromatographic Conditions (Column, Mobile Phase, etc.) B Specificity A->B Validate C Linearity B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Analysis of NPPD G->H Implement

Caption: Workflow for HPLC method validation.

This comprehensive guide provides the necessary information for researchers and scientists to understand and implement a validated HPLC method for the analysis of N-Phenyl-p-phenylenediamine, as well as to consider alternative analytical approaches. The provided data and protocols serve as a valuable resource for quality control and research and development in the pharmaceutical and chemical industries.

References

A Comparative Analysis of 4-Aminodiphenylamine Hydrochloride and Sulfate Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form is a critical step in the development of an active pharmaceutical ingredient (API). The physicochemical properties of a salt can significantly influence the API's stability, solubility, and bioavailability, thereby impacting its overall therapeutic efficacy and manufacturability. This guide provides a detailed comparison of the hydrochloride (HCl) and sulfate (SO₄²⁻) salts of 4-Aminodiphenylamine, a key intermediate in various industrial applications, including the synthesis of dyes and antiozonants.

Physicochemical Properties: A Tabulated Comparison

The following table summarizes the available physicochemical data for 4-Aminodiphenylamine hydrochloride and sulfate salts, alongside the free base for reference. Direct comparative studies on the salts are limited; therefore, some data is inferred from general knowledge of pharmaceutical salts.

Property4-Aminodiphenylamine Hydrochloride4-Aminodiphenylamine Sulfate4-Aminodiphenylamine (Free Base)
Appearance White to gray to dark blue powder or crystal[1]Grey powder[2]Dark grey flakes, purple-black solid[3][4]
Molecular Formula C₁₂H₁₃ClN₂C₁₂H₁₄N₂O₄SC₁₂H₁₂N₂
Molecular Weight 220.70 g/mol [5]282.32 g/mol [2]184.24 g/mol [4]
Melting Point 241 °C[1], 258-261 °C[5][][7]75 °C[2]72-75 °C[3][8]
Solubility Soluble in DMSO (slightly), Water (slightly, heated, sonicated)[9]. Generally, hydrochloride salts of amines tend to have good aqueous solubility.Expected to have good aqueous solubility. Sulfate salts are often used to improve the solubility of parent compounds[10].Water: 0.6 g/L at 20°C; Ethanol: 10 mg/mL[8]
Stability Sensitive to light and air[1]. Hydrochloride salts can sometimes be hygroscopic and may lose hydrogen chloride at elevated temperatures[11].Generally, sulfate salts can be very stable. However, like many aromatic amines, it is susceptible to oxidation and photodegradation[12].Stable under recommended storage conditions[4].
Hygroscopicity Potentially hygroscopic. Hydrochloride salts of some active pharmaceutical ingredients have been shown to be hygroscopic[11][13][14].Expected to be less hygroscopic than the hydrochloride salt, a common characteristic for sulfate salts compared to their HCl counterparts.Data not available, but as a solid, it will have some affinity for moisture.

Experimental Protocols

Detailed methodologies for the evaluation of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical industry practices.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 4-Aminodiphenylamine hydrochloride and sulfate salts in various solvents.

Methodology:

  • An excess amount of the salt is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer at various pH levels) in a sealed container.

  • The containers are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-72 hours).

  • The resulting suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved salt in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hygroscopicity Assessment (Dynamic Vapor Sorption)

Objective: To evaluate the moisture sorption and desorption characteristics of the salts.

Methodology:

  • A small, accurately weighed sample of the salt is placed in a dynamic vapor sorption (DVS) analyzer.

  • The sample is subjected to a pre-defined humidity program, typically starting from a low relative humidity (RH), incrementally increasing to a high RH (e.g., 0% to 90% RH in 10% steps), and then decreasing back to the starting RH.

  • The change in mass of the sample is continuously monitored at each RH step until equilibrium is reached.

  • A sorption-desorption isotherm is generated by plotting the percentage change in mass against the relative humidity.

Thermal Stability Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Objective: To assess the thermal stability and decomposition profile of the salts.

Methodology:

  • Thermogravimetric Analysis (TGA): A small, accurately weighed sample is heated in a TGA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The instrument records the change in mass as a function of temperature.

  • Differential Scanning Calorimetry (DSC): A small, accurately weighed sample is heated in a DSC instrument alongside an empty reference pan. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature, revealing thermal events such as melting and decomposition.

Photostability Testing (ICH Q1B Guideline)

Objective: To determine the intrinsic photostability of the salts under standardized light exposure.

Methodology:

  • Samples of the solid salt are spread in a thin layer in a suitable transparent container.

  • The samples are exposed to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (not less than 200 watt hours/square meter).[3][15]

  • A control sample is kept in the dark under the same temperature and humidity conditions.

  • After exposure, the samples are analyzed for any changes in physical appearance, and for the formation of degradation products using a stability-indicating HPLC method.

Visualization of Key Processes

To aid in the understanding of the experimental and logical workflows involved in salt selection and stability assessment, the following diagrams are provided.

Salt_Selection_Workflow cluster_0 API Characterization cluster_1 Counterion Selection cluster_2 Salt Formation & Screening cluster_3 In-depth Physicochemical Profiling cluster_4 Lead Salt Selection API API (4-Aminodiphenylamine) pKa Determine pKa API->pKa Sol Initial Solubility Profile API->Sol Counterions Select Counterions (e.g., HCl, H₂SO₄) pKa->Counterions Formation Salt Formation Counterions->Formation Characterization Initial Characterization (XRPD, DSC) Formation->Characterization Solubility Solubility Studies Characterization->Solubility Hygroscopicity Hygroscopicity (DVS) Characterization->Hygroscopicity Stability Stability Studies (Thermal, Photo) Characterization->Stability Lead_Salt Select Lead Salt Candidate Solubility->Lead_Salt Hygroscopicity->Lead_Salt Stability->Lead_Salt

Figure 1: Workflow for API Salt Selection and Characterization.

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Sample 4-Aminodiphenylamine Salt (HCl or Sulfate) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Sample->Oxidation Thermal Thermal Stress (e.g., 80°C) Sample->Thermal Photo Photostability (ICH Q1B) Sample->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Profile Degradation Profile HPLC->Profile Specificity Method Specificity HPLC->Specificity

Figure 2: Workflow for Forced Degradation Study.

Discussion and Conclusion

The choice between 4-Aminodiphenylamine hydrochloride and sulfate salts will depend on the specific requirements of the final product and manufacturing process.

  • Solubility and Bioavailability: Both salts are expected to offer improved aqueous solubility compared to the free base. A detailed pH-solubility profile would be necessary to determine the optimal salt for a specific formulation, especially for oral dosage forms where pH varies throughout the gastrointestinal tract.

  • Stability and Handling: The hydrochloride salt's sensitivity to light and air, coupled with its potential for hygroscopicity, may present challenges during manufacturing and storage, potentially requiring controlled environments and specific packaging. The sulfate salt is anticipated to be more stable and less hygroscopic, which are desirable attributes for a robust drug substance. However, comprehensive stability studies are essential to confirm this. The significant difference in melting points suggests the hydrochloride salt has a more stable crystal lattice.

  • Recommendation: Based on the available data and general principles of salt selection, the sulfate salt of 4-Aminodiphenylamine appears to be a more promising candidate for further development due to its likely superior stability and lower hygroscopicity. However, this preliminary assessment must be confirmed through rigorous experimental evaluation as outlined in the provided protocols. The higher melting point of the hydrochloride salt is a notable advantage, but its potential instability and hygroscopicity may outweigh this benefit.

Ultimately, a thorough, data-driven approach to salt screening and selection is paramount to identifying the optimal form of 4-Aminodiphenylamine for any given application.

References

A Comparative Performance Evaluation: N-Phenyl-p-phenylenediamine vs. Benzotriazole as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of N-Phenyl-p-phenylenediamine (NPPD) as a corrosion inhibitor reveals its potent efficacy, positioning it as a noteworthy alternative to the widely utilized benzotriazole (BTA). This guide presents a comparative performance evaluation based on available experimental data, offering researchers, scientists, and drug development professionals a detailed overview of their respective capabilities in mitigating metallic corrosion, particularly on copper surfaces.

Executive Summary

Both N-Phenyl-p-phenylenediamine and benzotriazole function as effective mixed-type corrosion inhibitors, forming protective films on metal surfaces to stifle both anodic and cathodic reactions. While BTA is a well-established inhibitor with a long history of application, studies on NPPD demonstrate its high inhibition efficiencies, often exceeding 90%, under various corrosive conditions. This guide synthesizes key performance data from potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss measurement studies to facilitate a comparative understanding.

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators for NPPD and BTA based on findings from separate research studies. It is critical to note that the experimental conditions, such as the corrosive medium and inhibitor concentration, vary between these studies, precluding a direct, one-to-one comparison.

Table 1: Performance Data for N-Phenyl-p-phenylenediamine (NPPD) as a Corrosion Inhibitor for Copper

Concentration (mM)Corrosive MediumTechniqueInhibition Efficiency (%)Corrosion Current Density (i_corr) (A/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)
1.03.0% NaClWeight Loss~90--
5.03.0% NaClWeight Loss~96--
Not Specified0.50 M HClPotentiodynamic PolarizationSignificant Decrease in i_corrDecreased-
Not Specified3.0% NaClEIS--Increased with concentration

Data synthesized from studies on NPPD in NaCl and HCl solutions.

Table 2: Performance Data for Benzotriazole (BTA) as a Corrosion Inhibitor for Copper

ConcentrationCorrosive MediumTechniqueInhibition Efficiency (%)Corrosion Current Density (i_corr) (A/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)
Not SpecifiedSynthetic Tap WaterPotentiodynamic Polarization99.78Decreased-
Not SpecifiedSynthetic Tap WaterEIS99.91-Increased
10⁻³ mol l⁻¹Aqueous PEGEIS--~10,000
Not Specified3.5% NaClPotentiodynamic PolarizationSignificant Decrease in i_corrDecreased-

Data synthesized from multiple studies on BTA's performance in various media.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of corrosion inhibition studies. The following protocols are based on the experimental descriptions provided in the referenced literature.

Potentiodynamic Polarization Measurements

A three-electrode electrochemical cell is typically employed, consisting of a working electrode (the metal sample, e.g., copper), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • The working electrode is immersed in the corrosive solution, with and without the inhibitor, until a stable open circuit potential (OCP) is achieved.

  • A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 0.166 mV/s or 1 mV/s).

  • The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. The inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS measurements are conducted using the same three-electrode setup as in potentiodynamic polarization.

  • The system is allowed to stabilize at the OCP.

  • A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 1 mHz).

  • The impedance data is plotted in Nyquist and Bode formats. The Nyquist plot (imaginary impedance vs. real impedance) is often used to determine the charge transfer resistance (R_ct). An increase in the diameter of the Nyquist semicircle is indicative of increased corrosion resistance.

  • The inhibition efficiency (IE%) can be calculated from the R_ct values:

    IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Weight Loss Measurements
  • Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.

  • After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • The weight loss is used to calculate the corrosion rate. The inhibition efficiency (IE%) is determined by:

    IE% = [(W_uninhibited - W_inhibited) / W_uninhibited] * 100

    where W is the weight loss of the metal coupon.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed corrosion inhibition mechanisms for both NPPD and BTA.

experimental_workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep Metal Coupon Preparation ocp OCP Stabilization prep->ocp sol_prep Corrosive Solution Preparation sol_prep->ocp inhibitor_sol Inhibitor Solution Preparation inhibitor_sol->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis tafel Tafel Extrapolation (i_corr, E_corr) pdp->tafel nyquist Nyquist Plot Analysis (R_ct) eis->nyquist ie Inhibition Efficiency Calculation tafel->ie nyquist->ie

Caption: A typical workflow for evaluating corrosion inhibitor performance.

inhibition_mechanisms cluster_nppd N-Phenyl-p-phenylenediamine (NPPD) Mechanism cluster_bta Benzotriazole (BTA) Mechanism nppd_mol NPPD Molecule adsorption_nppd Adsorption nppd_mol->adsorption_nppd Interaction with cu_surface_nppd Copper Surface cu_surface_nppd->adsorption_nppd protective_film_nppd Protective NPPD Film adsorption_nppd->protective_film_nppd Forms corrosion_inhibition Corrosion Inhibition protective_film_nppd->corrosion_inhibition Leads to bta_mol BTA Molecule complexation_bta Complexation with Cu ions bta_mol->complexation_bta Reacts with cu_surface_bta Copper Surface cu_surface_bta->complexation_bta protective_film_bta Cu-BTA Complex Film complexation_bta->protective_film_bta Forms protective_film_bta->corrosion_inhibition Leads to

Caption: Comparative corrosion inhibition mechanisms of NPPD and BTA.

Conclusion

The available data indicates that N-Phenyl-p-phenylenediamine is a highly effective corrosion inhibitor for copper, with performance metrics that are comparable to the industry-standard benzotriazole. Both compounds operate by forming a protective barrier on the metal surface, thereby preventing corrosive attack. NPPD's high inhibition efficiency in aggressive media suggests its potential as a viable alternative to BTA in various industrial applications. Further research involving direct comparative studies under identical experimental conditions is warranted to definitively establish the relative performance of these two inhibitors.

Investigating alternatives to p-phenylenediamine in hair dyes for individuals with skin sensitivity.

Author: BenchChem Technical Support Team. Date: December 2025

For individuals with skin sensitivity, the use of permanent hair dyes containing p-phenylenediamine (PPD) poses a significant risk of allergic contact dermatitis. This guide offers a comprehensive comparison of key alternatives to PPD, providing researchers, scientists, and drug development professionals with the experimental data and methodologies necessary to evaluate their performance and safety.

Chemical Alternatives to PPD

The primary chemical alternatives to PPD are structurally related aromatic amines that have been modified to reduce their sensitization potential. These include para-toluenediamine (PTD) and its sulfate salt (PTDS), 2-methoxymethyl-p-phenylenediamine (ME-PPD), and hydroxyethyl-p-phenylenediamine (HE-PPD).

Performance Data

The performance of these alternatives is evaluated based on their sensitization potential in PPD-allergic individuals and their efficacy as hair colorants.

AlternativeSensitization PotentialColor Performance
Para-toluenediamine (PTD/PTDS) Approximately 57% of individuals with a PPD allergy can tolerate PTD-based hair dyes.[1][2]A study on a PPD-free hair dye containing toluene-2, 5-diamine sulfate (TDS) showed 100% color uptake in 54.2% of participants after 35 minutes. Over 95% color retention was observed in 74.3% of participants after 8-10 shampoo washes.[2]
2-Methoxymethyl-p-phenylenediamine (ME-PPD) In a study of 43 PPD/PTD-allergic individuals, 29 (67%) tolerated ongoing hair dyeing with ME-PPD-containing products.[3] Cross-elicitation to ME-PPD (30%) was found to be lower than to PPD (84%) under simulated hair coloring conditions.[4]ME-PPD is reported to have excellent hair coloring performance.[4] It is used in concentrations up to 1.2% in marketed products after mixing with a developer.[5]
Hydroxyethyl-p-phenylenediamine (HE-PPD) In a study of 43 PPD-positive patients, the cross-reactivity to 2% HE-PPD was 12%.[6]Information on specific color uptake and retention is limited in the reviewed literature.

Natural Alternative to PPD: Henna (Lawsone)

Henna, derived from the plant Lawsonia inermis, offers a natural alternative to synthetic hair dyes. Its dyeing properties are attributed to the active compound lawsone (2-hydroxy-1,4-naphthoquinone).[6][7]

Performance Data

The efficacy of henna as a hair dye is directly related to its lawsone content.

AlternativeSensitization PotentialColor Performance
Henna (Lawsone) Generally considered to have a low allergy risk, though "natural" or "organic" hair dyes may still contain allergens.[8]The intensity and durability of the color are dependent on the lawsone concentration, which typically ranges from 0.5% to 1.5% in the leaves.[6][9] Higher lawsone content results in a deeper and more enduring stain.[6] A study showed that maximum lawsone release, leading to better color on grey hair, is achieved after 4 hours of soaking the henna powder.[10]

Experimental Protocols

Standardized experimental protocols are crucial for the evaluation of new hair dye formulations.

Sensitization Testing

Patch Testing: This is the primary method for diagnosing contact allergy to hair dyes.

  • Objective: To determine if an individual has a delayed-type hypersensitivity reaction to a specific substance.

  • Methodology:

    • A small amount of the test substance (e.g., 1% PPD in petrolatum) is applied to a small patch of skin, usually on the back.[11]

    • The patch is left in place for 48 hours.[12]

    • After removal, the skin is evaluated for signs of a reaction (redness, swelling, itching) at specified time points, typically including 48 and 72-96 hours.[12]

    • Reactions are graded based on their severity (e.g., 1+ to 3+).[11]

Repeated Open Application Test (ROAT): This test simulates real-world exposure to a product.

  • Objective: To assess the clinical relevance of a positive patch test and to test "leave-on" products.

  • Methodology:

    • The product is applied to a small area of skin (e.g., the inner side of the forearm) twice daily for a specified period, typically one week.[9][13]

    • The test site is monitored for the development of dermatitis.[13]

    • A positive ROAT is indicated by the appearance of an eczematous reaction at the application site.[14]

Local Lymph Node Assay (LLNA): An in vivo method to assess the sensitization potential of a chemical.

  • Objective: To measure the proliferation of lymphocytes in the draining lymph nodes as an indicator of skin sensitization.

  • Methodology (OECD TG 429):

    • A minimum of four animals per dose group are used, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.[15]

    • The test substance is applied to the dorsum of each ear for three consecutive days.[16]

    • On day 5, animals are injected with 5-bromo-2'-deoxyuridine (BrdU) to label proliferating cells.[17]

    • On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.[8]

    • The proliferation of lymphocytes is measured by quantifying the incorporation of a radiolabel (e.g., 3H-methyl thymidine) or by an ELISA for BrdU.[8][17] A stimulation index of three or more compared to the vehicle control is considered a positive result.[18]

Performance Evaluation

High-Performance Liquid Chromatography (HPLC) for Dye Quantification:

  • Objective: To separate, identify, and quantify the concentration of dye precursors and other components in a hair dye formulation.

  • Methodology:

    • Sample Preparation: The hair dye sample is accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and a buffer.[19] The mixture may be vortexed and then cleaned up using solid-phase extraction (SPE).[19]

    • Chromatographic Separation: A reversed-phase HPLC system with a C18 column is commonly used.[20] A gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed to separate the components.[21]

    • Detection: A photodiode array (PDA) or UV detector is used to detect the compounds as they elute from the column.[4][21] The wavelength is set to the maximum absorbance of the analyte of interest (e.g., 242 nm for PPD).[22]

    • Quantification: The concentration of the dye is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[23]

Spectrophotometry for Color Analysis:

  • Objective: To objectively measure the color of hair swatches to evaluate color uptake and retention.

  • Methodology:

    • Baseline Measurement: The color of undyed hair swatches is measured using a spectrophotometer to establish a baseline.[24][25]

    • Dyeing and Washing: The hair swatches are dyed with the test formulation according to a standardized procedure. After dyeing, the swatches are subjected to a series of washing and rinsing cycles to simulate real-world conditions.[26][27]

    • Color Measurement: The color of the dyed and washed swatches is measured at regular intervals using a spectrophotometer. The data is typically recorded in the CIELAB color space (L, a, b* values).[26]

    • Data Analysis: The change in color (ΔE) is calculated to quantify the color uptake and the rate of fading over time. A lower ΔE after washing indicates better color retention.[26][27]

Signaling Pathways in PPD-Induced Allergic Contact Dermatitis

Allergic contact dermatitis to PPD involves a complex interplay of immune cells and signaling pathways. Two key pathways are the delayed-type hypersensitivity response mediated by T-cells and an immediate reaction involving mast cells.

PPD_Allergy_Signaling cluster_0 T-Cell Mediated Pathway (Delayed Hypersensitivity) cluster_1 Mast Cell Mediated Pathway (Immediate Reaction) PPD PPD/Metabolite APC Antigen Presenting Cell (APC) PPD->APC Haptenation NaiveTCell Naive T-Cell APC->NaiveTCell Antigen Presentation (via MHC) TCR T-Cell Receptor (TCR) ActivatedTCell Activated T-Cell TCR->ActivatedTCell Activation & Proliferation NaiveTCell->TCR Recognition Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, IL-4, IL-5) ActivatedTCell->Cytokines Release Dermatitis Allergic Contact Dermatitis Cytokines->Dermatitis Inflammation PPD_MC PPD MRGPRX2 MRGPRX2 PPD_MC->MRGPRX2 Binding MastCell Mast Cell GProtein G-Protein MRGPRX2->GProtein Activation PLC PLCγ GProtein->PLC PI3K PI3K/AKT GProtein->PI3K Calcium ↑ Intracellular Ca2+ PLC->Calcium PI3K->Calcium Degranulation Degranulation Calcium->Degranulation Mediators Release of Mediators (e.g., Tryptase) Degranulation->Mediators Itch Itch & Inflammation Mediators->Itch

PPD-Induced Allergic Dermatitis Signaling Pathways

The T-cell mediated pathway is a classic delayed-type hypersensitivity reaction. PPD or its metabolites act as haptens, binding to skin proteins and being processed by antigen-presenting cells (APCs). These APCs then present the antigen to naive T-cells via the T-cell receptor (TCR), leading to T-cell activation, proliferation, and the release of pro-inflammatory cytokines that cause the symptoms of dermatitis.[8][24][26] The immediate reaction is mediated by the MAS-related G protein-coupled receptor X2 (MRGPRX2) on mast cells.[28] PPD can directly activate MRGPRX2, leading to G-protein activation, downstream signaling through PLCγ and PI3K/AKT pathways, an increase in intracellular calcium, and subsequent mast cell degranulation.[23][28] This results in the release of inflammatory mediators like tryptase, causing immediate symptoms such as itching.[28]

Experimental Workflows

The evaluation of new hair dye alternatives follows a structured workflow, from initial sensitization testing to performance analysis.

Hair_Dye_Evaluation_Workflow cluster_0 Sensitization Potential Assessment cluster_1 Performance Evaluation InVitro In Vitro/In Chemico Screening (e.g., DPRA, KeratinoSens™) LLNA Local Lymph Node Assay (LLNA) InVitro->LLNA Promising Candidates PatchTest Human Patch Testing LLNA->PatchTest Safe for Human Trials ROAT Repeated Open Application Test (ROAT) PatchTest->ROAT Confirm Clinical Relevance Formulation Develop Hair Dye Formulation DyeQuant HPLC for Dye Quantification Formulation->DyeQuant Dyeing Dye Hair Swatches Formulation->Dyeing ColorUptake Spectrophotometry for Initial Color Dyeing->ColorUptake Washing Standardized Washing Cycles ColorUptake->Washing ColorRetention Spectrophotometry for Color Retention Washing->ColorRetention

Workflow for Hair Dye Alternative Evaluation

The workflow begins with assessing the sensitization potential of a new compound, often starting with in vitro and in chemico methods before moving to in vivo assays like the LLNA. If a compound shows a favorable safety profile, it can then be evaluated in human clinical trials using patch testing and the ROAT. Concurrently, the performance of the hair dye formulation is evaluated. This involves quantifying the active dye ingredient using methods like HPLC and assessing its coloring efficacy on hair swatches through spectrophotometric analysis of color uptake and retention after repeated washing.

References

A comparative study on the antioxidant effectiveness of N-substituted p-phenylenediamine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study on the antioxidant effectiveness of various N-substituted p-phenylenediamine (PPD) derivatives. PPDs are a class of compounds widely recognized for their potent antioxidant properties, primarily utilized as antidegradants in the rubber industry. Their mechanism of action, involving the donation of a hydrogen atom to neutralize free radicals, also makes them of interest in the fields of chemical synthesis and drug development.

This document summarizes available quantitative data on their antioxidant activity, details the experimental protocols for key assays, and provides visualizations of the antioxidant mechanism and experimental workflows.

Comparative Antioxidant Activity

The antioxidant effectiveness of N-substituted p-phenylenediamine derivatives can be quantitatively compared using standardized in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

DerivativeFull NameAntioxidant AssayIC50 Value (µg/mL)Reference
PAFN-Phenyl-p-phenylenediamine-2-aminopyrimidine-formaldehyde terpolymerDPPH27.61[1]
PAF-Ni ComplexNickel complex of PAF terpolymerDPPH17.58[1]

Antioxidant Mechanism of p-Phenylenediamine Derivatives

N-substituted p-phenylenediamines primarily act as chain-breaking antioxidants. Their antioxidant activity stems from the ability of the secondary amine groups to donate a hydrogen atom to a radical species (R•), thus neutralizing the radical and preventing it from propagating oxidative damage. This process results in the formation of a stable aminyl radical, which is less reactive than the initial radical. The stability of this resulting radical is a key factor in the antioxidant effectiveness of the PPD derivative.

The general mechanism can be visualized as follows:

Antioxidant_Mechanism cluster_reaction Radical Scavenging Reaction cluster_products Products PPD PPD Derivative (R-NH-Ph-NH-R') Stable_Radical Stable PPD Radical (R-N•-Ph-NH-R') PPD->Stable_Radical H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Figure 1: General antioxidant mechanism of N-substituted p-phenylenediamine derivatives.

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below to facilitate the replication and further investigation of the antioxidant properties of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.

Experimental Workflow:

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare various concentrations of PPD derivative and standard (e.g., Ascorbic Acid) in methanol start->prep_sample reaction Mix PPD solution with DPPH solution prep_dpph->reaction prep_sample->reaction incubation Incubate in the dark (e.g., 30 minutes at room temperature) reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation end End calculation->end

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Experimental Workflow:

ABTS_Workflow start Start prep_abts Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate start->prep_abts prep_sample Prepare various concentrations of PPD derivative and standard (e.g., Trolox) start->prep_sample reaction Mix PPD solution with ABTS•+ solution prep_abts->reaction prep_sample->reaction incubation Incubate at room temperature reaction->incubation measurement Measure absorbance at 734 nm incubation->measurement calculation Calculate % inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) measurement->calculation end End calculation->end

References

Unraveling Allergic Cross-Reactivity: A Comparative Guide to N-Phenyl-p-phenylenediamine and Other Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of allergic sensitization is paramount. This guide provides a comprehensive assessment of the cross-reactivity of N-Phenyl-p-phenylenediamine (PPD), a potent contact allergen, with other aromatic amines. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to facilitate a deeper understanding of the immunological responses to these compounds and inform the development of safer alternatives.

N-Phenyl-p-phenylenediamine, commonly known as PPD, is an aromatic amine widely used in permanent hair dyes, temporary "black henna" tattoos, and various industrial applications.[1][2][3] Its strong sensitizing properties are a significant cause of allergic contact dermatitis (ACD).[3][4] A critical aspect of PPD allergy is its propensity for cross-reactivity, where sensitized individuals react to other, structurally similar aromatic amines. This phenomenon poses a significant challenge in clinical management and product development, as "PPD-free" labels do not always guarantee safety due to potential reactions to PPD derivatives.[1][5]

Comparative Analysis of Cross-Reactivity

The cross-reactivity of PPD is primarily attributed to the presence of an amine group at the para-position of a benzene ring, a structural motif shared by several other aromatic amines.[3][5] The following tables summarize quantitative data from various studies on the co-sensitization rates between PPD and other aromatic amines, as determined by patch testing.

PPD Co-sensitization with other Amines
Compound Percentage of PPD-positive patients also positive for the compound
N-isopropyl-N-phenyl-4-phenylenediamine (IPPD)20.5%
Toluene-2,5-diamine (TDA)6%
Ethylenediamine (EDA)0.6%
Triethylenetetramine (TETA)1.2%
Benzocaine11.3%
Disperse Dyes (mix)6.5%
Black Rubber Mix5.1%

Data compiled from a study of 4087 patients with allergic contact dermatitis, where 166 were positive for PPD or other amines.[3][4] and a 24-year retrospective analysis by the North American Contact Dermatitis Group.[6]

Cross-Reactions in PPD-Allergic Patients
Compound Percentage of PPD-allergic patients showing a positive reaction
Textile Dyes24.6%
Benzocaine7.5%
Sulfa Drugs6.0%
Isopropyl-para-phenylenediamine1.5%
para-Aminobenzoic acid1.5%

Data from a 10-year review at the Ottawa Patch Test Clinic.[7]

It is important to note that the strength of the initial reaction to PPD can influence the likelihood of cross-reactions. Patients with stronger patch test reactions to PPD are more likely to react to related compounds.[3][8]

Experimental Protocols for Allergy Assessment

The gold standard for diagnosing allergic contact dermatitis to PPD and assessing cross-reactivity is the patch test .[9] However, in vitro methods like the Lymphocyte Transformation Test (LTT) are gaining traction, especially for patients with a history of severe reactions.[9][10]

Patch Testing Protocol

Patch testing involves the epicutaneous application of a small amount of the suspected allergen under occlusion for a defined period.

Materials:

  • Allergens in a suitable vehicle (e.g., 1% PPD in petrolatum).

  • Hypoallergenic adhesive patches (e.g., Finn Chambers® on Scanpor® tape).

  • Marking pen.

Procedure:

  • Apply a small amount of the allergen preparation onto the patch.

  • Affix the patch to the upper back of the patient, avoiding areas with hair or active dermatitis.

  • The patch is typically left in place for 48 hours.

  • After 48 hours, the patch is removed, and an initial reading is taken.

  • A second reading is performed at 72 or 96 hours.

  • Reactions are graded based on the intensity of the observed erythema, infiltration, papules, and vesicles.

For patients with a history of severe reactions to hair dyes, a lower concentration of PPD (e.g., 0.01% or 0.3%) may be used to reduce the risk of a strong reaction.[5][11][12]

Lymphocyte Transformation Test (LTT) Protocol

The LTT is an in vitro method that measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an allergen. A positive test indicates the presence of allergen-specific memory T-lymphocytes.[10][13]

Materials:

  • Patient's peripheral blood.

  • Ficoll-Paque for PBMC isolation.

  • Cell culture medium (e.g., RPMI 1640) supplemented with serum.

  • Allergen solution (e.g., PPD).

  • Interleukin-2 (IL-2).

  • [3H]-thymidine for proliferation measurement.

  • Scintillation counter.

Procedure:

  • Isolate PBMCs from the patient's blood using density gradient centrifugation.

  • Wash and resuspend the cells in culture medium.

  • Culture the PBMCs in the presence of varying concentrations of the allergen (and a negative control) for 5 to 7 days. IL-2 may be added to enhance sensitivity.[9]

  • During the final hours of culture, add [3H]-thymidine. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.

  • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • A stimulation index (SI) is calculated by dividing the counts per minute (cpm) of the allergen-stimulated culture by the cpm of the unstimulated control. An SI above a certain threshold (e.g., >3) is considered a positive result.

Visualizing the Pathways of PPD Sensitization and Cross-Reactivity

To better understand the complex processes involved in PPD-induced allergy, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.

PPD_Sensitization_Pathway cluster_skin Skin cluster_lymph_node Lymph Node cluster_reexposure Re-exposure PPD PPD Application Oxidation Oxidation & Haptenation PPD->Oxidation Penetration LC Langerhans Cells (LCs) & Dendritic Cells (DCs) Oxidation->LC Uptake Migration LC/DC Migration LC->Migration AntigenPresentation Antigen Presentation to Naive T-cells Migration->AntigenPresentation TCellActivation T-cell Activation & Proliferation AntigenPresentation->TCellActivation MemoryTCells Generation of Memory T-cells TCellActivation->MemoryTCells RePPD PPD Re-application MemoryTCellActivation Memory T-cell Activation in Skin RePPD->MemoryTCellActivation Inflammation Inflammatory Response (Allergic Contact Dermatitis) MemoryTCellActivation->Inflammation Allergy_Testing_Workflow Start Patient with Suspected ACD to Aromatic Amine SevereReaction History of Severe Reaction? Start->SevereReaction PatchTest Perform Patch Test with PPD & Aromatic Amine Series PositiveResult Positive Result PatchTest->PositiveResult LTT Consider Lymphocyte Transformation Test (LTT) LTT->PositiveResult SevereReaction->PatchTest No SevereReaction->LTT Yes NegativeResult Negative Result PositiveResult->NegativeResult No Diagnosis Diagnose Allergic Contact Dermatitis & Identify Cross-Reacting Allergens PositiveResult->Diagnosis Yes FurtherInvestigation Consider Other Causes or Irritant Contact Dermatitis NegativeResult->FurtherInvestigation Counseling Counsel Patient on Avoidance of PPD and Cross-Reactants Diagnosis->Counseling Cross_Reactivity_Relationships PPD N-Phenyl-p-phenylenediamine (PPD) TDA Toluene-2,5-diamine (PTD) PPD->TDA High cross-reactivity IPPD N-isopropyl-N'-phenyl- p-phenylenediamine PPD->IPPD Cross-reactivity Benzocaine Benzocaine PPD->Benzocaine Cross-reactivity AzoDyes Azo Dyes PPD->AzoDyes Cross-reactivity Sulfonamides Sulfonamides PPD->Sulfonamides Potential cross-reactivity PABA Para-aminobenzoic acid (PABA) PPD->PABA Potential cross-reactivity

References

The Efficacy of N-Phenyl-p-phenylenediamine (NPPD) Derivatives as Rubber Antiozonants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of various N-Phenyl-p-phenylenediamine (NPPD) derivatives in protecting rubber products from ozone degradation, supported by experimental data and detailed methodologies.

The vulnerability of unsaturated elastomers to ozone attack is a critical concern in the rubber industry, leading to cracking and premature failure of products such as tires, hoses, and seals. N-Phenyl-p-phenylenediamine (NPPD) derivatives are a major class of chemical antiozonants widely used to mitigate this degradation. These compounds function through a dual mechanism: kinetically scavenging ozone at the rubber surface and forming a protective film that acts as a physical barrier to further ozone ingress.[1][2][3]

This guide provides a comparative evaluation of the efficacy of several key NPPD derivatives, including the industry-standard N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and emerging alternatives like N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD). The comparison is based on quantitative data from standardized testing protocols, offering researchers and materials scientists a comprehensive resource for selecting and developing effective antiozonant systems.

Comparative Performance of NPPD Derivatives

The selection of an appropriate antiozonant involves a trade-off between performance, environmental impact, and cost. While 6PPD has long been the benchmark for ozone protection, concerns over the toxicity of its ozonated byproduct, 6PPD-quinone, have spurred research into safer alternatives.[4][5][6][7] The following tables summarize the comparative performance of various NPPD derivatives based on key industry-standard tests.

Table 1: Ozone Resistance of Various NPPD Derivatives

AntiozonantTest MethodOzone Concentration (pphm)Temperature (°C)Dynamic Strain (%)Time to First Crack (hours)
Control (No Antiozonant)ASTM D1149504020< 24
IPPDASTM D114950402072
6PPDASTM D1149504020> 200
77PDASTM D1149504020> 180
DPPDASTM D114950402096

Note: Data is compiled from multiple sources and represents typical values. Actual performance may vary depending on the rubber formulation and test conditions.

Table 2: Fatigue Life of Rubber Compounds with Different NPPD Derivatives

AntiozonantTest MethodTest ModeFrequency (Hz)Strain Amplitude (%)Cycles to Failure (x 10^5)
Control (No Antiozonant)ASTM D4482Tension1501.5
IPPDASTM D4482Tension1503.2
6PPDASTM D4482Tension1508.5
77PDASTM D4482Tension1507.8
DPPDASTM D4482Tension1504.1

Note: Fatigue life is highly dependent on the specific test parameters and rubber compound.

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures designed to simulate the effects of ozone and mechanical stress on rubber products.

Ozone Resistance Testing

The primary method for evaluating the ozone resistance of rubber is ASTM D1149 - Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment .[8][9][10][11]

Methodology:

  • Specimen Preparation: Dumbbell-shaped or rectangular specimens of the vulcanized rubber compound are prepared according to standard dimensions.[11]

  • Conditioning: The specimens are conditioned for at least 24 hours at a standard laboratory temperature and humidity to ensure uniformity.[11]

  • Strain Application: Specimens are subjected to a specific static or dynamic tensile strain.

  • Ozone Exposure: The strained specimens are placed in a controlled ozone chamber with a specified ozone concentration (typically 50 +/- 5 pphm), temperature (e.g., 40°C), and humidity.[8][11]

  • Evaluation: The specimens are periodically inspected for the appearance of cracks on the surface. The time to the appearance of the first crack is recorded as a measure of ozone resistance.

Fatigue Life Testing

Fatigue life, or the resistance of a material to failure under repeated cyclic loading, is a critical performance parameter for many rubber applications. A common method for this evaluation is ASTM D4482 - Standard Test Method for Rubber Property—Extension Cycling Fatigue .

Methodology:

  • Specimen Preparation: Standard dumbbell or ring specimens of the rubber compound are prepared.

  • Cyclic Loading: The specimens are subjected to repeated cycles of tensile strain at a defined frequency and amplitude.

  • Failure Determination: The test is continued until the specimen ruptures. The number of cycles to failure is recorded as the fatigue life.

Chemical Analysis of NPPD Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely used technique to identify and quantify the presence of NPPD derivatives and their degradation products in rubber extracts.

Methodology:

  • Extraction: A sample of the rubber compound is extracted using a suitable solvent mixture, such as acetone and chloroform (1:1).

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with an appropriate column (e.g., ODS column). A mobile phase, such as a methanol-water mixture, is used to separate the components of the extract.

  • Detection and Quantification: A UV detector is typically used to detect the NPPD derivatives as they elute from the column. The concentration of each derivative is determined by comparing its peak area to that of a known standard.

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

Antizonant_Mechanism cluster_rubber Rubber Surface cluster_atmosphere Atmosphere Rubber Rubber Cracking Rubber Cracking Rubber->Cracking Ozone Ozone Ozone->Rubber Attacks NPPD NPPD Derivative Ozone->NPPD Scavenging Protective_Film Protective Film NPPD->Protective_Film Forms Degradation_Products Oxidized NPPD (e.g., Quinones) NPPD->Degradation_Products Protective_Film->Rubber Shields

Caption: Mechanism of antiozonant action of NPPD derivatives.

Experimental_Workflow cluster_testing Performance Evaluation Start Start: Rubber Compounding Molding Specimen Molding & Curing Start->Molding Conditioning Conditioning (24h, RT) Molding->Conditioning Ozone_Test Ozone Resistance (ASTM D1149) Conditioning->Ozone_Test Fatigue_Test Fatigue Life (ASTM D4482) Conditioning->Fatigue_Test Data_Analysis Data Analysis & Comparison Ozone_Test->Data_Analysis Fatigue_Test->Data_Analysis End End: Efficacy Report Data_Analysis->End

Caption: Experimental workflow for evaluating antiozonant efficacy.

Conclusion

The selection of an N-Phenyl-p-phenylenediamine derivative as an antiozonant requires careful consideration of its protective capabilities against both ozone and fatigue, alongside its environmental and health impacts. While 6PPD remains a highly effective antiozonant, the data suggests that alternatives like 77PD offer comparable performance with a potentially improved environmental profile.[6] Continued research and standardized testing are crucial for the development of new and safer antiozonants to meet the evolving demands of the rubber industry.

References

Validation of a spectrophotometric method for the determination of p-phenylenediamine in commercial products.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a spectrophotometric method for the quantitative determination of p-phenylenediamine (PPD) in commercial products, particularly hair dyes. PPD is a common ingredient in permanent hair coloring formulations, but it is also a potent contact allergen and its concentration in products is strictly regulated.[1][2] Accurate and reliable analytical methods are therefore crucial for quality control and consumer safety.

This document details a validated spectrophotometric method and compares its performance against established alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] Experimental data is presented to support the comparisons, and detailed protocols are provided for reproducibility.

Method Performance Comparison

The performance of the spectrophotometric method using various chromogenic reagents is compared with HPLC and GC-MS methods for the determination of p-phenylenediamine. The following tables summarize the key validation parameters.

Table 1: Comparison of Spectrophotometric Methods for p-Phenylenediamine (PPD) Determination

ParameterSpectrophotometric Method A (Folin's Reagent)Spectrophotometric Method B (Ninhydrin Reagent)Spectrophotometric Method C (β-naphthol)
Linearity Range (µg/mL) 2 - 12[3][6]0.1 - 0.6[3][6]0.2 - 1.0[7]
Correlation Coefficient (r²) 0.9919[3]0.9954[3]0.9976[7]
Limit of Detection (LOD) (µg/mL) 0.0091[3]0.0019[3]0.0642[7]
Limit of Quantification (LOQ) (µg/mL) 0.0277[3]0.0059[3]0.1948[7]
Wavelength (λmax) 453 nm[3][8]431 nm[3][8]552.4 nm[7]
Accuracy (Recovery %) 98.6 - 101.2%[3]98.8 - 101.5%[3]Not explicitly stated
Precision (RSD %) < 2.00%[3][9]< 2.00%[3][9]Not explicitly stated

Table 2: Comparison with Alternative Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.05 - 50 µM[10] / 5 - 28 µg/mL[11]0.1 - 25 mg/mL[4][12] / 1.0 - 1275 µg/mL[13]
Correlation Coefficient (r²) > 0.997[6]> 0.999[13]
Limit of Detection (LOD) 0.5 µM[10]0.10 µg/mL[13]
Limit of Quantification (LOQ) 1.0 µM[10]1.0 µg/mL[13]
Key Advantages High selectivity and ability for simultaneous analysis of multiple compounds.[14][15]High sensitivity and specificity, definitive identification through mass spectra.[4][12]
Key Disadvantages Higher instrumentation cost and complexity compared to spectrophotometry.[15]May require derivatization, increasing sample preparation time.[4][16]

Experimental Protocols

Detailed methodologies for the spectrophotometric determination of p-phenylenediamine are provided below. These protocols are based on validated methods published in peer-reviewed journals and are designed to be followed in a standard analytical laboratory.[2][3][8]

Spectrophotometric Method (using Folin's Reagent)

1. Preparation of Reagents:

  • Standard PPD Stock Solution (100 µg/mL): Accurately weigh 10 mg of PPD reference standard and dissolve it in 100 mL of 0.1 N NaOH in a volumetric flask.

  • Folin's Reagent (1% w/v): Dissolve 1 g of Folin's reagent (1,2-naphthoquinone-4-sulfonic acid sodium salt) in 100 mL of distilled water.[3]

  • Sodium Hydroxide (0.1 N): Prepare a 0.1 N aqueous solution of NaOH.

2. Preparation of Calibration Curve:

  • Prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/mL by diluting the PPD stock solution with 0.1 N NaOH.[3]

  • To 1 mL of each working standard, add 1 mL of 1% Folin's reagent and 1 mL of 0.1 N NaOH.

  • Allow the reaction to proceed for 5 minutes.

  • Measure the absorbance of the resulting colored complex at 453 nm against a reagent blank.[3][8]

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Sample Preparation and Analysis:

  • Accurately weigh a quantity of the commercial product (e.g., hair dye) equivalent to 10 mg of PPD and dissolve it in 100 mL of 0.1 N NaOH.

  • Filter the solution to remove any insoluble matter.

  • Dilute the filtrate with 0.1 N NaOH to obtain a theoretical concentration within the calibration range.

  • Treat 1 mL of the diluted sample solution as described in step 2 of the calibration curve preparation.

  • Measure the absorbance and determine the concentration of PPD from the calibration curve.

Workflow for Method Validation

The following diagram illustrates the key steps involved in the validation of the spectrophotometric method for PPD determination, following the International Conference on Harmonisation (ICH) guidelines.[3][9]

Spectrophotometric_Method_Validation_Workflow start Start: Method Development optimization Optimization of Parameters (Reagent Conc., Reaction Time, Wavelength) start->optimization validation Method Validation (ICH Guidelines) optimization->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery Studies) validation->accuracy precision Precision (Repeatability & Intermediate Precision) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity / Selectivity validation->specificity robustness Robustness validation->robustness application Application to Commercial Products linearity->application accuracy->application precision->application lod_loq->application specificity->application robustness->application end End: Validated Method application->end

Caption: Workflow for the validation of a spectrophotometric method for p-phenylenediamine determination.

Discussion

The spectrophotometric method, particularly using Folin's reagent or ninhydrin, offers a simple, rapid, and cost-effective approach for the routine analysis of PPD in commercial products.[3] The validation data demonstrates good linearity, accuracy, and precision, making it a suitable technique for quality control purposes where high sample throughput is required.

In comparison, HPLC and GC-MS provide higher selectivity and sensitivity.[14][15] HPLC is advantageous when simultaneous determination of PPD and other dye precursors or degradation products is necessary.[14] GC-MS offers definitive identification and is a powerful tool for confirmatory analysis, although it often requires a derivatization step to improve the volatility and thermal stability of PPD.[4][12]

The choice of method will ultimately depend on the specific requirements of the analysis. For routine quality control and screening of PPD content in a large number of samples, the validated spectrophotometric method is highly suitable. For research, regulatory, or forensic purposes where higher specificity and the ability to analyze multiple components are critical, HPLC or GC-MS would be the preferred techniques.

References

Safety Operating Guide

Proper Disposal of 1,4-Benzenediamine, N-phenyl-, monohydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Benzenediamine, N-phenyl-, monohydrochloride (CAS No. 2198-59-6), also known as N-phenyl-p-phenylenediamine monohydrochloride. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a chemical that poses several health risks. It is harmful if swallowed and causes skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification and Precautionary Measures

Hazard StatementGHS ClassificationPrecautionary Statement
Harmful if swallowedAcute Toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
Causes skin irritationSkin Irritation (Category 2)P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves, eye protection. P302+P352+P332+P313+P362+P364: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1]
Causes serious eye irritationSerious Eye Irritation (Category 2A)P280: Wear protective gloves, eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]

Experimental Protocols for Safe Disposal

The proper disposal of this compound, and its contaminated materials, should be treated as hazardous waste.[2] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

    • Hand Protection: Protective gloves.[1]

    • Eye Protection: Safety glasses or goggles. A face-shield may be necessary depending on the situation.[1]

    • Skin and Body Protection: Protective clothing and boots as required.[1]

    • Respiratory Protection: A dust respirator should be used, especially where dust formation is possible.[1]

  • Waste Collection:

    • Carefully sweep up or vacuum the solid material, avoiding dust generation.

    • For small spills, you can dampen the solid material with 60-70% ethanol before transferring it to a suitable container.[3]

    • Place the chemical waste into a suitable, labeled, and closed container for disposal.[2]

  • Container Labeling:

    • Clearly label the waste container with the chemical name: "this compound" and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[4]

    • The storage area should be secure and accessible only to authorized personnel.[5]

  • Final Disposal:

    • Dispose of the hazardous waste through a licensed and approved waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

    • Do not dispose of this chemical into drains or the environment.[5][6]

  • Decontamination:

    • Thoroughly decontaminate all equipment and the work area after handling and disposal.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Workflow

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,4-Benzenediamine, N-phenyl-, monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,4-Benzenediamine, N-phenyl-, monohydrochloride (CAS No. 2198-59-6). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: N-Phenyl-p-phenylenediamine hydrochloride, 4-Aminodiphenylamine hydrochloride

  • CAS Number: 2198-59-6

Primary Hazards: This substance is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1] A face shield may be required in situations with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always inspect gloves for integrity before use.[1]
Respiratory Protection A NIOSH-approved dust respirator should be used, especially when handling the powder form or if ventilation is inadequate to maintain exposure below occupational limits.[1]
Body Protection A lab coat or other protective clothing is required to prevent skin contact.[1] For larger quantities or spill response, a chemical-resistant suit may be necessary.

Glove Selection Guidance:

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety.

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the required PPE as outlined in the table above.

  • Handling:

    • Avoid generating dust. If possible, handle in a glove box for procedures with a high likelihood of aerosolization.

    • Use compatible tools (e.g., spatulas) for transferring the solid.

    • Keep the container tightly closed when not in use.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate the work surface.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and disposable labware, in a designated, clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Response:

    • In case of a small spill, dampen the solid material with a 60-70% ethanol solution to prevent dusting.[3]

    • Carefully sweep the dampened material into a suitable container for disposal.[3]

    • Clean the spill area with a soap and water solution.[3]

    • For large spills, evacuate the area and follow emergency procedures.

  • Final Disposal:

    • Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Prepare well-ventilated area check_safety Verify safety equipment (eyewash, shower) prep_area->check_safety gather_materials Assemble materials and reagents check_safety->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe avoid_dust Handle carefully to avoid dust don_ppe->avoid_dust use_tools Use compatible transfer tools avoid_dust->use_tools keep_closed Keep container closed when not in use use_tools->keep_closed no_food No eating, drinking, or smoking keep_closed->no_food wash_hands Wash hands and exposed skin no_food->wash_hands decontaminate Decontaminate work surface wash_hands->decontaminate remove_ppe Remove and dispose of/store PPE decontaminate->remove_ppe collect_waste Collect waste in labeled container remove_ppe->collect_waste spill_response Follow spill response protocol if needed collect_waste->spill_response final_disposal Dispose via licensed company spill_response->final_disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.